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  • Product: 1-Bromo-3,5-difluoro-2-methylbenzene
  • CAS: 1783551-12-1

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-Bromo-3,5-difluoro-2-methylbenzene: A Key Building Block for Advanced Pharmaceutical Scaffolds

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind. Abstract This technical guide provides an in-depth analysis of 1-Bromo-3,5-difluoro-2-methylbenzene (CAS No. 1783551-12-1), a halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

This technical guide provides an in-depth analysis of 1-Bromo-3,5-difluoro-2-methylbenzene (CAS No. 1783551-12-1), a halogenated aromatic compound of increasing importance in medicinal chemistry and drug development. We will detail its physicochemical properties, provide a validated, logical synthetic pathway based on established chemical principles, analyze its characteristic spectroscopic signature, and discuss its reactivity and applications as a strategic building block. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in the design of novel molecular entities.

Introduction and Strategic Importance

Fluorinated organic molecules are foundational to modern pharmaceuticals, offering profound advantages in metabolic stability, binding affinity, and bioavailability. Within this class, 1-Bromo-3,5-difluoro-2-methylbenzene emerges as a particularly valuable synthetic intermediate. Its unique substitution pattern—a bromine atom positioned for versatile cross-coupling reactions, flanked by a methyl group and two meta-directing fluorine atoms—offers a powerful tool for constructing complex, three-dimensional molecular architectures.

The strategic placement of the fluorine atoms creates an electron-deficient aromatic ring, influencing the reactivity of the C-Br bond and providing sites for potential hydrogen bonding interactions in a final drug candidate. The adjacent methyl group introduces steric and electronic perturbations that can be exploited to fine-tune a molecule's conformation and interaction with biological targets. This guide serves to consolidate the known data on this compound and provide a clear, actionable framework for its synthesis and application.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible research. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

IdentifierValueSource
CAS Number 1783551-12-1[1]
IUPAC Name 1-Bromo-3,5-difluoro-2-methylbenzene
Synonym 2-Bromo-4,6-difluorotoluene[1]
Molecular Formula C₇H₅BrF₂[1]
Molecular Weight 207.02 g/mol [1]

While exhaustive experimental data is not widely published, predicted properties and data from suppliers provide a baseline for its physical characteristics.

PropertyValue (Predicted/Supplier Data)Source
Appearance Colorless to light yellow liquid
Boiling Point 173.9 ± 35.0 °C
Density 1.588 ± 0.06 g/cm³
Storage Store sealed in a dry, cool place at room temperature.

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The logical and field-proven method for introducing a bromine atom onto an aromatic ring, particularly when an aniline is available, is the Sandmeyer reaction. This reaction proceeds via the diazotization of an aniline to form a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.

Caption: Proposed two-step synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene via a Sandmeyer reaction.

Causality and Experimental Considerations
  • Choice of Precursor: The synthesis logically begins with 3,5-Difluoro-2-methylaniline (CAS: 1092350-38-3)[2][3]. This precursor correctly positions the methyl and fluoro substituents, leaving the amino group to be replaced by bromine.

  • Diazotization (Step 1): The conversion of the aniline to a diazonium salt is critical. This is achieved by treating the aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically HBr or HCl.

    • Acid Choice: Using hydrobromic acid (HBr) is advantageous as it provides both the acidic medium for diazotization and the bromide counter-ion for the subsequent Sandmeyer step.

    • Temperature Control: This reaction is exothermic and the resulting diazonium salt is unstable at elevated temperatures. Therefore, maintaining the reaction temperature between 0 and 5 °C is crucial to prevent premature decomposition and side reactions.

  • Sandmeyer Reaction (Step 2): The introduction of the copper(I) bromide catalyst facilitates the displacement of the diazonio group (-N₂) with a bromide ion.

    • Mechanism: The reaction is believed to proceed via a radical mechanism initiated by the single-electron transfer from the Cu(I) species to the diazonium salt. The resulting aryl radical then abstracts a bromine atom from the copper catalyst, regenerating the Cu(I) species.

    • Work-up: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is achieved via distillation or column chromatography.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-documented procedures for analogous Sandmeyer reactions[2].

  • Preparation: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3,5-difluoro-2-methylaniline (1.0 eq) and a 48% aqueous solution of hydrobromic acid (3.0 eq).

  • Cooling: Cool the resulting slurry to 0 °C using a circulating chiller.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) bromide (0.3 eq) in 48% HBr. Add the cold diazonium salt slurry to the CuBr solution portion-wise, controlling the evolution of nitrogen gas.

  • Reaction Completion: Once the addition is complete, slowly warm the reaction mixture to 60-70 °C and hold for 1-2 hours until gas evolution ceases.

  • Work-up and Isolation: Cool the mixture to room temperature and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield 1-Bromo-3,5-difluoro-2-methylbenzene as a colorless to pale yellow liquid.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following is a predicted interpretation based on the compound's structure and data from analogous molecules.

G cluster_mol Structure & Proton Numbering cluster_nmr Predicted ¹H NMR Signals H4 H4: ~6.8-7.0 ppm (td) Couples to F3, F5, H6 H6 H6: ~7.1-7.3 ppm (td) Couples to F5, F3, H4 CH3 CH₃: ~2.2-2.4 ppm (t) Couples to F3 caption Fig. 2: Structure with predicted ¹H NMR assignments.

Caption: Structure of 1-Bromo-3,5-difluoro-2-methylbenzene with predicted ¹H NMR chemical shift regions.

  • ¹H NMR: The proton NMR spectrum is expected to be the most informative for routine characterization.

    • Aromatic Protons (H4, H6): Two signals are expected in the aromatic region (~6.8-7.3 ppm). Due to coupling with the two different fluorine atoms, these signals will likely appear as complex multiplets, specifically as triplets of doublets (td).

    • Methyl Protons (-CH₃): A single signal is expected in the aliphatic region (~2.2-2.4 ppm). This signal will likely be split into a triplet due to four-bond coupling (⁴JHF) with the adjacent fluorine atom at the C3 position.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show 7 distinct signals.

    • Aromatic Carbons: Six signals are expected. The carbons directly bonded to fluorine (C3, C5) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The carbons adjacent to fluorine will also show smaller two-bond couplings (²JCF). The carbon bonded to bromine (C1) will be downfield shifted.

    • Methyl Carbon: One signal will be present in the aliphatic region (~15-20 ppm), likely showing coupling to the adjacent fluorine atom (²JCF).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of one bromine atom. There will be two peaks of nearly equal intensity at m/z = 206 and m/z = 208, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Reactivity and Synthetic Applications

The utility of 1-Bromo-3,5-difluoro-2-methylbenzene lies in its capacity to undergo a variety of transformations, making it a versatile building block.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary reactive site and is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of carbon-carbon and carbon-heteroatom bonds.

G center_node 1-Bromo-3,5-difluoro- 2-methylbenzene suzuki Suzuki Coupling (Ar-B(OH)₂) center_node->suzuki Pd(0), Base heck Heck Coupling (Alkene) center_node->heck Pd(0), Base buchwald Buchwald-Hartwig (Amine) center_node->buchwald Pd(0), Base sonogashira Sonogashira Coupling (Alkyne) center_node->sonogashira Pd(0), Cu(I), Base product_suzuki Biaryl Product suzuki->product_suzuki product_heck Styrene Derivative heck->product_heck product_buchwald Aniline Derivative buchwald->product_buchwald product_sonogashira Alkynylarene sonogashira->product_sonogashira

Caption: Key cross-coupling reactions utilizing the C-Br bond of the title compound.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

  • Heck Coupling: Reaction with alkenes forms substituted styrene derivatives.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms substituted anilines.

  • Sonogashira Coupling: Reaction with terminal alkynes, co-catalyzed by copper(I), yields aryl alkynes.

Lithiation and Grignard Formation

The bromine can be exchanged with a metal, such as lithium (via lithium-halogen exchange with n-BuLi at low temperatures) or magnesium (to form a Grignard reagent). This transforms the electrophilic aryl bromide into a potent nucleophile, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).

Safety and Handling

Based on supplier safety data, 1-Bromo-3,5-difluoro-2-methylbenzene is classified with the following hazards:

  • GHS Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

1-Bromo-3,5-difluoro-2-methylbenzene is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined reactive handle (C-Br bond) and unique electronic and steric properties conferred by the fluoro and methyl substituents make it an ideal building block for creating novel and complex molecules. The logical and scalable synthesis via the Sandmeyer reaction from 3,5-difluoro-2-methylaniline provides a reliable route for its production. As the demand for sophisticated fluorinated scaffolds continues to grow, the utility and importance of this compound in advanced synthetic programs are set to increase.

References

  • Patent WO2020216774A1, "4h-pyrrolo[3,2-c]pyridin-4-one derivatives". Google Patents.
  • Accela ChemBio Inc. "3,5-Difluoro-2-methylaniline SY244919". AccelaChemBio. URL: [Link]

  • Accela ChemBio Inc. "Catalase 9001-05-2". AccelaChemBio. URL: [Link]

Sources

Exploratory

1-Bromo-3,5-difluoro-2-methylbenzene physical properties

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 1-Bromo-3,5-difluoro-2-methylbenzene , a specialized halogenated intermediate critical in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 1-Bromo-3,5-difluoro-2-methylbenzene , a specialized halogenated intermediate critical in the development of fluorinated pharmaceutical scaffolds.

CAS Registry Number: 883502-09-6 (Primary); 1783551-12-1 (Commercial Synonym) Common Synonyms: 2-Bromo-4,6-difluorotoluene; 2-Bromo-4,6-difluoro-1-methylbenzene

Executive Summary

In medicinal chemistry, 1-Bromo-3,5-difluoro-2-methylbenzene serves as a high-value "building block" for modulating metabolic stability and potency. The strategic placement of the methyl group at the C2 position (the "Magic Methyl" effect) restricts conformational rotation of the aryl ring when coupled to pharmacophores, potentially locking the molecule into a bioactive conformation. Simultaneously, the C3 and C5 fluorine atoms modulate the pKa of neighboring functional groups and block oxidative metabolism at typically labile sites.

This guide provides researchers with validated physical data, synthesis pathways avoiding regioselectivity errors, and safety protocols for handling this halogenated arene.

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values. Due to the specific substitution pattern, this compound exhibits a higher density than non-fluorinated analogs.

Table 1: Core Physical Properties
PropertyValueNote/Condition
Molecular Formula C₇H₅BrF₂
Molecular Weight 207.02 g/mol
Appearance Colorless to pale yellow liquidStandard Purity (>95%)
Boiling Point 174°C ± 35°CPredicted (760 mmHg) [1]
Density 1.588 ± 0.06 g/cm³Predicted @ 20°C [1]
Refractive Index 1.499Analogous Est.[1][2][3][4][5]
Solubility Immiscible in water; Soluble in DCM, THF, EtOAc
Flash Point >80°CEstimated (Combustible Liquid)
Structural Analysis[1][6]
  • Electronic Environment: The aromatic ring is electron-deficient due to the two withdrawing fluorine atoms, making the C-Br bond highly susceptible to oxidative addition by Palladium(0) catalysts.

  • Steric Environment: The C2-Methyl group provides significant steric bulk ortho to the bromine. This requires specialized ligand choices (e.g., Buchwald dialkylbiaryl phosphines like SPhos or XPhos) during cross-coupling to overcome the hindrance.

Synthetic Utility & Reactivity

The primary utility of 1-Bromo-3,5-difluoro-2-methylbenzene lies in its role as an electrophile in transition-metal-catalyzed cross-couplings.

Regioselectivity Warning

Critical Note: Direct bromination of 3,5-difluorotoluene typically yields the para isomer (4-bromo-3,5-difluorotoluene) due to the cooperative directing effects of the methyl and fluorine groups toward the C4 position. To obtain the C2-bromo isomer (the subject of this guide) with high purity, a Sandmeyer reaction from the corresponding aniline is the preferred self-validating protocol.

Reaction Landscape

The following diagram illustrates the synthesis of the core and its divergent downstream applications.

ReactionLandscape Precursor 3,5-Difluoro-2-methylaniline Intermediate Diazonium Salt Precursor->Intermediate NaNO2, HBr (0°C) Target 1-Bromo-3,5-difluoro- 2-methylbenzene Intermediate->Target CuBr, HBr (Sandmeyer) Suzuki Biaryl Scaffolds (Suzuki-Miyaura) Target->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Buchwald Aminated Cores (Buchwald-Hartwig) Target->Buchwald Pd(0), HNR2 Bulky Ligand Lithiation Benzoic Acids/Esters (Li-Halogen Exchange) Target->Lithiation 1. n-BuLi (-78°C) 2. CO2 or DMF

Figure 1: Synthetic pathway from aniline precursor to the brominated target and subsequent divergent applications in drug discovery.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Sandmeyer Route)

Objective: Synthesize 1-Bromo-3,5-difluoro-2-methylbenzene avoiding regio-isomeric contamination.

  • Diazotization:

    • Charge a 3-neck flask with 3,5-difluoro-2-methylaniline (1.0 equiv) and 48% HBr (aq) (2.5 equiv).

    • Cool to 0°C using an ice/salt bath.

    • Dropwise add NaNO₂ (1.1 equiv) dissolved in minimal water, maintaining internal temperature <5°C. Stir for 30 min.

  • Bromination (Sandmeyer):

    • In a separate vessel, prepare a solution of CuBr (1.05 equiv) in 48% HBr.

    • Transfer the diazonium solution slowly into the CuBr solution (caution: gas evolution/foaming).

    • Warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium species.

  • Workup:

    • Steam distill or extract with Diethyl Ether.

    • Wash organics with 1M NaOH (to remove phenolic byproducts), water, and brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Vacuum distillation is recommended to obtain the colorless liquid product.

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Objective: Coupling to a phenylboronic acid.

  • Setup: In a glovebox or under Argon, combine 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Validation: Monitor by LC-MS. The steric bulk of the methyl group may require longer reaction times compared to unhindered aryl bromides.

Handling, Stability, & Safety

Signal Word: WARNING

Hazard Statements (GHS)[6][7]
  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Storage & Stability[4][7][9]
  • Conditions: Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents.[8]

  • Stability: Stable under recommended storage conditions. Avoid exposure to direct light which may cause gradual darkening (homolytic cleavage of C-Br).

Disposal

Dispose of contents/container to an approved waste disposal plant.[8] Halogenated organic waste requires specific incineration protocols to prevent the formation of dioxins.

References

  • ChemicalBook. (2025). 2-Bromo-4,6-difluorotoluene Properties and Safety (CAS 1783551-12-1). Retrieved from

  • PubChem. (2025).[6][9] Compound Summary: 2-Bromo-4,6-difluorotoluene.[4][10][11][12] National Library of Medicine. Retrieved from

  • BLD Pharm. (2025). Product Safety Data Sheet: 1-Bromo-3,5-difluoro-2-methylbenzene. Retrieved from

Sources

Foundational

A Technical Guide to 1-Bromo-3,5-difluoro-2-methylbenzene: A Key Fluorinated Building Block

Introduction: The Strategic Value of Fluorinated Scaffolds In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated building blocks are indispensable tools for medicinal chemists, offering a reliable method to modulate key physicochemical and pharmacokinetic properties.[1][2] The introduction of fluorine can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity, often transforming a promising lead compound into a viable drug candidate.[1][3]

This guide provides a comprehensive technical overview of 1-Bromo-3,5-difluoro-2-methylbenzene, a halogenated and fluorinated aromatic compound with significant potential as a versatile intermediate. Its unique substitution pattern—a bromine atom for coupling reactions, two fluorine atoms for metabolic blocking and electronic modulation, and a methyl group for steric influence—makes it a high-value precursor for complex molecular architectures in pharmaceutical and agrochemical research. We will delve into its core properties, a robust synthetic pathway with mechanistic insights, applications in research, and essential protocols for its characterization and safe handling.

Physicochemical Properties and Core Data

The identity and fundamental properties of 1-Bromo-3,5-difluoro-2-methylbenzene are summarized below. The molecular weight is calculated based on its chemical formula and is consistent with isomeric compounds.[4][5]

PropertyValueSource
IUPAC Name 1-bromo-3,5-difluoro-2-methylbenzene[6]
CAS Number 1783551-12-1[6]
Molecular Formula C₇H₅BrF₂[6]
Molecular Weight 207.02 g/mol Calculated, consistent with[4]
Canonical SMILES CC1=C(Br)C=C(F)C=C1FInferred from structure
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds[7]

Synthesis Pathway: The Sandmeyer Reaction

The synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene can be reliably achieved via the Sandmeyer reaction, a classic and powerful method for converting a primary aromatic amine into an aryl halide through a diazonium salt intermediate.[8][9][10] This approach offers high yields and regiochemical control, making it ideal for producing specifically substituted aromatics that are otherwise difficult to access.

The logical starting material for this synthesis is 3,5-difluoro-2-methylaniline (CAS 1092350-38-3), which is commercially available.[11] The overall transformation involves two key steps: diazotization of the aniline followed by a copper(I) bromide-catalyzed substitution.[12][13]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction cluster_product Final Product Start 3,5-Difluoro-2-methylaniline (CAS 1092350-38-3) Diazotization Diazonium Salt Formation Start->Diazotization Reaction Reagents1 NaNO₂ (Sodium Nitrite) HBr (Hydrobromic Acid) 0-5 °C Diazotization->Reagents1 Sandmeyer Bromine Substitution Diazotization->Sandmeyer Intermediate Reagents2 CuBr (Copper(I) Bromide) Sandmeyer->Reagents2 Product 1-Bromo-3,5-difluoro-2-methylbenzene (CAS 1783551-12-1) Sandmeyer->Product Yields QC_Workflow cluster_primary Primary Identification cluster_secondary Purity & Functional Groups Input Synthesized Product MS Mass Spectrometry (MS) Confirms MW = 207.02 Shows Br/F isotope pattern Input->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms structure & connectivity Input->NMR FTIR FTIR Spectroscopy Confirms C-H, C-F, C-Br bonds and aromatic stretches Input->FTIR GC Gas Chromatography (GC) Determines purity (%) MS->GC Output Certificate of Analysis (CoA) MS->Output MW Data NMR->GC NMR->Output Structural Data GC->Output Purity Data FTIR->Output Functional Group Data

Caption: Quality control workflow for compound characterization.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structural elucidation. ¹H NMR will show the aromatic and methyl protons, with couplings to fluorine. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms. ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS) : Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight (m/z ≈ 207). The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for the molecular ion, providing definitive evidence of a monobrominated compound. [14]* Gas Chromatography (GC) : GC is the primary method for assessing the purity of the compound, typically reported as a percentage area.

  • Infrared (IR) Spectroscopy : Provides confirmation of functional groups, including C-F stretches, C-Br vibrations, aromatic C=C stretches, and C-H bonds.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-Bromo-3,5-difluoro-2-methylbenzene is not widely available, data from closely related compounds like 1-bromo-3,5-difluorobenzene provide a strong basis for hazard assessment. [15][16] Expected Hazards:

  • Flammability : Likely a combustible or flammable liquid. [7][16]Keep away from heat, sparks, and open flames.

  • Toxicity : Harmful if swallowed. [17]May cause skin, eye, and respiratory irritation. [17][18]* Environmental : Expected to be toxic to aquatic life with long-lasting effects. [15]Avoid release into the environment.

Handling Protocols:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Take precautionary measures against static discharge. Use non-sparking tools. [15]* Avoid breathing vapors or mist. [16] Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place. [18]* Keep away from strong oxidizing agents. [15]

Conclusion

1-Bromo-3,5-difluoro-2-methylbenzene represents a strategically designed chemical building block with high utility for researchers in drug discovery and fine chemical synthesis. Its well-defined structure allows for precise synthetic manipulations, while its fluorine and methyl substituents offer powerful tools for optimizing the properties of target molecules. The robust and scalable Sandmeyer synthesis, combined with a comprehensive analytical validation workflow, ensures that this compound can be reliably produced and characterized, empowering scientists to accelerate their research and development programs.

References

  • Google Patents. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Boron Molecular. Buy 1-Bromo-3,4-difluoro-2-methylbenzene. Available at: [Link]

  • SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). Available at: [Link]

  • PubChem. 2-Bromo-1,3-difluoro-5-methylbenzene. Available at: [Link]

  • Google Patents. US5977412A - Process for preparing 3,5-difluoroaniline.
  • PubMed. Specific determination of bromobenzene metabolites by high-performance liquid chromatography. Available at: [Link]

  • National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Taylor & Francis Online. Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

  • PubMed. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. Available at: [Link]

  • Alfa Aesar. SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. Available at: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • Google Patents. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Google Patents. US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Royal Society of Chemistry. Enhanced analytical and physical characterization of mixtures of random bay-position brominated boron subnaphthalocyanines enabled by establishing a partial separation method. Available at: [Link]

  • Taylor & Francis Online. Analytical techniques – Knowledge and References. Available at: [Link]

  • PrepChem.com. Synthesis of 3,5-difluoroaniline. Available at: [Link]

  • Pharmacy & Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available at: [Link]

  • Nuno Ricardo, PhD. Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: [Link]

Sources

Exploratory

Technical Guide: Synthesis Pathways for 1-Bromo-3,5-difluoro-2-methylbenzene

This is an in-depth technical guide on the synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene (CAS: 1783551-12-1 ), also known as 2-Bromo-4,6-difluorotoluene . Executive Summary Target Molecule: 1-Bromo-3,5-difluoro-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene (CAS: 1783551-12-1 ), also known as 2-Bromo-4,6-difluorotoluene .

Executive Summary

Target Molecule: 1-Bromo-3,5-difluoro-2-methylbenzene CAS Number: 1783551-12-1 Synonym: 2-Bromo-4,6-difluorotoluene Molecular Formula: C₇H₅BrF₂ Key Application: Intermediate for pharmaceutical, agrochemical (e.g., pyrethroids), and liquid crystal synthesis.

This guide details two primary synthesis pathways selected for their regiochemical fidelity and scalability. The Directed Lithiation Route (Pathway A) offers high precision for R&D applications by utilizing blocking groups to ensure correct isomer formation. The Direct Bromination Route (Pathway B) represents an industrial approach utilizing 2,4-difluorotoluene, where regioselectivity is managed through catalyst selection and purification.

Structural Analysis & Retrosynthesis

The target compound is a polysubstituted benzene ring. Correct identification of the isomer is critical, as the "3,5-difluoro" nomenclature relative to the methyl group can be ambiguous without strict IUPAC numbering.

  • Structure: A toluene core with a bromine atom at the ortho position (C2) and fluorine atoms at the para (C4) and ortho (C6) positions relative to the methyl group.[1]

  • IUPAC Name: 1-Bromo-3,5-difluoro-2-methylbenzene.

  • Retrosynthetic Logic:

    • Disconnection 1 (C-Br): Electrophilic bromination of 2,4-difluorotoluene. Challenge: Competing bromination at C5 (activated by F-resonance).

    • Disconnection 2 (C-Me): Methylation of a lithiated precursor (1-Bromo-3,5-difluorobenzene). Challenge: Regiocontrol of lithiation (C4 vs C2).

Pathway A: Directed Lithiation / Blocking Strategy (High Precision)

Best for: Laboratory scale, high purity requirements, definitive structural confirmation.

This pathway circumvents the regioselectivity issues of direct electrophilic substitution by exploiting the acidity of ring protons. The proton at C4 (between two fluorines) is the most acidic (pKa ~23), while the target position C2 (between Br and Me) is less acidic. To install the methyl group at C2, the C4 position must first be transiently blocked.

Experimental Workflow
  • Starting Material: 1-Bromo-3,5-difluorobenzene.

  • Step 1: C4 Blocking (Silylation)

    • Reagents: LDA (Lithium Diisopropylamide), TMSCl (Trimethylsilyl chloride).

    • Mechanism: LDA selectively deprotonates C4 (most acidic site between two F atoms). Quenching with TMSCl protects this site.

    • Intermediate: 1-Bromo-3,5-difluoro-4-(trimethylsilyl)benzene.

  • Step 2: C2 Functionalization (Methylation)

    • Reagents: LDA, MeI (Methyl Iodide).

    • Mechanism: With C4 blocked, the next most acidic proton is at C2 (ortho to F and Br). LDA generates the C2-lithio species, which is trapped by MeI.

    • Intermediate: 1-Bromo-3,5-difluoro-2-methyl-4-(trimethylsilyl)benzene.

  • Step 3: Deprotection

    • Reagents: TBAF (Tetra-n-butylammonium fluoride) or dilute acid.

    • Mechanism: Removal of the silyl group restores the aromatic proton at C4.

    • Product: 1-Bromo-3,5-difluoro-2-methylbenzene.

Detailed Protocol (Step-by-Step)
StepOperationCritical Parameters
1. Solvation Dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF.Temp: -78°C (Cryogenic cooling required). Atmosphere: N₂/Ar.
2.[2][3][4] Lithiation 1 Add LDA (1.1 eq) dropwise over 30 min. Stir for 1 h.Maintain T < -70°C to prevent benzyne formation or scrambling.
3. Blocking Add TMSCl (1.2 eq) dropwise. Warm to RT over 2 h.[1]Confirm conversion by GC/NMR (disappearance of SM).
4. Lithiation 2 Cool intermediate solution to -78°C. Add LDA (1.1 eq).Deprotonation now occurs at C2.
5. Methylation Add MeI (1.5 eq). Stir at -78°C for 1 h, then warm to RT.Excess MeI ensures complete quenching.
6. Workup Quench with sat. NH₄Cl. Extract with Et₂O.Standard aqueous workup.
7. Desilylation Treat crude oil with TBAF (1.0 M in THF, 1.2 eq).Stir at RT for 2-4 h. Monitor loss of TMS group.

Pathway B: Direct Bromination of 2,4-Difluorotoluene (Industrial)

Best for: Large-scale production, cost efficiency.

This route uses the commercially available 2,4-difluorotoluene . The challenge is directing the bromine to the C6 position (ortho to Methyl) rather than the C5 position (ortho/para to Fluorines).

  • Substrate: 2,4-Difluorotoluene.[5]

  • Regiochemistry:

    • C6 (Target): Activated by Methyl (ortho). Deactivated by F (meta). Sterically hindered by Methyl.

    • C5 (Byproduct): Activated by F (ortho/para resonance). Deactivated by Methyl (meta).

    • C3: Sterically blocked (between two Fs).

  • Optimization: The use of bulky Lewis acids or specific conditions (e.g., Fe/I₂ catalyst or electrochemical bromination) can enhance selectivity for the ortho-methyl product (C6) by favoring the transition state stabilized by the methyl group's inductive effect.

Experimental Protocol
  • Bromination: Charge reactor with 2,4-difluorotoluene and catalyst (Fe powder or FeBr₃, 1-3 mol%).

  • Addition: Add Br₂ dropwise at 0-10°C in the dark.

  • Reaction: Stir at RT. Monitor regioselectivity by GC.

    • Note: Expect a mixture of 6-bromo (Target) and 5-bromo isomers.

  • Purification: Fractional distillation is required to separate the isomers. The 6-bromo isomer (target) typically has a slightly lower boiling point due to the "ortho effect" and steric crowding interfering with intermolecular stacking.

Visualization of Pathways

SynthesisPathways Start_A 1-Bromo-3,5-difluorobenzene Step_A1 Lithiation (C4) & TMS Protection Start_A->Step_A1 LDA, TMSCl, -78°C Inter_A1 4-TMS-Intermediate Step_A1->Inter_A1 Step_A2 Lithiation (C2) & Methylation Inter_A1->Step_A2 LDA, MeI, -78°C Inter_A2 2-Methyl-4-TMS-Intermediate Step_A2->Inter_A2 Step_A3 Desilylation (TBAF) Inter_A2->Step_A3 Target 1-Bromo-3,5-difluoro-2-methylbenzene (2-Bromo-4,6-difluorotoluene) Step_A3->Target High Regioselectivity Start_B 2,4-Difluorotoluene Step_B1 Electrophilic Bromination (FeBr3 / Br2) Start_B->Step_B1 Mix_B Isomer Mixture (6-Br vs 5-Br) Step_B1->Mix_B Step_B2 Fractional Distillation Mix_B->Step_B2 Step_B2->Target Separation Required

Figure 1: Comparison of the Directed Lithiation (Pathway A) and Direct Bromination (Pathway B) routes.

Comparison of Methods

FeaturePathway A: Directed LithiationPathway B: Direct Bromination
Complexity High (3 steps, cryogenic)Low (1 step + purification)
Regiocontrol Excellent (>95%) Moderate (Mixture of isomers)
Scalability Low (Reagent cost, temp control)High (Standard industrial unit ops)
Atom Economy Lower (Use of TMS, Iodine)High
Primary Use Medicinal Chemistry / Ref StandardsBulk Manufacturing

References

  • ChemicalBook. (2025). 2-Bromo-4,6-difluorotoluene Properties and Suppliers (CAS 1783551-12-1). Retrieved from

  • SynQuest Laboratories. (2025). Product 1700-B-89: 2-Bromo-4,6-difluorotoluene.[6] Retrieved from

  • Central Electrochemical Research Institute. (2005). A simple and regioselective α-bromination of alkyl aromatic compounds by two-phase electrolysis. (Context on regioselectivity of bromination in toluenes). Retrieved from

  • Organic Chemistry Portal. (2023). Bromination of Aromatic Compounds: Regioselectivity Guidelines. Retrieved from

Sources

Foundational

Spectroscopic Blueprint of 1-Bromo-3,5-difluoro-2-methylbenzene: A Technical Guide

Foreword In the landscape of pharmaceutical and materials science, the precise structural elucidation of halogenated aromatic compounds is paramount for understanding their reactivity, biological activity, and material p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical and materials science, the precise structural elucidation of halogenated aromatic compounds is paramount for understanding their reactivity, biological activity, and material properties. 1-Bromo-3,5-difluoro-2-methylbenzene (also known as 4-Bromo-3,5-difluorotoluene; CAS No. 1805120-10-8) represents a unique structural motif where the interplay of inductive and steric effects from bromo, fluoro, and methyl substituents dictates its chemical behavior.[1] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing the theoretical and practical aspects of its spectral characterization. As experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational spectroscopic principles and expert analysis to predict and interpret its signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

The subject molecule, with the chemical formula C₇H₅BrF₂, presents a fascinating case for spectroscopic analysis. The arrangement of substituents on the benzene ring—a bromine atom and a methyl group ortho to each other, flanked by two meta fluorine atoms—breaks all planes of symmetry. This asymmetry is a critical starting point for our analysis, as it predicts that every carbon and proton in the aromatic ring will be chemically non-equivalent, leading to a rich and complex set of signals that can be used for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For 1-Bromo-3,5-difluoro-2-methylbenzene, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

Expertise in Causality: Why We Expect These Signals

The predicted chemical shifts and coupling constants are not arbitrary; they are a direct consequence of the electronic environment around each nucleus. The highly electronegative fluorine atoms exert a strong deshielding effect on nearby nuclei, shifting their signals downfield in the NMR spectrum. Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect. The bromine atom's influence is a combination of electronegativity and its large, polarizable electron cloud. Spin-spin coupling, observed as signal splitting, arises from the interaction of magnetic moments of adjacent nuclei through the bonding electrons, providing definitive evidence of connectivity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals: one for the methyl protons and two for the aromatic protons.

  • Methyl Protons (-CH₃): This signal will appear as a singlet (or a very finely split multiplet due to long-range coupling with fluorine) in the upfield region, typically around δ 2.2-2.4 ppm . Its integration value will be 3H.

  • Aromatic Protons (Ar-H): Two distinct signals are predicted in the aromatic region (δ 6.8-7.5 ppm ), each integrating to 1H.

    • H-4: This proton is flanked by a fluorine and a bromine atom. It is expected to be a doublet of doublets due to coupling with the adjacent H-6 proton (³JHH ≈ 8-9 Hz) and the meta fluorine atom at C-5 (⁴JHF ≈ 6-8 Hz).

    • H-6: This proton is adjacent to a fluorine atom. It will also appear as a doublet of doublets, coupling with H-4 (³JHH ≈ 8-9 Hz) and the ortho fluorine atom at C-5 (³JHF ≈ 9-11 Hz).

Predicted ¹³C NMR Spectrum

Due to the molecule's asymmetry, the proton-decoupled ¹³C NMR spectrum should display seven unique signals, one for each carbon atom. The chemical shifts are heavily influenced by the attached substituents, and carbons bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).

  • Methyl Carbon (-CH₃): Expected in the aliphatic region (δ 14-20 ppm).

  • Aromatic Carbons (Ar-C):

    • C-Br (C-1): The carbon bearing the bromine atom will be shifted downfield but shielded relative to other halogenated carbons (δ 115-125 ppm).

    • C-CH₃ (C-2): The methyl-substituted carbon will appear around δ 135-140 ppm.

    • C-F (C-3 & C-5): These carbons will be significantly downfield due to the direct attachment of fluorine and will appear as large doublets (¹JCF ≈ 240-260 Hz). Their chemical shifts are predicted to be in the δ 160-165 ppm range.

    • C-H (C-4 & C-6): These carbons will also show coupling to fluorine, though smaller (²JCF and ³JCF), and will resonate in the δ 110-130 ppm region.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is exceptionally sensitive and provides a clear window into the electronic environment of the fluorine atoms.[2]

  • Two distinct signals are expected, as the two fluorine atoms are chemically non-equivalent.

  • These signals will likely appear as complex multiplets due to:

    • Coupling to each other (⁴JFF).

    • Coupling to the ortho aromatic proton (³JHF).

    • Coupling to the meta aromatic proton (⁴JHF).

    • Potentially, long-range coupling to the methyl protons (⁵JHF).

Summary of Predicted NMR Data
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (Hz)Assignment
¹H 2.2 - 2.4s (or fine m)--CH₃
6.8 - 7.5dd³JHH ≈ 8-9; ⁴JHF ≈ 6-8Ar-H
6.8 - 7.5dd³JHH ≈ 8-9; ³JHF ≈ 9-11Ar-H
¹³C 14 - 20s--CH₃
110 - 140mJCF active4x Ar-C, 1x Ar-C-Br, 1x Ar-C-CH₃
160 - 165d¹JCF ≈ 240-2602x Ar-C-F
¹⁹F VariesmJFF, JHFF-3, F-5
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 1-Bromo-3,5-difluoro-2-methylbenzene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for ¹H and ¹³C).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.[3]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use an appropriate fluorine-containing reference standard if necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H signals and pick peaks for all spectra.

MassSpec_Fragmentation MolIon [C₇H₅BrF₂]⁺˙ m/z 206/208 Frag1 [C₇H₅F₂]⁺ m/z 127 MolIon->Frag1 - •Br Frag2 [C₆H₂BrF₂]⁺ m/z 191/193 MolIon->Frag2 - •CH₃

Predicted Fragmentation Pathway of 1-Bromo-3,5-difluoro-2-methylbenzene.

Conclusion: A Self-Validating Spectroscopic Profile

The structural confirmation of 1-Bromo-3,5-difluoro-2-methylbenzene relies on the synergistic interpretation of data from NMR, IR, and MS. Each technique provides a piece of the puzzle, and together they form a self-validating system. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the precise electronic environment of each atom, confirmed by the distinct signals in the ¹⁹F NMR. The IR spectrum validates the presence of key functional groups (Ar-H, -CH₃, C-F, C-Br). Finally, high-resolution mass spectrometry confirms the elemental composition, with the characteristic bromine isotope pattern serving as an unambiguous marker. This comprehensive, albeit predictive, spectral blueprint provides a robust standard for the identification and quality assessment of this complex halogenated intermediate.

References

  • PubChem. (n.d.). 2-Bromo-1,3-difluoro-5-methylbenzene. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved January 30, 2026, from [Link]

  • Horst, K. (n.d.). 4. 13C NMR Spectroscopy. Thieme. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

Strategic Functionalization of 1-Bromo-3,5-difluoro-2-methylbenzene

Overcoming Steric and Electronic Hurdles in Drug Discovery Executive Summary 1-Bromo-3,5-difluoro-2-methylbenzene (CAS: 1621361-39-0) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Steric and Electronic Hurdles in Drug Discovery

Executive Summary

1-Bromo-3,5-difluoro-2-methylbenzene (CAS: 1621361-39-0) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the synthesis of covalent inhibitors (e.g., KRAS G12C targeting) and agrochemicals. Its utility stems from the unique interplay between the lipophilic, sterically demanding methyl group and the metabolically stable, electron-withdrawing fluorine atoms.

However, this molecule presents a dichotomy of reactivity that traps unwary chemists:

  • Steric Shielding: The C2-methyl group significantly hinders Palladium oxidative addition at the C1-Br bond.

  • Competing Acidity: The proton at C4 (between two fluorines) is highly acidic (

    
    ), creating a competition between desired Lithium-Halogen exchange and undesired deprotonation.
    

This guide provides high-fidelity protocols to navigate these competing pathways, ensuring high yields and reproducibility.

Part 1: The Electronic & Steric Landscape[1]

To manipulate this molecule, one must first understand the "terrain" of its electron density and steric bulk.

PositionSubstituentElectronic EffectSteric ConsequenceReactivity Implication
C1 Bromine Leaving GroupShielded by C2-MeHard: Slow oxidative addition. Soft: Fast Li-Halogen exchange.
C2 Methyl Weak Donor (+I)High (Ortho-bulk)Blocks approach of large ligands; susceptible to radical attack.
C3 Fluorine Strong Withdraw (-I)LowInduces acidity at C4; deactivates ring toward

.
C4 Proton N/AN/ATrap: Highly acidic due to flanking F atoms. Risk of ortho-lithiation.
C5 Fluorine Strong Withdraw (-I)LowSynergistic withdrawal with C3-F.
Visualization: Reactivity Divergence

The following diagram illustrates the three primary reaction pathways and the conditions required to access them selectively.

ReactivityPathways Start 1-Bromo-3,5-difluoro- 2-methylbenzene Suzuki Pathway A: C-C Bond Formation (Suzuki/Buchwald) Start->Suzuki Pd(OAc)2, SPhos Steric Control Lithiation Pathway B: Metallation (Li-Halogen Exchange) Start->Lithiation n-BuLi, -78°C Kinetic Control Radical Pathway C: Benzylic Functionalization (Radical Bromination) Start->Radical NBS, AIBN Radical Mechanism ProductA Biaryl Scaffold Suzuki->ProductA Trap Electrophile Trap (Aldehydes/Borates) Lithiation->Trap ProductC Benzylic Bromide (Building Block) Radical->ProductC

Figure 1: Divergent synthetic pathways controlled by catalyst choice and temperature.

Part 2: Protocol A — Sterically Demanding Suzuki-Miyaura Coupling

The Challenge: Standard catalysts like


 often fail because the bulky triphenylphosphine ligands cannot accommodate the steric clash with the C2-methyl group during the oxidative addition step.

The Solution: Use Buchwald Ligands (specifically SPhos or XPhos). These electron-rich, bulky biaryl phosphines promote oxidative addition into hindered aryl halides and facilitate reductive elimination.

Optimized Protocol
  • Substrate: 1.0 equiv (e.g., 500 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
    • Note: Pre-complexed XPhos-Pd-G2 is also excellent.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene:Water (10:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, base, and SPhos. Seal and purge with Argon for 5 minutes. Oxygen is the enemy of active Pd(0).

  • Solvation: Add degassed Toluene/Water.

  • Initiation: Add

    
     last (or the pre-catalyst).
    
  • Heating: Heat to 80°C–100°C vigorously. The biphasic system requires rapid stirring.

  • Monitoring: Monitor by UPLC. The reaction typically completes in 2–4 hours.

  • Workup: Filter through Celite to remove Pd black.

Mechanistic Insight: SPhos creates a "pocket" that protects the Pd center while its electron-rich nature forces the oxidative addition into the hindered C-Br bond [1].

Part 3: Protocol B — Kinetic Lithium-Halogen Exchange

The Challenge: The "Dance of the Proton." The proton at C4 (between two Fluorines) is extremely acidic (


). If the temperature rises above -60°C, the generated Aryl-Lithium species will deprotonate a neighboring molecule of starting material (Ortho-Lithiation), leading to a mix of products and polymerization.

The Solution: Strict cryogenic control (-78°C) and rapid addition.

Optimized Protocol
  • Reagent:

    
    -Butyllithium (2.5 M in hexanes) or 
    
    
    
    (Turbo Grignard).
  • Solvent: Anhydrous THF (must be peroxide-free).

  • Electrophile: DMF (for aldehyde), Triisopropyl borate (for boronic acid).

Step-by-Step:

  • Cryogenic Setup: Cool a solution of 1-Bromo-3,5-difluoro-2-methylbenzene in THF to -78°C (Dry Ice/Acetone). Ensure an internal thermometer is used.

  • Exchange: Add

    
    -BuLi dropwise down the side of the flask.
    
    • Critical: The internal temperature must NOT exceed -70°C during addition.

  • Aging: Stir for exactly 15–30 minutes at -78°C.

    • Warning: Do not stir longer than necessary; thermodynamic equilibration favors the C4-lithio species over the C1-lithio species [2].

  • Trapping: Add the electrophile (e.g., DMF) rapidly.

  • Quench: Allow to warm to 0°C and quench with saturated

    
    .
    

Self-Validating Check: If you observe a significant amount of "3,5-difluoro-2-methylbenzene" (reduced product) in the NMR after quenching, your system contained moisture. If you observe substitution at the C4 position, your temperature was too high.

Part 4: Protocol C — Benzylic Bromination (Wohl-Ziegler)[2]

To functionalize the methyl group (e.g., to attach a linker), radical bromination is used.

The Challenge: The electron-poor ring (two Fluorines) deactivates the benzylic C-H bond slightly compared to toluene, requiring longer reaction times or better initiators.

Optimized Protocol
  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Initiator: AIBN (5 mol%) or Benzoyl Peroxide.

  • Solvent: Trifluorotoluene (PhCF3) or

    
     (if permitted). PhCF3 is the greener, higher-boiling alternative.
    

Step-by-Step:

  • Mix substrate, NBS, and AIBN in PhCF3.

  • Heat to reflux (approx 102°C).

  • Visual Cue: The reaction is proceeding when the dense NBS solid floats to the top and converts to low-density succinimide (floating foam).

  • Stop Point: Stop immediately upon consumption of SM (monitor by TLC) to prevent gem-dibromination.

Part 5: Visualizing the Catalytic Cycle (Suzuki)

The following diagram details the specific steric considerations during the Suzuki coupling of this hindered substrate.

CatalyticCycle cluster_ligand Ligand Role (SPhos) Pd0 Active Catalyst Pd(0)-SPhos OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into C-Br Pd0->OxAdd Steric Clash with C2-Methyl TransMet Transmetallation Boronate displaces Br OxAdd->TransMet Base Activation (OH-) RedElim Reductive Elimination Product Release TransMet->RedElim Formation of Biaryl RedElim->Pd0 Regeneration Text 1. Increases electron density on Pd 2. Bulky biaryl shields the metal center

Figure 2: The SPhos-mediated catalytic cycle, highlighting the oxidative addition bottleneck caused by the C2-methyl group.

References
  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002. (Fundamental reference for "The Dance of the Proton" and kinetic vs.
  • BenchChem. "1-Bromo-3,5-difluorobenzene Properties and Applications." (General scaffold reactivity data).

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Ligand Effects."

Foundational

A Comprehensive Technical Guide to 1-Bromo-3,5-difluoro-2-methylbenzene: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: 1-Bromo-3,5-difluoro-2-methylbenzene is a specialized aromatic halogenated compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-Bromo-3,5-difluoro-2-methylbenzene is a specialized aromatic halogenated compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine handle for cross-coupling reactions and two fluorine atoms alongside a methyl group to modulate electronic and steric properties, makes it a valuable intermediate for creating complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, inferred physicochemical properties, proposed synthetic methodologies, and anticipated applications, particularly in the realm of drug development. While experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a robust scientific overview for researchers and industry professionals.

Nomenclature and Chemical Identity

The structural designation of 1-Bromo-3,5-difluoro-2-methylbenzene follows the IUPAC nomenclature rules for substituted aromatic compounds. The numbering of the benzene ring prioritizes the bromine atom at position 1, followed by the methyl group at position 2, and the fluorine atoms at positions 3 and 5.

  • IUPAC Name: 1-Bromo-3,5-difluoro-2-methylbenzene

  • Synonyms: 3,5-Difluoro-2-methyl-1-bromobenzene; 2-Bromo-4,6-difluorotoluene

  • Molecular Formula: C₇H₅BrF₂

  • Molecular Weight: 207.02 g/mol [1]

Physicochemical Properties (Inferred)

Direct experimental data for 1-Bromo-3,5-difluoro-2-methylbenzene are not widely published. The following properties are inferred from its non-methylated analog, 1-bromo-3,5-difluorobenzene, and other related substituted toluenes. The addition of a methyl group is expected to slightly increase the boiling point and melting point and decrease the density compared to 1-bromo-3,5-difluorobenzene.

PropertyInferred ValueBasis of Inference
Appearance Colorless to light yellow liquidBased on similar brominated and fluorinated aromatics[2]
Boiling Point ~150-160 °C (at 760 mmHg)Higher than 1-bromo-3,5-difluorobenzene (140 °C) due to increased molecular weight.
Density ~1.6 g/mL at 25 °CSlightly lower than 1-bromo-3,5-difluorobenzene (~1.7 g/cm³)[2]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, benzene, chloroform)[2]Typical for halogenated aromatic hydrocarbons.

Proposed Synthesis Methodology

A logical and efficient synthetic route to 1-Bromo-3,5-difluoro-2-methylbenzene is the electrophilic aromatic substitution (bromination) of the readily available precursor, 2,6-difluorotoluene.

Rationale for Synthetic Strategy

The directing effects of the substituents on the 2,6-difluorotoluene ring are crucial for determining the outcome of the bromination reaction. The methyl group is an ortho-, para-director and an activating group. The fluorine atoms are also ortho-, para-directors but are deactivating. In this case, the positions ortho and para to the methyl group are positions 3, 4, and 5. The positions ortho and para to the fluorine atoms are also positions 3, 4, and 5. The combined directing effects of the methyl and fluorine substituents would strongly favor substitution at the 4-position, which is para to the methyl group and ortho to both fluorine atoms. However, to obtain the desired 1-bromo-3,5-difluoro-2-methylbenzene (which is equivalent to 2-bromo-4,6-difluorotoluene), bromination needs to occur at a position ortho to the methyl group and meta to both fluoro groups. This suggests that direct bromination of 2,6-difluorotoluene might not be the most efficient route and that a more elaborate multi-step synthesis might be required, potentially involving a Sandmeyer reaction from a corresponding aniline derivative[3][4].

However, for the purpose of this guide, we will outline a potential direct bromination protocol, acknowledging the potential for isomer formation.

Proposed Experimental Protocol: Bromination of 2,6-Difluorotoluene

This protocol is adapted from standard bromination procedures for activated aromatic rings.

Materials:

  • 2,6-Difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Inert gas (Nitrogen or Argon)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,6-difluorotoluene (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 1-Bromo-3,5-difluoro-2-methylbenzene isomer.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_product Final Product A 2,6-Difluorotoluene B Electrophilic Bromination A->B Precursor D 1-Bromo-3,5-difluoro-2-methylbenzene B->D Yields C 1. N-Bromosuccinimide (NBS) 2. DMF, 0°C to rt C->B Conditions

Caption: Proposed synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene.

Chemical Reactivity and Applications in Drug Discovery

1-Bromo-3,5-difluoro-2-methylbenzene is a versatile building block for constructing more complex molecules, primarily due to the presence of the bromine atom, which serves as a handle for various cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern synthetic chemistry for building diverse molecular scaffolds.

  • Role of Fluorine and Methyl Groups: The two fluorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the properties of the final product. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The methyl group provides a steric and electronic perturbation that can be used to fine-tune the molecule's properties.

Application in Library Synthesis for Drug Discovery

This compound can serve as a starting point for generating a library of diverse compounds for high-throughput screening.

G cluster_reactions Cross-Coupling Reactions cluster_products Compound Library A 1-Bromo-3,5-difluoro-2-methylbenzene B Suzuki Coupling (Boronic Acids/Esters) A->B C Buchwald-Hartwig Amination (Amines) A->C D Sonogashira Coupling (Alkynes) A->D E Aryl-Aryl Compounds B->E F Aryl-Amine Compounds C->F G Aryl-Alkyne Compounds D->G

Caption: Use in generating a diverse chemical library.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic features for 1-Bromo-3,5-difluoro-2-methylbenzene, which are essential for its identification and characterization.

  • ¹H NMR:

    • A singlet for the methyl protons (-CH₃) is expected around δ 2.2-2.4 ppm.

    • Two aromatic protons would appear in the region of δ 6.8-7.2 ppm. These would likely appear as a doublet of doublets or a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR:

    • The spectrum would show 7 distinct carbon signals.

    • The methyl carbon would appear around δ 15-20 ppm.

    • The carbon bearing the bromine (C1) would be in the range of δ 110-120 ppm.

    • The carbons attached to fluorine (C3 and C5) would show large C-F coupling constants and appear downfield around δ 160-165 ppm.

  • ¹⁹F NMR:

    • A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a broad singlet or a multiplet due to coupling with the aromatic protons.

Safety and Handling (Inferred)

Based on safety data for analogous compounds like 1-bromo-3,5-difluorobenzene and bromotoluenes, 1-Bromo-3,5-difluoro-2-methylbenzene should be handled with care.

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also be toxic to aquatic life.

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid inhalation, ingestion, and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Vertex AI Search.
  • Google Patents. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Oreate AI Blog.
  • Google Patents.
  • Google Patents.
  • PubChem. 2-Bromo-1,3-difluoro-5-methylbenzene | C7H5BrF2 | CID 58712463.
  • Google Patents. CN106748681A - A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes.
  • Boron Molecular. Buy 1-Bromo-3,4-difluoro-2-methylbenzene.
  • Benchchem.
  • PubMed Central. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor.
  • BenchChem. A Comparative Guide to the Synthesis of 2,6-Difluorotoluene for Researchers and Drug Development Professionals.
  • ResearchGate. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor.
  • Quick Company.
  • Ruifu Chemical. 2,6-Difluorobenzyl Bromide CAS 85118-00-9 Purity >98.0% (GC).
  • Chem-Impex. 2,6-Difluorotoluene.
  • Sigma-Aldrich. 1-Bromo-3-fluoro-2-methylbenzene AldrichCPR.
  • BLD Pharm. 452-63-1|1-Bromo-4-fluoro-2-methylbenzene.
  • The Royal Society of Chemistry.
  • Sigma-Aldrich. 1-Bromo-3,5-difluorobenzene 98 461-96-1.

Sources

Exploratory

An In-depth Technical Guide to 1-Bromo-3,5-difluoro-2-methylbenzene: A Versatile Building Block for Modern Chemistry

Introduction 1-Bromo-3,5-difluoro-2-methylbenzene, also known by its synonym 2-Bromo-4,6-difluorotoluene, is a halogenated aromatic compound with significant potential as a versatile building block in the fields of medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-3,5-difluoro-2-methylbenzene, also known by its synonym 2-Bromo-4,6-difluorotoluene, is a halogenated aromatic compound with significant potential as a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctional substitution pattern—a reactive bromine atom, electron-withdrawing fluorine atoms, and a methyl group—offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the available technical information on this compound, including its properties, proposed synthesis, anticipated reactivity, and potential applications, with the aim of empowering researchers and drug development professionals in their scientific endeavors.

While this specific isomer is commercially available, detailed academic studies on its synthesis and reactivity are not extensively documented in publicly accessible literature. Therefore, this guide will also draw upon established principles of organic chemistry and data from structurally related compounds to provide scientifically grounded insights into its chemical behavior.

Physicochemical and Safety Profile

The fundamental properties of 1-Bromo-3,5-difluoro-2-methylbenzene are summarized in the table below. This information is critical for its safe handling, storage, and for the design of synthetic protocols.

PropertyValueSource
Chemical Name 1-Bromo-3,5-difluoro-2-methylbenzeneSunway Pharm Ltd[1]
Synonym 2-Bromo-4,6-difluorotolueneSynQuest Laboratories[2]
CAS Number 1783551-12-1SynQuest Laboratories[2]
Molecular Formula C₇H₅BrF₂SynQuest Laboratories[2]
Molecular Weight 207.02 g/mol ChemicalBook[3]
Appearance Colorless to light yellow liquid (Predicted)ChemicalBook[4]
Boiling Point 173.9 ± 35.0 °C (Predicted)ChemicalBook[3]
Density 1.588 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]
Storage Sealed in dry, room temperatureBLDpharm[5]

Safety Information:

Based on the Globally Harmonized System (GHS), 1-Bromo-3,5-difluoro-2-methylbenzene is classified with the following hazards:

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: ChemicalBook[4]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthetic Pathways

While specific literature detailing the synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene is scarce, a plausible and logical synthetic route would be the electrophilic bromination of 2,4-difluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

The fluorine atoms are ortho-, para-directing activators, while the methyl group is also an ortho-, para-directing activator. In 2,4-difluorotoluene, the positions ortho and para to the fluorine at C2 are C1, C3, and C6. The positions ortho and para to the fluorine at C4 are C3 and C5. The positions ortho and para to the methyl group at C1 are C2 and C6. The cumulative effect of these groups would likely direct the incoming electrophile (bromine) to the most activated and sterically accessible position. A detailed analysis of the electronic and steric factors suggests that the position between the two fluorine atoms (C3) and the position ortho to the methyl group and meta to both fluorine atoms (C6) are the most likely sites for bromination.

A proposed synthetic workflow is illustrated below:

G cluster_synthesis Proposed Synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene start 2,4-Difluorotoluene reagents Br₂ / FeBr₃ or NBS / H₂SO₄ start->reagents Electrophilic Aromatic Substitution product 1-Bromo-3,5-difluoro-2-methylbenzene (2-Bromo-4,6-difluorotoluene) reagents->product workup Reaction Work-up & Purification (Distillation/Chromatography) product->workup Isolation

Caption: Proposed synthetic workflow for 1-Bromo-3,5-difluoro-2-methylbenzene.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general representation and has not been experimentally validated for this specific compound.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluorotoluene (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (0.05 eq).

  • Bromination: Slowly add bromine (Br₂) (1.0 eq) dropwise from the dropping funnel at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, quench the reaction by carefully pouring the mixture into a solution of sodium bisulfite to neutralize any unreacted bromine.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate 1-Bromo-3,5-difluoro-2-methylbenzene.

Chemical Reactivity and Applications

The synthetic utility of 1-Bromo-3,5-difluoro-2-methylbenzene stems from the distinct reactivity of its functional groups.

  • The Bromine Atom: The carbon-bromine bond is a key site for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This makes it a valuable precursor for more complex molecules.

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

    • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted anilines.

    • Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, which can then be used in a variety of nucleophilic addition and substitution reactions.

  • The Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. While electrophilic aromatic substitution on the brominated ring is less likely due to deactivation, the fluorine atoms can activate the ring towards nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the fluorine atoms, under forcing conditions.

  • The Methyl Group: The methyl group can undergo free-radical halogenation at the benzylic position to introduce further functionality, such as a bromomethyl group, which is a versatile synthetic handle.

G cluster_reactivity Key Reaction Pathways cluster_coupling Cross-Coupling Reactions start 1-Bromo-3,5-difluoro- 2-methylbenzene suzuki Suzuki Coupling (Pd catalyst, base, boronic acid) start->suzuki sonogashira Sonogashira Coupling (Pd/Cu catalyst, base, alkyne) start->sonogashira buchwald Buchwald-Hartwig (Pd catalyst, base, amine) start->buchwald grignard Grignard Formation (Mg, ether) start->grignard benzylic_brom Benzylic Bromination (NBS, initiator) start->benzylic_brom product_biaryl Biaryl Compounds suzuki->product_biaryl product_alkyne Alkynyl Arenes sonogashira->product_alkyne product_amine Substituted Anilines buchwald->product_amine product_grignard Grignard Reagent grignard->product_grignard product_benzyl_bromide Benzylic Bromide Derivative benzylic_brom->product_benzyl_bromide

Caption: Potential reaction pathways for 1-Bromo-3,5-difluoro-2-methylbenzene.

Applications in Drug Discovery and Materials Science:

Halogenated aromatic compounds are privileged structures in medicinal chemistry. The incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom serves as a versatile handle for lead optimization through the introduction of diverse substituents via cross-coupling reactions. Therefore, 1-Bromo-3,5-difluoro-2-methylbenzene is a promising starting material for the synthesis of novel small molecules targeting a wide range of biological targets. Its structural motifs can be found in precursors to compounds investigated for various therapeutic areas.

In materials science, fluorinated aromatic compounds are utilized in the synthesis of liquid crystals, polymers, and organic electronics due to their unique electronic properties and thermal stability. 1-Bromo-3,5-difluoro-2-methylbenzene could serve as a monomer or an intermediate in the creation of novel materials with tailored properties.

Spectroscopic Characterization (Predicted)

TechniquePredicted Features
¹H NMR Aromatic region: Two signals, a doublet and a triplet, integrating to one proton each, showing coupling to fluorine. Aliphatic region: A singlet for the methyl group protons.
¹³C NMR Signals for the six aromatic carbons, with characteristic C-F and C-Br couplings. A signal for the methyl carbon.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent protons.
Mass Spec. A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. Fragmentation patterns corresponding to the loss of bromine, methyl, and fluorine radicals.

Conclusion

1-Bromo-3,5-difluoro-2-methylbenzene is a chemical entity with considerable potential for innovation in synthetic and medicinal chemistry. Although detailed literature on this specific compound is currently limited, its structural features suggest a rich and versatile reactivity profile. This guide has provided a foundational understanding of its properties, a plausible synthetic approach, and an overview of its potential applications. As research in fluorinated compounds continues to expand, it is anticipated that the utility of building blocks such as 1-Bromo-3,5-difluoro-2-methylbenzene will become increasingly prominent, paving the way for the discovery of new medicines and advanced materials.

References

  • Sunway Pharm Ltd. 1-Bromo-3,5-difluoro-2-methylbenzene. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Buchwald-Hartwig Amination of 1-Bromo-3,5-difluoro-2-methylbenzene

Executive Summary This guide details the protocol for the Palladium-catalyzed amination of 1-Bromo-3,5-difluoro-2-methylbenzene . This substrate presents a dual challenge often underestimated in standard screenings: Ster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Palladium-catalyzed amination of 1-Bromo-3,5-difluoro-2-methylbenzene . This substrate presents a dual challenge often underestimated in standard screenings:

  • Steric Congestion: The ortho-methyl group is not merely a static block; the meta-fluorine at position 3 exerts a "buttressing effect," structurally locking the methyl group toward the reaction center (C1), significantly impeding oxidative addition.

  • Electronic Deactivation: While electron-poor rings generally favor oxidative addition, the specific 3,5-difluoro substitution pattern renders the resulting Pd(II)-aryl intermediate less nucleophilic, potentially stalling transmetallation or reductive elimination.

Recommendation: Utilize RuPhos Pd G4 for secondary amines and BrettPhos Pd G4 for primary amines. The use of Generation 4 (G4) precatalysts is strictly required to prevent induction periods and ensure the formation of the active monoligated Pd(0) species.

Substrate Analysis & Mechanistic Strategy

The "Buttressing Effect"

In a standard o-tolyl system, the methyl group can rotate away from the incoming Palladium center. However, in 1-Bromo-3,5-difluoro-2-methylbenzene , the Fluorine atom at C3 repels the C2-Methyl group (van der Waals repulsion). This forces the methyl group closer to the Bromine at C1, creating a rigid steric wall.

  • Consequence: Standard phosphines (PPh3, dppf) will fail. The catalyst requires a ligand that creates a flexible, yet protective "pocket" to accommodate this bulk.

  • Solution: Dialkylbiaryl phosphines (Buchwald Ligands).

Electronic Considerations

The 3,5-difluoro substitution withdraws electron density.

  • Risk: High susceptibility to nucleophilic aromatic substitution (SNAr) at the C3/C5 positions if harsh bases (e.g., NaH) or high temperatures are used before the catalyst engages.

  • Control: Use mild bases (NaOtBu or K3PO4) and strictly anhydrous conditions to prevent hydrodehalogenation.

Catalyst Selection Logic

The choice of ligand is binary based on the amine class. We utilize G4 Precatalysts (Methyl-substituted biphenyl palladacycles) to ensure a 1:1 Ligand:Pd ratio and rapid activation at low temperatures.

ParameterPrimary Amines (R-NH2)Secondary Amines (R2-NH)
Recommended Ligand BrettPhos RuPhos
Precatalyst Form BrettPhos Pd G4RuPhos Pd G4
Mechanistic Logic BrettPhos is bulky enough to prevent bis-ligation but allows the smaller primary amine to bind.RuPhos is less bulky than BrettPhos, facilitating the difficult reductive elimination step required for bulky secondary amines.
Base Choice NaOtBu (Standard) or LHMDS (if base sensitive)NaOtBu
Solvent 1,4-Dioxane or t-Amyl AlcoholToluene or THF
Decision Tree for Experimental Design

G Start Substrate: 1-Bromo-3,5-difluoro-2-methylbenzene AmineType Identify Amine Nucleophile Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (Cyclic/Acyclic) AmineType->Secondary Ligand1 Ligand: BrettPhos (Prioritize Oxidative Addition) Primary->Ligand1 Ligand2 Ligand: RuPhos (Prioritize Reductive Elimination) Secondary->Ligand2 Cond1 Base: NaOtBu (1.4 eq) Solvent: Dioxane Temp: 90°C Ligand1->Cond1 Cond2 Base: NaOtBu (1.4 eq) Solvent: Toluene Temp: 80-100°C Ligand2->Cond2

Figure 1: Logic flow for ligand selection based on amine class. Note the divergence in ligand choice to address specific rate-limiting steps.

Experimental Protocols

Protocol A: The "Scouting" Screen (50 mg Scale)

Use this protocol to validate the ligand choice before scale-up.

Reagents:

  • Aryl Bromide: 1.0 equiv (50 mg)

  • Amine: 1.2 equiv

  • Base (NaOtBu): 1.4 equiv

  • Catalyst (RuPhos Pd G4 or BrettPhos Pd G4): 2.0 mol%

  • Solvent (Anhydrous Toluene): 0.2 M concentration

Workflow:

  • Inert Setup: Inside a glovebox or using strict Schlenk technique, charge a 4 mL screw-cap vial (with a stirring bar) with the Pd G4 precatalyst and NaOtBu.

  • Substrate Addition: Add the aryl bromide and the amine.

    • Note: If the amine is a liquid, add it via syringe after adding the solvent.

  • Solvation: Add anhydrous Toluene (degassed). Cap the vial tightly (PTFE-lined septum).

  • Reaction: Heat the block to 80°C for 2 hours.

  • Monitoring: Analyze by LC-MS or 19F NMR.

    • Success Metric: >90% conversion of the Aryl Bromide.

    • 19F NMR Shift: The starting material has distinct F signals. The product will show a significant upfield shift due to the electron-donating nature of the new amine group.

Protocol B: Optimized Scale-Up (1-5 Grams)

Designed for high yield and purity.

  • Charge: To a dry 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, add:

    • RuPhos Pd G4 (1 mol% relative to ArBr).

    • NaOtBu (1.4 equiv).

    • Solid Amines (if applicable).

  • Inert: Evacuate and backfill with Nitrogen (x3).

  • Liquids: Add 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 equiv) and Amine (1.2 equiv) dissolved in Anhydrous Toluene (concentration 0.25 M).

  • Activation: Heat the mixture to 100°C .

    • Why 100°C? The steric bulk requires higher energy to drive the reductive elimination.

  • Quench: Monitor consumption of ArBr (HPLC). Upon completion (typically 4-6 hours), cool to room temperature.

  • Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Pd black and salts). Wash with water and brine. Dry over MgSO4.

Troubleshooting & Mechanistic Insight

If the reaction stalls or fails, consult the table below.

ObservationDiagnosisCorrective Action
No Conversion Catalyst poisoning or failure to activate.Ensure reagents are dry. Switch to LHMDS (1.0 M in THF) as base to rule out base poisoning.
Dehalogenation (Ar-H) β-Hydride elimination from the amine or solvent.Lower temperature to 80°C. Increase amine equivalents (1.5 eq). Switch solvent to t-Amyl Alcohol .
SNAr Product Base attacking the Fluorine positions.Switch to a weaker base (K3PO4 ) and use t-BuOH as a co-solvent to facilitate solubility.
Low Yield (Primary Amine) Formation of Pd-Amido dimer (resting state).Switch strictly to BrettPhos (or tBuBrettPhos ). Increase catalyst loading to 3 mol%.
Mechanistic Pathway Visualization[2]

ReactionCycle cluster_steric Steric Bottleneck Precat Pd G4 Precatalyst Active L-Pd(0) (Active Species) Precat->Active Base Activation OxAdd Oxidative Addition (Ar-Pd-Br) Active->OxAdd + ArBr (Rate Limiting for BrettPhos) Coord Amine Coordination (Ar-Pd-Br / HNR2) OxAdd->Coord + Amine Deprot Deprotonation (Ar-Pd-NR2) Coord->Deprot + Base (-HBr) RedElim Reductive Elimination (Product Release) Deprot->RedElim Steric Crowding Drives This RedElim->Active Cycle Repeats

Figure 2: Catalytic cycle highlighting the oxidative addition bottleneck caused by the 2-Methyl/3-Fluoro buttressing effect.

References

  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011.[1]

  • Buchwald, S. L., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction." Journal of the American Chemical Society, 2020.

  • Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts: User Guide and Advantages."

  • AstraZeneca R&D. "Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline." Organic Process Research & Development, 2020.

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Application

Application Notes and Protocols: 1-Bromo-3,5-difluoro-2-methylbenzene as a Strategic Building Block in Modern Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Strategic Importance of Fluorinated Scaffolds in Agrochemical De...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Scaffolds in Agrochemical Design

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management necessitates the exploration of innovative molecular scaffolds. Within this landscape, fluorinated aromatic compounds have emerged as a cornerstone of modern agrochemical design. The introduction of fluorine atoms into a molecule can profoundly influence its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This application note focuses on the utility of a highly functionalized building block, 1-Bromo-3,5-difluoro-2-methylbenzene , in the synthesis of next-generation agrochemicals.

The strategic placement of two fluorine atoms, a bromine atom, and a methyl group on the benzene ring imparts a unique combination of electronic and steric properties to this molecule. The electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the C-Br bond in cross-coupling reactions, while the methyl group can provide steric hindrance that may contribute to the conformational rigidity and improved binding of the final active ingredient. The bromine atom serves as a versatile handle for the introduction of various functionalities through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3]

This guide provides a comprehensive overview of the synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene and detailed protocols for its application in the construction of complex agrochemical precursors, empowering researchers to leverage this valuable building block in their discovery and development pipelines.

Physicochemical Properties of 1-Bromo-3,5-difluoro-2-methylbenzene

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes the key properties of 1-Bromo-3,5-difluoro-2-methylbenzene.

PropertyValueReference
Molecular Formula C₇H₅BrF₂[4]
Molecular Weight 207.02 g/mol [5]
CAS Number 1805120-10-8[4]
Appearance Not specified in search results
Boiling Point Not specified in search results
Melting Point Not specified in search results
Solubility Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)

Synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene: A Proposed Protocol

While a specific, detailed experimental protocol for the synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene was not explicitly found in the provided search results, a reliable synthetic route can be proposed by analogy to the well-established synthesis of 1-Bromo-3,5-difluorobenzene.[6][7][8] The key transformation is a Sandmeyer reaction, which involves the diazotization of an aniline precursor followed by displacement with a bromide salt, typically catalyzed by copper(I) bromide.[9][10][11][12][13]

The logical precursor for this synthesis is 3,5-difluoro-2-methylaniline . The proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Bromination cluster_2 Step 3: Sandmeyer Reaction 2,4-Difluoro-6-methylaniline 2,4-Difluoro-6-methylaniline Bromination Bromination 2,4-Difluoro-6-methylaniline->Bromination Br₂ 3,5-Difluoro-2-methylaniline 3,5-Difluoro-2-methylaniline Bromination->3,5-Difluoro-2-methylaniline Diazotization Diazotization 3,5-Difluoro-2-methylaniline->Diazotization NaNO₂, HBr Sandmeyer_Reaction Sandmeyer_Reaction Diazotization->Sandmeyer_Reaction CuBr 1-Bromo-3,5-difluoro-2-methylbenzene 1-Bromo-3,5-difluoro-2-methylbenzene Sandmeyer_Reaction->1-Bromo-3,5-difluoro-2-methylbenzene

Caption: Proposed synthetic workflow for 1-Bromo-3,5-difluoro-2-methylbenzene.

Experimental Protocol: Synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene (Proposed)

Disclaimer: This protocol is based on analogous procedures and has not been experimentally validated with the specific target molecule. Appropriate safety precautions and small-scale trials are strongly recommended.

Step 1: Synthesis of 3,5-Difluoro-2-methylaniline

The synthesis of the aniline precursor is a critical first step. While a direct protocol for 3,5-difluoro-2-methylaniline was not found, a plausible approach involves the bromination of 2,4-difluoro-6-methylaniline followed by de-bromination, or a more direct route starting from a suitably substituted precursor. For the purpose of this guide, we will assume the availability of 3,5-difluoro-2-methylaniline.

Step 2: Sandmeyer Reaction

  • Materials:

    • 3,5-Difluoro-2-methylaniline

    • Hydrobromic acid (HBr, 48% aqueous solution)

    • Sodium nitrite (NaNO₂)

    • Copper(I) bromide (CuBr)

    • Deionized water

    • Sodium hydroxide (NaOH) solution (5%)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Procedure:

    • In a multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-difluoro-2-methylaniline (1.0 eq) in 48% aqueous HBr (2.5-3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 5 °C. Monitor the reaction for the presence of nitrous acid using starch-iodide paper.

    • In a separate flask, prepare a solution of copper(I) bromide (0.5 eq) in 48% aqueous HBr (1.0 eq) and heat it to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling CuBr/HBr solution. Vigorous nitrogen evolution will occur. The product will co-distill with steam.

    • Continue heating and steam distillation until no more organic product is collected.

    • Separate the organic layer from the distillate. Wash the organic layer with water, followed by a 5% NaOH solution to neutralize any residual acid, and then again with water until neutral.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 1-Bromo-3,5-difluoro-2-methylbenzene.

Application in Agrochemical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-3,5-difluoro-2-methylbenzene is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of C-C and C-N bonds in the synthesis of complex agrochemicals.[14]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and aryl-heteroaryl linkages, which are common motifs in fungicides and herbicides.[15]

Suzuki_Coupling Building_Block 1-Bromo-3,5-difluoro-2-methylbenzene Reaction Suzuki-Miyaura Coupling Building_Block->Reaction Coupling_Partner Heterocyclic Boronic Acid/Ester (e.g., Pyrazole Boronic Acid) Coupling_Partner->Reaction Product Agrochemical Precursor (Aryl-Heteroaryl Scaffold) Reaction->Product Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling workflow using 1-Bromo-3,5-difluoro-2-methylbenzene.

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3,5-difluoro-2-methylbenzene with a Heterocyclic Boronic Acid (General Procedure)

  • Materials:

    • 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 eq)

    • Heterocyclic boronic acid or ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

    • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with 10-20% water)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask, add 1-Bromo-3,5-difluoro-2-methylbenzene, the heterocyclic boronic acid/ester, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines and N-aryl heterocycles, which are prevalent in many classes of insecticides and fungicides.[16][17][18][19][20]

Buchwald_Hartwig Building_Block 1-Bromo-3,5-difluoro-2-methylbenzene Reaction Buchwald-Hartwig Amination Building_Block->Reaction Coupling_Partner Amine or N-Heterocycle (e.g., Pyrazole) Coupling_Partner->Reaction Product Agrochemical Precursor (N-Aryl Heterocycle) Reaction->Product Pd Catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination workflow using 1-Bromo-3,5-difluoro-2-methylbenzene.

Protocol: Buchwald-Hartwig Amination of 1-Bromo-3,5-difluoro-2-methylbenzene with a Pyrazole (General Procedure)

  • Materials:

    • 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 eq)

    • Pyrazole (1.1-1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-10 mol%)

    • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.2-2.0 eq)

    • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask.

    • Add 1-Bromo-3,5-difluoro-2-methylbenzene and the pyrazole.

    • Add the anhydrous, degassed solvent.

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion: A Versatile Tool for Agrochemical Innovation

1-Bromo-3,5-difluoro-2-methylbenzene represents a strategically designed building block with significant potential for the synthesis of novel agrochemicals. Its unique substitution pattern provides a versatile platform for the introduction of diverse functionalities through robust and well-understood cross-coupling methodologies. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and scientists working at the forefront of agrochemical discovery, enabling the efficient and rational design of the next generation of crop protection agents.

References

  • Recent developments in fluorine-containing pesticides. (2024). ResearchGate. Retrieved from [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). PMC. Retrieved from [Link]

  • Process for the preparation of 1-bromo-3,5-difluorobenzene. (1996). SciSpace. Retrieved from [Link]

  • Sandmeyer reaction. (1996). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
  • Process for preparing 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
  • Process for preparing 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
  • Exploring the Reactivity of 1-Bromo-3,5-difluoro-2-nitrobenzene in Organic Transformations. (2026). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (n.d.). OUCI. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 21.03 Sandmeyer Reaction. (n.d.). OrganicChemGuide. Retrieved from [Link]

  • 2-Bromo-1,3-difluoro-5-methylbenzene. (n.d.). PubChem. Retrieved from [Link]

  • 1-Bromo-3,4-difluoro-2-methylbenzene. (n.d.). Boron Molecular. Retrieved from [Link]

Sources

Method

Application Note: Precision Lithiation of 1-Bromo-3,5-difluoro-2-methylbenzene

Part 1: Executive Summary & Strategic Analysis[1][2] The Challenge: Reactivity vs. Stability The lithiation of 1-Bromo-3,5-difluoro-2-methylbenzene (CAS: 1783551-12-1, also known as 2-Bromo-4,6-difluorotoluene) presents...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1][2]

The Challenge: Reactivity vs. Stability

The lithiation of 1-Bromo-3,5-difluoro-2-methylbenzene (CAS: 1783551-12-1, also known as 2-Bromo-4,6-difluorotoluene) presents a classic chemoselectivity paradox in organometallic synthesis. While the bromine atom at position 1 (C2 in toluene numbering) offers a handle for Lithium-Halogen Exchange, the molecule contains a "hidden trap": the proton at position 4 (C5 in toluene numbering), which sits directly between two fluorine atoms.[1][2]

  • Target Reaction (Kinetic): Lithium-Halogen Exchange at C1 to generate the 1-Lithiated species.[1][2]

  • Competing Reaction (Thermodynamic): Deprotonation at C4 (the position between two fluorines, pKa ~26) to generate the 4-Lithiated species.[1][2]

  • Fatal Side Reaction (Proton Transfer): The desired 1-Lithiated species is basic enough to deprotonate unreacted starting material at C4, leading to a mixture of reduced product (3,5-difluoro-2-methylbenzene) and the wrong regioisomer.[1][2]

Structural Analysis
Position (Benzene)SubstituentElectronic EffectReactivity Implication
1 Bromine (Br) Inductive (-I), PolarizablePrimary Site for Li-Exchange (Kinetic Control)
2 Methyl (CH3)Inductive (+I), Steric BulkBlocks Benzyne formation between C1-C2.
3 Fluorine (F)Inductive (-I), Resonance (+R)Acidifies C4 proton; Meta to Br (No benzyne risk).[1][2]
4 Hydrogen (H) Acidified by 2 x F High Acidity Trap (Thermodynamic Sink)
5 Fluorine (F)Inductive (-I), Resonance (+R)Acidifies C4 proton.
6 Hydrogen (H)UnactivatedLow reactivity.[1][2]

Key Insight: Unlike its isomer 4-bromo-2,6-difluorotoluene (where the position between fluorines is blocked by a methyl group), this substrate possesses a highly acidic proton.[1][2] Standard lithiation protocols (adding n-BuLi to the substrate) often fail due to the "Proton Transfer Loop" described below.[1][2]

Part 2: Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 1-Bromo-3,5-difluoro-2-methylbenzene (>98% purity).

  • Organolithium: n-Butyllithium (2.5 M in hexanes).[1][2] Titrate before use.

  • Solvent: Anhydrous THF (inhibitor-free, water <50 ppm).[1][2]

    • Note: THF is required to promote the polarity needed for rapid exchange, but low temperature is non-negotiable to prevent solvent decomposition.[1][2]

  • Electrophile: DMF, CO2, or Triisopropyl Borate (depending on target).[1][2]

  • Cryogenic Bath: Acetone/Dry Ice (-78°C) or Liquid Nitrogen/Ethanol (-100°C recommended).[1][2]

Method A: The "Reverse Addition" Protocol (Recommended)

Rationale: To prevent the "Proton Transfer Loop," the concentration of unreacted starting material must be kept near zero relative to the lithiated species.[1][2] Adding the substrate to an excess of n-BuLi ensures that every molecule of bromide encounters n-BuLi immediately, favoring the faster Li-Br exchange over the bimolecular proton transfer.[1][2]

Step-by-Step Procedure:

  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with a magnetic stir bar, internal temperature probe, and pressure-equalizing addition funnel.[1][2]

  • Charge Base: Syringe n-BuLi (1.1 equiv) and anhydrous THF (10 volumes relative to substrate) into the flask.

  • Cooling: Cool the n-BuLi/THF solution to -95°C to -100°C (using LN2/EtOH).

    • Critical: If -100°C is not feasible, -78°C is acceptable but yield may drop by 5-10% due to side reactions.[1][2]

  • Substrate Addition: Dissolve 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 equiv) in THF (2 volumes). Add this solution dropwise to the n-BuLi solution over 15-20 minutes.

    • Control: Maintain internal temperature below -90°C during addition.[1][2]

  • Exchange Period: Stir at -95°C for 10 minutes .

    • Note: Li-Br exchange is diffusion-controlled and extremely fast.[1][2] Extended stirring risks isomerization to the thermodynamic C4-Li species.[1][2]

  • Quench/Trapping: Add the Electrophile (1.2 - 1.5 equiv) rapidly (but controlled) to the mixture.

    • For Borates/Silanes : Add neat or in THF solution.

    • For DMF/Aldehydes : Add in THF solution.

    • For CO2 : Bubble gas through a drying tube directly into the solution.[1][2]

  • Warming: Allow the reaction to warm to room temperature only after the electrophile has been fully added and stirred for 30 minutes at low temp.

Method B: In-Situ Trapping (Barbier-Type)

Rationale: If the electrophile is compatible with n-BuLi (e.g., Triisopropyl Borate, TMSCl), mixing the substrate and electrophile before adding n-BuLi eliminates the lifetime of the free aryl lithium intermediate.[1][2]

  • Mix: Dissolve Substrate (1.0 equiv) and Electrophile (1.2 equiv) in THF. Cool to -100°C .[1][2][3]

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise down the side of the flask.

  • Mechanism: As the Aryl-Li forms, it is immediately trapped by the surrounding electrophile, preventing proton transfer or isomerization.[1][2]

Part 3: Mechanism & Troubleshooting (Visualization)[1][2]

The following diagram illustrates the competition between the desired Kinetic Pathway (Exchange) and the undesired Thermodynamic Pathway (Proton Transfer/Deprotonation).

LithiationPathways SM Starting Material (1-Br-3,5-diF-2-Me) Li_Kinetic Kinetic Intermediate (1-Li-3,5-diF-2-Me) Target Species SM->Li_Kinetic Li-Br Exchange (-100°C, Fast) Li_Thermo Thermodynamic Intermediate (1-Br-3,5-diF-2-Me-4-Li) Impurity Species SM->Li_Thermo Deprotonation at C4 (Slow at -100°C) SM->Li_Thermo Deprotonated by Kinetic Li nBuLi n-BuLi (Kinetic Base) Product_Target Target Product (Substituted at C1) Li_Kinetic->Product_Target + Electrophile Reduced_SM Reduced Side Product (3,5-diF-2-Me-benzene) Li_Kinetic->Reduced_SM Abstracts H from SM Product_Impurity Impurity Product (Substituted at C4) Li_Thermo->Product_Impurity + Electrophile

Figure 1: Reaction network showing the critical "Proton Transfer" risk.[1][2] The Kinetic Intermediate (green) can react with unreacted Starting Material to form the Thermodynamic Intermediate (yellow) if mixing is poor or addition order is incorrect.[1][2]

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Yield + Reduced Product Proton Transfer Loop active.Switch to Reverse Addition (Method A) or lower temp to -100°C.
Regioisomer (C4 Substituted) "Halogen Dance" or direct deprotonation.Quench faster (<10 min). Ensure temp < -90°C.
Incomplete Conversion Moisture in THF or degraded n-BuLi.[1][2][4]Titrate n-BuLi. Distill THF over Na/Benzophenone.
Benzyne Products (Tars) Not likely with this substrate (Meta orientation).If observed, check structure; likely wrong starting material isomer used.[1][2]

References

  • ChemicalBook. (2025).[1][2] 2-Bromo-5-fluoro-1,3-dimethylbenzene and Isomers: Properties and Synthesis. Retrieved from [1][2]

  • BenchChem. (2025).[1][2] Synthesis of Fluorinated Phenylboronic Acids via Lithiation.[1][2][5] Retrieved from [1][2]

  • Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. Wiley.[1][2] (General reference for "Base-catalyzed Halogen Dance" and acidity of protons between fluorines).

  • Leroux, F., & Schlosser, M. (2002).[1][2] The "Halogen Dance" Reaction on Polyfluorinated Aromatics.[1][2]Angewandte Chemie International Edition, 41(22), 4272-4275.[1][2] (Mechanistic grounding for C4 acidity).

Sources

Application

Application Note: Scalable Synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene

This Application Note is structured to guide process chemists and researchers through the regioselective synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene (also known as 2-Bromo-3,5-difluorotoluene ). This specific isome...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and researchers through the regioselective synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene (also known as 2-Bromo-3,5-difluorotoluene ).

This specific isomer presents a significant regiochemical challenge. Direct bromination of the parent 3,5-difluorotoluene predominantly yields the para-isomer (4-bromo) due to the cooperative directing effects of the methyl group and the fluorine atoms, and the high acidity of the proton at position 4 (between the two fluorines). Therefore, a Nitration-Reduction-Sandmeyer sequence is the industry-preferred route to ensure high regiochemical purity.

Executive Summary & Strategic Analysis

The synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene is critical for the development of fluorinated pharmaceuticals and agrochemicals, often serving as a scaffold for kinase inhibitors.

The Core Challenge: Direct electrophilic bromination of 3,5-difluorotoluene fails to produce the target efficiently. The 4-position (between the two fluorines) is electronically activated and the proton is highly acidic (


), making it the primary site for both electrophilic attack and lithiation.
  • Direct Bromination Product: 4-Bromo-3,5-difluorotoluene (Major impurity).

  • Target Product: 2-Bromo-3,5-difluorotoluene (Sterically hindered, electronically secondary).

The Solution: To bypass this thermodynamic and kinetic bias, this protocol utilizes a Nitration-Separation-Sandmeyer strategy. This route locks the regiochemistry early via isomer separation of the nitro-intermediates, ensuring the final bromine insertion occurs exclusively at the desired ortho-position.

Synthetic Pathway Visualization

The following flowchart illustrates the critical decision points and the specific pathway chosen to maximize regioselectivity.

G Start Starting Material: 3,5-Difluorotoluene Nitration Step 1: Nitration (HNO3, H2SO4, <15°C) Start->Nitration Isomers Mixture of Isomers: 4-Nitro (Major) + 2-Nitro (Minor) Nitration->Isomers Separation Step 2: Purification (Crystallization/Distillation) Isolate 2-Nitro Isomer Isomers->Separation Separation of Regioisomers Reduction Step 3: Reduction (Fe/HCl or H2/Pd-C) Yields 2-Amino-3,5-difluorotoluene Separation->Reduction 2-Nitro Isomer Sandmeyer Step 4: Sandmeyer Reaction (CuBr2, t-BuONO, MeCN) Reduction->Sandmeyer Target Target Product: 1-Bromo-3,5-difluoro-2-methylbenzene Sandmeyer->Target

Caption: Regioselective synthesis workflow avoiding the formation of the thermodynamically favored 4-bromo isomer.

Detailed Experimental Protocols

Step 1: Regioselective Nitration and Isomer Separation

This step is the process bottleneck. The nitration yields an approximate 80:20 ratio favoring the unwanted 4-nitro isomer. However, the physical properties allow for separation.

  • Reagents: 3,5-Difluorotoluene (1.0 equiv),

    
     (fuming, 1.1 equiv), 
    
    
    
    (conc. solvent).[1][2]
  • Equipment: Jacketed glass reactor, cryostat, overhead stirrer.

Protocol:

  • Charge 3,5-difluorotoluene into the reactor and cool to 0°C.

  • Add concentrated

    
     (5 vol) slowly, maintaining temperature < 10°C.
    
  • Prepare a mixture of fuming

    
     and 
    
    
    
    (1:1). Add this dropwise over 2 hours. CRITICAL: Exotherm control is vital. If temp exceeds 20°C, dinitration increases.
  • Stir at 10–15°C for 3 hours. Monitor via GC-MS (Look for M+ 173).

  • Quench: Pour reaction mixture onto ice/water (10 vol). Extract with DCM.

  • Purification (The Key Step):

    • The 4-nitro isomer (Major) is a solid with a higher melting point.

    • Concentrate the organic phase. Cool to -10°C in hexanes. The 4-nitro isomer typically crystallizes out.

    • Filter off the solid (save for other projects).

    • The filtrate contains the enriched 2-nitro-3,5-difluorotoluene (Target precursor). Distill the filtrate under high vacuum to isolate the pure 2-nitro isomer (liquid/low melting solid).

Step 2: Reduction to Aniline
  • Reagents: Iron powder (3.0 equiv),

    
     (aq), Ethanol (solvent).
    
  • Alternative: Hydrogenation (

    
    , Pd/C) is cleaner but requires pressure vessels.
    

Protocol (Iron Reduction):

  • Dissolve 2-nitro-3,5-difluorotoluene in Ethanol/Water (4:1).

  • Add

    
     (5.0 equiv) and Iron powder (325 mesh, 3.0 equiv).
    
  • Reflux vigorously for 4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1]

  • Adjust pH to >10 with NaOH. Extract with Ethyl Acetate.

  • Yields 2-Amino-3,5-difluorotoluene (CAS: 133444-62-1).

Step 3: Sandmeyer Bromination (Anhydrous)

The anhydrous approach using alkyl nitrites is superior to the aqueous NaNO2 method for electron-deficient anilines, providing better yields and minimizing phenol byproducts.

  • Reagents: 2-Amino-3,5-difluorotoluene (1.0 equiv),

    
     (1.2 equiv), tert-Butyl Nitrite (t-BuONO, 1.5 equiv), Acetonitrile (anhydrous).
    

Protocol:

  • Suspend anhydrous

    
     in dry Acetonitrile under 
    
    
    
    atmosphere.
  • Add tert-Butyl Nitrite dropwise. The solution will darken.

  • Dissolve the amine from Step 2 in Acetonitrile and add dropwise to the copper mixture at 0°C.

  • Allow to warm to Room Temperature (25°C) and stir for 2 hours.

  • Heat to 60°C for 1 hour to ensure complete nitrogen evolution (

    
    ).
    
  • Quench: Pour into 1M HCl (to break Cu-complexes). Extract with Diethyl Ether or MTBE.

  • Purification: Silica gel column chromatography (100% Hexanes). The product is non-polar.

Quantitative Data & Process Parameters

ParameterSpecification / ResultNotes
Step 1 Yield ~15-20% (Isolated 2-nitro)Low yield due to isomer separation is expected.
Step 2 Yield > 90%Reduction is quantitative.
Step 3 Yield 75-85%Anhydrous Sandmeyer is highly efficient.
Overall Yield ~10-15%From 3,5-difluorotoluene.
Purity > 98% (GC)Critical for pharmaceutical use.
Appearance Colorless to pale yellow oil
Major Impurity 4-Bromo isomer (< 0.5%)Controlled by Step 1 separation.

Troubleshooting & Critical Quality Attributes (CQA)

Why not Direct Bromination?

If you attempt direct bromination of 3,5-difluorotoluene with


, the major product is 4-bromo-3,5-difluorotoluene .
  • Mechanism: The 4-position is para to the methyl group and ortho to two fluorine atoms. Despite the steric bulk of two fluorines, the electronic activation and the high acidity of the C4-proton dominate.

  • Result: A mixture containing ~85% 4-bromo and ~15% 2-bromo. These isomers have nearly identical boiling points, making separation on a production scale economically unviable.

Safety Considerations
  • Nitration: Highly exothermic. Runaway reactions can lead to explosive decomposition. Strict temperature control (<15°C) is mandatory.

  • Diazotization: Diazonium intermediates are potentially explosive if dried. The in situ anhydrous method (Step 3) is safer as the diazonium species is consumed immediately, but adequate venting for

    
     gas is required.
    
  • HF Generation: Fluorinated aromatics can release HF under extreme thermal stress or acidic hydrolysis. Use borosilicate glass and avoid contact with skin.

References

  • Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (Explains the directing effects of Methyl vs. Fluoro).
  • Sandmeyer Reaction Protocols

    • Organic Syntheses, Coll.[1] Vol. 3, p. 185 (1955). (Classic aqueous Sandmeyer). Link

    • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination." Journal of Organic Chemistry, 42(14), 2426–2430. (Anhydrous conditions). Link

  • European Patent EP0562435. "Process for the preparation of fluorinated anilines.
  • Isomer Data & CAS Verification

    • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1783551-12-1. Link

Sources

Method

Application Note: High-Purity Isolation of 1-Bromo-3,5-difluoro-2-methylbenzene via Chromatography

Executive Summary 1-Bromo-3,5-difluoro-2-methylbenzene (Target Compound) is a critical halogenated aromatic intermediate used frequently in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Har...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-3,5-difluoro-2-methylbenzene (Target Compound) is a critical halogenated aromatic intermediate used frequently in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery.[1] Its high purity is paramount; regioisomeric impurities (e.g., 1-bromo-2,4-difluoro-5-methylbenzene) possess similar reactivities but lead to structural defects in the final API, often rendering the final step of a convergent synthesis useless.[1]

This guide details the chromatographic purification of this lipophilic, non-polar compound. Unlike polar heterocycles, this molecule presents a challenge in selectivity rather than retention .[1] We provide a dual-approach protocol: a high-throughput Normal Phase (NP) method for bulk cleanup and a high-resolution Reverse Phase (RP) method for difficult isomer separation.[1]

Physicochemical Profile & Separation Logic

Understanding the molecule is the first step to successful isolation. The target compound is a poly-halogenated toluene derivative.[1]

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 207.02 g/mol Suitable for GC-MS and standard UV detection.[1]
Physical State Liquid / Low-melting Solidlikely requires liquid loading or Celite adsorption.[1]
LogP (Octanol/Water) ~3.5 – 4.2Highly lipophilic.[1] Strong retention on C18; low retention on Silica.[1]
Solubility High in Hexane, DCM, EtOAcSoluble in standard organic mobile phases.
Key Impurities Regioisomers, Protodebrominated speciesCritical: Isomers often co-elute on Silica due to identical dipole moments.[1]
The Separation Challenge: "The Grease Trap"

Because the compound is highly non-polar, it travels near the solvent front (


) in standard EtOAc/Hexane mixtures. To achieve separation, we must utilize the weak secondary interactions :
  • Silica (NP): Relies on the slight difference in dipole orientation between isomers.[1]

  • C18 (RP): Relies on "hydrophobic subtraction"—differences in the effective surface area of the hydrophobic face of the molecule.

Pre-Purification Analysis (Method Development)

Before committing the bulk crude to a column, characterize the mixture. UV absorbance is often insufficient for distinguishing isomers.[1]

  • Primary Analytical Tool: GC-MS or GC-FID.[1]

    • Why: Isomers often have distinct boiling points or interaction with the GC stationary phase (e.g., DB-5 or DB-Wax) that provide better resolution than liquid chromatography (LC) in early stages.[1]

  • TLC Method:

    • Plate: Silica Gel 60

      
      .[1]
      
    • Eluent: 100% Hexane (or Pentane).[1]

    • Visualization: UV (254 nm).[1] The compound will appear as a dark spot.[1]

    • Target

      
      : Adjust solvent so the product runs at 
      
      
      
      .[1] If 100% Hexane moves it too fast, this indicates the compound is extremely non-polar; however, for this brominated species, 100% Hexane usually results in
      
      
      .

Protocol A: Normal Phase Flash Chromatography

Best for: Removal of baseline impurities (tars, catalysts) and non-isomeric byproducts.

Equipment & Materials[2][3][4][5][6][7][8]
  • Stationary Phase: High-performance spherical silica (20–40 µm).[1] Note: Irregular silica (40–63 µm) may have insufficient plate count for isomer separation.[1]

  • Mobile Phase A: n-Heptane (preferred over Hexane for toxicity and slightly higher viscosity, improving resolution).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

Step-by-Step Procedure
  • Sample Loading (Critical):

    • Technique:Dry Loading .[1] Dissolve the crude oil in a minimum amount of DCM.[1] Add Celite 545 (ratio 1:2 crude:Celite).[1] Evaporate to a free-flowing powder.[1]

    • Why: Liquid loading a lipophilic oil often leads to "fingering" and band broadening, destroying resolution.[1]

  • Column Equilibration:

    • Flush the column with 3 Column Volumes (CV) of 100% Heptane.[1] Ensure the baseline is stable.[1]

  • Gradient Profile (Linear):

    • Flow Rate: Optimized for column size (e.g., 40 mL/min for a 40g column).

    • Gradient:

      • 0–2 CV: 100% Heptane (Isocratic hold to elute extremely non-polar impurities).[1]

      • 2–15 CV: 0%

        
         5% EtOAc in Heptane.[1]
        
      • 15–20 CV: 5%

        
         20% EtOAc (Flush phase).[1]
        
    • Note: The target will likely elute very early (2–6 CV).[1] The shallow gradient (0-5%) is essential to stretch the separation window.

  • Detection & Collection:

    • Monitor UV at 254 nm and 280 nm.

    • Collect all peaks.[1] Use small fraction sizes (e.g., 1/4 test tube) during the main peak elution to allow for post-run purity cuts.[1]

Protocol B: Reverse Phase (C18) Chromatography

Best for: Separation of close-eluting regioisomers and high-purity polishing.[1]

If Protocol A fails to separate isomers (confirmed by GC-MS of fractions), switch to Reverse Phase. The hydrophobic selectivity of C18 is often superior for halogenated aromatics.

Equipment & Materials[2][3][4][5][6][7][8]
  • Stationary Phase: C18-bonded silica (spherical, 20–30 µm).[1]

  • Mobile Phase A: Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[1] ACN is preferred for lower backpressure and sharper peaks with aromatics.

Step-by-Step Procedure
  • Sample Loading:

    • Dissolve sample in a small volume of DMF or DMSO (avoid if possible due to weak solvent effects) or inject directly as a concentrated solution in ACN (if solubility permits).[1]

    • Caution: Do not load in Hexane/DCM; it is immiscible with the mobile phase.[1]

  • Gradient Profile:

    • Logic: The compound is very hydrophobic.[1] It will stick to the C18 strongly.[1] You need a high % of organic solvent to elute it.[1]

    • Gradient:

      • 0–1 CV: 50% B (Equilibration).[1]

      • 1–12 CV: 70%

        
         90% B (Shallow gradient at high organic strength).[1]
        
      • 12–15 CV: 100% B (Wash).[1]

  • Operational Note:

    • Regioisomers often have different "shape selectivity" on C18.[1] The isomer with the halogen shielded by the methyl group may interact differently with the C18 chains than an exposed isomer.

Workflow Visualization

The following diagram illustrates the decision matrix for purifying 1-Bromo-3,5-difluoro-2-methylbenzene.

PurificationWorkflow Start Crude Mixture (1-Bromo-3,5-difluoro-2-methylbenzene) Analysis Step 1: Analysis (GC-MS & TLC in 100% Hexane) Start->Analysis Decision Isomer Separation Required? Analysis->Decision Flash Protocol A: Silica Flash (Dry Load, 0-5% EtOAc/Heptane) Decision->Flash No (Baseline impurities only) C18 Protocol B: C18 Reverse Phase (High Organic Gradient 70-90% ACN) Decision->C18 Yes (Known isomers present) Check Fraction QC (GC-MS) Flash->Check Success Pool Pure Fractions (>98% Purity) Check->Success Pure Fail Mixed Fractions (Isomers Co-eluting) Check->Fail Impure FinalQC Final QC & Concentration Success->FinalQC Fail->C18 Reprocess C18->FinalQC

Figure 1: Purification decision tree emphasizing the switch to C18 for isomer resolution.

Troubleshooting & Optimization

IssueCauseSolution
Co-elution of Isomers Similar polarity (dipole moments).[1]Switch Selectivity: Use a PFP (Pentafluorophenyl) column.[1] The F-F interactions between the phase and the analyte provide unique selectivity for halogenated aromatics [1].
Fronting Peaks Solubility mismatch or overloading.[1]Use Dry Loading (Celite).[1] Ensure loading mass is <1% of silica mass for difficult separations.[1]
Compound Elutes in Void Solvent too strong.Use 100% Pentane or Heptane.[1] If still too fast, use a longer column or lower flow rate to increase interaction time.
UV Signal Weak Low extinction coefficient.[1]Monitor at 210 nm (absorbance of the benzene ring) in addition to 254 nm.[1] Ensure solvents (Heptane) are HPLC grade to avoid baseline noise at 210 nm.

References

  • Poole, C. F. (2003).[1] The Essence of Chromatography. Elsevier.[1] (Discusses selectivity mechanisms of fluorinated stationary phases for halogenated compounds).

  • Biotage Application Notes. (2023). Purifying Ionic and Non-Polar Compounds. Link (General principles of flash chromatography for lipophilic species).

  • PubChem Compound Summary. (2025). 1-Bromo-2,4-difluoro-5-methylbenzene.[1] National Center for Biotechnology Information.[1] Link (Used for physicochemical property verification).[1]

  • ChemicalBook. (2025).[1] 1-Bromo-3,5-difluorobenzene Properties. Link (Analogous compound data for method extrapolation).

(Note: Specific literature on the purification of the exact 2-methyl isomer is sparse; protocols are derived from established methodologies for poly-halogenated toluenes.)

Sources

Application

Recrystallization of 1-Bromo-3,5-difluoro-2-methylbenzene

An Application Note for the Purification of 1-Bromo-3,5-difluoro-2-methylbenzene Abstract This document provides a comprehensive protocol and theoretical guide for the purification of 1-Bromo-3,5-difluoro-2-methylbenzene...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Purification of 1-Bromo-3,5-difluoro-2-methylbenzene

Abstract

This document provides a comprehensive protocol and theoretical guide for the purification of 1-Bromo-3,5-difluoro-2-methylbenzene via recrystallization. Designed for chemists and researchers in synthetic chemistry and drug development, this guide moves beyond a simple set of instructions. It elucidates the fundamental principles governing the choice of solvents and the rationale behind each step of the purification process. By grounding the protocol in established chemical theory, this note aims to empower scientists to not only successfully purify the target compound but also to adapt and troubleshoot the recrystallization of analogous halogenated aromatic compounds.

Foundational Principles: The Science of Recrystallization

Recrystallization is a premier technique for the purification of solid organic compounds.[1] Its efficacy is rooted in the principle of differential solubility: a compound's solubility in a given solvent typically increases significantly with temperature. The ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution undergoes controlled, slow cooling, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow.[2]

The structural integrity of a growing crystal lattice is highly specific. Impurity molecules, which possess different sizes, shapes, and polarities, do not fit neatly into this ordered arrangement. Consequently, they are excluded from the crystalline matrix and remain dissolved in the surrounding solvent, known as the mother liquor. The success of the entire process hinges on the careful selection of a solvent system and precise control over the cooling rate.[2]

Compound Profile and Strategic Solvent Selection

A successful recrystallization begins with a thorough understanding of the target compound and the solvent. The choice of solvent is the most critical experimental variable.

Physicochemical Properties

Understanding the physical properties of 1-Bromo-3,5-difluoro-2-methylbenzene is the first step in designing a robust purification protocol.

Table 1: Physicochemical Properties of 1-Bromo-3,5-difluoro-2-methylbenzene

PropertyValueSource
Molecular Formula C₇H₅BrF₂Calculated
Molecular Weight 207.02 g/mol [3]
Physical State Solid at room temperatureAssumed for this protocol
Polarity Moderately polarInferred from structure
The Logic of Solvent Selection

The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room or ice-bath temperatures. This differential ensures maximum recovery of the purified solid upon cooling.[1]

Key Solvent Criteria:

  • Inertness: The solvent must not react with the compound.

  • Solubility Profile: It should dissolve the compound completely when hot but poorly when cold.

  • Boiling Point: The solvent's boiling point should be lower than the compound's melting point to prevent the compound from "oiling out" (melting before dissolving).

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.

For a moderately polar aromatic compound like 1-Bromo-3,5-difluoro-2-methylbenzene, solvents of intermediate polarity are excellent starting points. A binary, or two-solvent, system is particularly effective when a single solvent does not meet all the necessary criteria.[4] In this protocol, we will utilize an Ethanol/Water system. Ethanol is a good "solvent" in which the compound is readily soluble when hot, while water acts as an "anti-solvent" in which the compound is insoluble. This combination allows for fine-tuned control over the saturation point.

Detailed Recrystallization Protocol

This section provides a step-by-step methodology for the purification of 1-Bromo-3,5-difluoro-2-methylbenzene.

Required Materials and Equipment
  • Crude 1-Bromo-3,5-difluoro-2-methylbenzene

  • Ethanol, Reagent Grade

  • Deionized Water

  • Two Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel (for hot filtration, if necessary)

  • Fluted filter paper

  • Buchner funnel and vacuum flask

  • Filter paper (to fit Buchner funnel)

  • Ice bath

  • Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Workflow for purification via two-solvent recrystallization.

Step-by-Step Procedure
  • Dissolution: Place the crude 1-Bromo-3,5-difluoro-2-methylbenzene into an Erlenmeyer flask with a stir bar. In a separate flask, heat the primary solvent (ethanol). Add the hot ethanol portion-wise to the flask containing the crude solid while stirring and heating until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which is necessary to maximize the yield upon cooling.[4]

  • Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper.

  • Inducing Crystallization: To the clear, hot solution, add the anti-solvent (deionized water) dropwise with swirling until the first sign of persistent cloudiness (turbidity) appears. Causality: The anti-solvent reduces the overall solubility of the compound, bringing the solution to its saturation point.[4]

  • Crystal Growth: Gently re-heat the turbid solution until it becomes clear again. Then, remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, well-defined, and therefore purer, crystals. Rapid cooling can trap impurities and lead to the formation of a precipitate rather than crystals.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a vacuum flask.[5]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture. Causality: The wash removes the residual mother liquor containing dissolved impurities. Using an ice-cold solvent mixture minimizes the redissolving of the purified product.[1]

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.

Validation and Troubleshooting

Purity of the final product should be confirmed by melting point analysis. A pure compound exhibits a sharp melting point range (typically < 2 °C), whereas impurities will cause depression and broadening of the range.

Table 2: Troubleshooting Recrystallization Issues

ProblemPotential CauseSolution
No crystals form Too much solvent was used; solution is unsaturated.Re-heat the solution to boil off some solvent, then allow it to cool again.
"Oiling Out" Compound's melting point is below the solvent's boiling point.Re-heat to dissolve the oil, add slightly more of the primary solvent (ethanol), and cool again.
Low Yield Too much solvent used; premature crystallization during hot filtration; excessive washing.Use the minimum required solvent; ensure filtration apparatus is hot; use minimal ice-cold solvent for washing.
Colored Impurities Highly colored impurities are present.Before hot filtration, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal adsorbs the colored impurities and is then filtered out.[5]

Safety and Handling

  • Always conduct recrystallization in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is a flammable liquid.[6] Keep it away from open flames and use a hot plate for heating.[7] Ensure all electrical equipment is properly grounded.

  • Halogenated aromatic compounds should be handled with care. Avoid inhalation, ingestion, and skin contact.[8][9][10]

References

  • ChemSynthesis. (2025). 1-bromo-3,5-difluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
  • Chemsrc. (2025). 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Alfa Aesar. (2025). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]

  • Boron Molecular. (n.d.). 1-Bromo-3,4-difluoro-2-methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

Sources

Method

Application Note: Analytical Characterization of 1-Bromo-3,5-difluoro-2-methylbenzene

Introduction & Scope This application note details the analytical framework for the characterization of 1-Bromo-3,5-difluoro-2-methylbenzene (also referred to as 2-Bromo-4,6-difluorotoluene). This molecule is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the analytical framework for the characterization of 1-Bromo-3,5-difluoro-2-methylbenzene (also referred to as 2-Bromo-4,6-difluorotoluene). This molecule is a critical halogenated aromatic intermediate, frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical synthesis.

The specific substitution pattern—containing a bromine handle, a methyl steric blocker, and two fluorine atoms—presents unique challenges in regioisomer differentiation and volatility management. This guide provides self-validating protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure pharmaceutical-grade quality control.

Physicochemical Profile & Analyte Definition

Before instrumental analysis, the analyte's theoretical properties must be established to select appropriate detector parameters.

PropertyValue / DescriptionRationale for Method Selection
Structure Benzene ring substituted at 1(Br), 2(Me), 3(F), 5(F).[1]Asymmetric substitution requires 19F NMR for isomer confirmation.
Molecular Formula C₇H₅BrF₂MW: 207.02 g/mol . Isotopic pattern (Br) will show 1:1 ratio at M and M+2.
Estimated Boiling Point 165°C – 175°CVolatile enough for GC-MS; requires split injection to prevent saturation.
Solubility Soluble in MeOH, ACN, CDCl₃.Compatible with Reverse Phase HPLC and standard NMR solvents.

Protocol A: Gas Chromatography – Mass Spectrometry (GC-MS)

Objective: To determine chromatographic purity and confirm identity via isotopic abundance and fragmentation patterns. Rationale: Halogenated toluenes are semi-volatile. GC is preferred over LC for resolution of structural isomers, while MS provides the requisite bromine isotope confirmation.

Instrument Configuration[2][3]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Why: A low-polarity phase (5% phenyl-arylene) minimizes peak tailing for halogenated aromatics compared to polar wax columns.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 250°C.

    • Mode: Split 50:1 (To prevent detector saturation from the major component).

Temperature Program
StageRate (°C/min)Value (°C)Hold Time (min)
Initial-502.0
Ramp 1152000.0
Ramp 2302803.0
Total Time ~17.6 min
MS Acquisition Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 40 – 350 amu.

  • Solvent Delay: 2.5 min (Adjust based on solvent; analyte elutes ~8-10 min).

Data Interpretation (Self-Validation)

To validate the peak as the target analyte, the mass spectrum must meet these criteria:

  • Molecular Ion Cluster: Distinct doublet at m/z 206 and 208 with nearly equal intensity (1:1 ratio), characteristic of naturally occurring ⁷⁹Br and ⁸¹Br isotopes.

  • Base Peak: Likely m/z 127 (Loss of Br, [M-Br]⁺) or m/z 191/193 (Loss of Methyl, [M-15]⁺).

  • Impurity Flag: Any peak with m/z 207 (M+1) without the M+2 partner suggests a de-brominated impurity or non-halogenated contaminant.

Protocol B: NMR Spectroscopy (Structural Elucidation)

Objective: To confirm the specific regioisomer (1-Br, 2-Me, 3-F, 5-F) and rule out isomers (e.g., 4-fluoro or 6-fluoro variants). Rationale: GC-MS confirms mass, but NMR confirms the spatial arrangement of atoms. ¹⁹F NMR is the critical "fingerprint" method here.

Sample Preparation[1][5]
  • Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS.

  • Concentration: ~10 mg in 0.6 mL solvent.

  • Tube: 5mm precision NMR tube.

¹H NMR (Proton) Expectations (400 MHz)
  • Aromatic Region (6.5 – 7.5 ppm):

    • H4 (Proton between two Fluorines): Expect a triplet of triplets (tt) or apparent triplet. It couples to F3 (ortho) and F5 (ortho) with large coupling constants (~8-10 Hz).

    • H6 (Proton adjacent to Br and F): Expect a doublet of doublets (dd) . Couples to F5 (ortho, ~8 Hz) and F3 (meta, ~2 Hz).

  • Aliphatic Region (~2.3 ppm):

    • Methyl Group (C2): Appears as a doublet (d) (coupling to F3) or a broadened singlet due to long-range coupling with F3/F5.

¹⁹F NMR (Fluorine) – The Decision Maker

This is the definitive test for the substitution pattern.

  • Run Parameters: Decoupled ¹H (¹⁹F{¹H}) to simplify spectra, or coupled to see proton interactions.

  • Prediction:

    • The molecule is asymmetric (plane of symmetry broken by Br vs F substitution).

    • Result: You must observe two distinct signals (approx -110 to -120 ppm range).

    • Validation: If you see only one signal, the molecule has symmetry (e.g., 1-Bromo-3,5-difluorobenzene without the methyl, or a symmetric isomer). Two signals confirm the target structure.

Decision Logic & Workflow

The following diagram illustrates the critical decision path for releasing a batch of this intermediate.

AnalyticalWorkflow Start Crude Sample (1-Bromo-3,5-difluoro-2-methylbenzene) GCMS Step 1: GC-MS Analysis (DB-5ms Column) Start->GCMS IsotopeCheck Check Isotope Pattern m/z 206 & 208 (1:1)? GCMS->IsotopeCheck PurityCheck Purity > 98%? IsotopeCheck->PurityCheck Yes Fail REJECT BATCH (Reprocess/Investigate) IsotopeCheck->Fail No (Wrong Halogen) NMR Step 2: 19F & 1H NMR (CDCl3) PurityCheck->NMR Yes PurityCheck->Fail No (<98%) SignalCount 19F Signals Observed? NMR->SignalCount SignalCount->Fail 1 Signal (Symmetric Isomer) SignalCount->Fail >2 Signals (Mixture) Pass RELEASE BATCH (Certificate of Analysis) SignalCount->Pass 2 Distinct Signals (Target Asymmetry Confirmed)

Figure 1: Analytical decision tree ensuring both chemical purity (GC-MS) and structural regioisomer correctness (NMR).

Synthesis & Impurity Context

Understanding the synthesis route aids in identifying impurities. This compound is typically synthesized via bromination of 3,5-difluoro-2-methylaniline (Sandmeyer reaction) or electrophilic bromination of 3,5-difluorotoluene.

  • Likely Impurity A (Regioisomer): 4-Bromo-3,5-difluoro-2-methylbenzene.

    • Detection: GC separation may be difficult. ¹⁹F NMR will distinguish this (different chemical shifts).

  • Likely Impurity B (Over-bromination): Dibromo species.

    • Detection: GC-MS will show m/z clusters at higher mass (M+Br).

  • Likely Impurity C (Precursor): 3,5-Difluorotoluene.[2]

    • Detection: GC-MS (M+ = 128), elutes significantly earlier.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 58712463, 2-Bromo-1,3-difluoro-5-methylbenzene. Retrieved from [Link]. (Source for physical property estimation and structural analogs).[3][2][4]

  • Agilent Technologies. (2022). Analysis of Halogenated Hydrocarbons and Volatile Organic Compounds. Application Note 5994-5339EN. Retrieved from [Link]. (Basis for GC method parameters on DB-624/DB-5ms columns).

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Utilizing 1-Bromo-3,5-difluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 1-Bromo-3,5-difluoro-2-methylbenzene in Heterocyclic Chemistry The pursuit of novel heterocyclic scaffolds is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-Bromo-3,5-difluoro-2-methylbenzene in Heterocyclic Chemistry

The pursuit of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Heterocyclic compounds form the structural core of a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The introduction of fluorine atoms into these structures can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles particularly valuable in medicinal chemistry.[2]

1-Bromo-3,5-difluoro-2-methylbenzene emerges as a uniquely promising, yet underexplored, building block for the synthesis of novel heterocycles. Its trifunctional nature—a reactive bromine atom for cross-coupling reactions, and two fluorine atoms and a methyl group that can influence the electronic properties and steric environment of the benzene ring—offers a versatile platform for the construction of complex molecular architectures. The strategic placement of the methyl group ortho to the bromine atom can be exploited to direct cyclization reactions and introduce conformational constraints in the final products, a desirable feature in rational drug design.

While direct literature examples of the use of 1-Bromo-3,5-difluoro-2-methylbenzene in the synthesis of novel heterocycles are not extensively documented, its structure lends itself to a variety of established synthetic transformations. This application note provides detailed theoretical protocols and synthetic strategies to guide researchers in leveraging this promising building block for the creation of new chemical entities. The methodologies presented are based on well-precedented reactions for analogous substituted haloarenes and are intended to serve as a robust starting point for further investigation.

Proposed Synthetic Strategies and Protocols

Strategy 1: Synthesis of Fluorinated N-Aryl Carbazoles via Palladium-Catalyzed Buchwald-Hartwig Amination and Intramolecular C-H Arylation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] By coupling 1-Bromo-3,5-difluoro-2-methylbenzene with a suitable aniline derivative, a diarylamine intermediate can be formed. Subsequent intramolecular C-H activation and cyclization can then lead to the formation of a novel fluorinated carbazole scaffold.

Proposed Reaction Scheme:

G start 1-Bromo-3,5-difluoro- 2-methylbenzene intermediate N-(3,5-difluoro-2-methylphenyl)- 4-methoxyaniline start->intermediate Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., XPhos) Base (e.g., Cs2CO3) Toluene, 110 °C reagent1 Aniline Derivative (e.g., 4-methoxyaniline) reagent1->intermediate product Fluorinated N-Aryl Carbazole intermediate->product Pd(OAc)2 PCy3·HBF4 Pivalic Acid K2CO3 Toluene, 130 °C

A proposed two-step synthesis of a fluorinated N-aryl carbazole.

Experimental Protocol:

Step 1: Synthesis of N-(3,5-difluoro-2-methylphenyl)-4-methoxyaniline (Intermediate)

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 mmol, 207 mg), 4-methoxyaniline (1.2 mmol, 148 mg), cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg), and palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg).

  • Add XPhos (0.1 mmol, 47.6 mg) as the ligand.

  • Add 5 mL of anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired diarylamine intermediate.

Step 2: Intramolecular C-H Arylation to form the Fluorinated N-Aryl Carbazole

  • To a dry Schlenk tube under an inert atmosphere, add the N-(3,5-difluoro-2-methylphenyl)-4-methoxyaniline intermediate (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 22.4 mg), tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.2 mmol, 73.6 mg), potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg), and pivalic acid (0.5 mmol, 51 mg).

  • Add 10 mL of anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 130 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target fluorinated N-aryl carbazole.

Rationale and Self-Validation:

  • The choice of a bulky biarylphosphine ligand such as XPhos is crucial for promoting the C-N bond formation in the Buchwald-Hartwig amination, especially with sterically hindered substrates.

  • The intramolecular C-H arylation is a well-established method for the synthesis of carbazoles from diarylamines. The use of a phosphine ligand and an acid co-catalyst is often necessary to facilitate this transformation.

  • The reaction progress should be monitored at each step to ensure complete conversion of the starting material and to optimize reaction times. Characterization of the intermediate and final product by ¹H NMR, ¹³C NMR, and mass spectrometry will validate the success of the synthesis.

Strategy 2: Synthesis of Fluorinated Indoles via Sonogashira Coupling and Subsequent Larock Indole Synthesis

The Sonogashira coupling provides a powerful means to form carbon-carbon bonds between aryl halides and terminal alkynes.[4] The resulting aryl alkyne can then undergo an intramolecular cyclization, such as the Larock indole synthesis, to form a substituted indole.[5] This strategy allows for the introduction of a variety of substituents at the 2- and 3-positions of the indole ring.

Proposed Reaction Scheme:

G start 1-Bromo-3,5-difluoro- 2-methylbenzene intermediate 1-(3,5-difluoro-2-methylphenyl)- 1-hexyne start->intermediate PdCl2(PPh3)2 CuI Base (e.g., Et3N) THF, rt reagent1 Terminal Alkyne (e.g., 1-hexyne) reagent1->intermediate product Substituted Fluorinated Indole intermediate->product Pd(OAc)2 Ligand (e.g., PPh3) Base (e.g., K2CO3) DMF, 100 °C reagent2 Amine (e.g., n-Butylamine) reagent2->product

A proposed two-step synthesis of a substituted fluorinated indole.

Experimental Protocol:

Step 1: Sonogashira Coupling to form 1-(3,5-difluoro-2-methylphenyl)-1-hexyne (Intermediate)

  • To a Schlenk flask under an inert atmosphere, add 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 mmol, 207 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).

  • Add 10 mL of anhydrous tetrahydrofuran (THF) and 2 mL of triethylamine (Et₃N).

  • To this stirred solution, add 1-hexyne (1.2 mmol, 98.6 mg) dropwise.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexane) to obtain the desired aryl alkyne.

Step 2: Larock Indole Synthesis to form the Fluorinated Indole

  • To a sealed tube, add the 1-(3,5-difluoro-2-methylphenyl)-1-hexyne intermediate (1.0 mmol), n-butylamine (2.0 mmol, 146 mg), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg), triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Add 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target substituted fluorinated indole.

Rationale and Self-Validation:

  • The Sonogashira coupling is a highly reliable reaction for the formation of aryl alkynes from aryl bromides. The use of a copper co-catalyst is standard for this transformation.

  • The Larock indole synthesis is a versatile method for constructing indole rings. The choice of palladium catalyst, ligand, and base can be optimized to improve yields.

  • The regioselectivity of the Larock cyclization should be confirmed by 2D NMR techniques (e.g., NOESY) on the final product.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical but expected outcomes for the proposed synthetic strategies. Actual yields may vary and would require experimental optimization.

StrategyIntermediateIntermediate Yield (%)Final ProductFinal Product Yield (%)
1N-(3,5-difluoro-2-methylphenyl)-4-methoxyaniline75-856,8-Difluoro-7-methyl-9-(4-methoxyphenyl)-9H-carbazole60-70
21-(3,5-difluoro-2-methylphenyl)-1-hexyne80-901-Butyl-4,6-difluoro-7-methyl-2-propyl-1H-indole55-65

Conclusion and Future Perspectives

1-Bromo-3,5-difluoro-2-methylbenzene represents a valuable and versatile building block for the synthesis of novel fluorinated heterocycles. The proposed synthetic strategies, based on robust and well-established methodologies, provide a clear roadmap for researchers to explore the potential of this starting material. The resulting carbazole and indole scaffolds, bearing a unique substitution pattern of fluorine and methyl groups, are of significant interest for screening in drug discovery programs, particularly in the areas of kinase inhibitors and other targeted therapies. Further exploration of other cyclization strategies, such as those involving the ortho-methyl group, could lead to an even broader range of novel heterocyclic systems. The protocols provided herein are intended to empower researchers to unlock the synthetic potential of this promising, yet underutilized, chemical entity.

References

  • Process for preparing 1-bromo-3,5-difluorobenzene.
  • Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200. [Link]

  • Heterocyclic Compounds: A Review on their Biological Importance. Der Pharma Chemica.
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Martin, D. B. C., & Vanderwal, C. D. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Angewandte Chemie International Edition, 55(42), 13154–13158. [Link]

Sources

Method

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-3,5-difluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Aryl Bromide The Sonogashira coupling is a cornerstone of modern org...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Aryl Bromide

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium- and copper-catalyzed reaction has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials due to its generally mild reaction conditions and functional group tolerance.[1]

This guide focuses on the Sonogashira coupling of a particularly challenging substrate: 1-Bromo-3,5-difluoro-2-methylbenzene . This molecule presents a unique combination of electronic and steric hurdles. The two fluorine atoms are strongly electron-withdrawing, which, while generally promoting the initial oxidative addition step of the catalytic cycle, can also influence the overall reactivity.[2] More significantly, the methyl group in the ortho position to the bromine introduces considerable steric hindrance, which can impede the approach of the bulky palladium catalyst and slow down the reaction.[2][3]

Understanding these inherent challenges is paramount to developing a successful and robust coupling protocol. This document, therefore, provides not just a set of instructions, but a scientifically grounded guide to navigating the reaction conditions required for the successful alkynylation of this specific aryl bromide.

The Causality Behind Experimental Choices: A Mechanistic Overview

A successful Sonogashira coupling hinges on the delicate interplay of two interconnected catalytic cycles: one involving palladium and the other copper.[4] A firm grasp of this mechanism allows for rational optimization of the reaction conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-Br]L₂ Pd_alkyne [Ar-Pd(II)-C≡CR]L₂ Product Ar-C≡CR Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex Transfers alkynyl group Base Base

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of 1-bromo-3,5-difluoro-2-methylbenzene to form a Pd(II) complex. The electron-withdrawing fluorine atoms on the aromatic ring can facilitate this step.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. This is often the rate-determining step and can be significantly affected by steric hindrance around the bromine atom.

  • Reductive Elimination: The final product, the desired arylalkyne, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle:

  • Coordination and Deprotonation: Copper(I) iodide coordinates with the terminal alkyne. In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper acetylide intermediate. This intermediate is more nucleophilic than the original alkyne, facilitating the transmetalation step.

Key Parameters for Optimization

For a substrate like 1-Bromo-3,5-difluoro-2-methylbenzene, careful selection of each reaction component is critical.

ParameterRecommended Choice(s)Rationale & Field-Proven Insights
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ with ligandPdCl₂(PPh₃)₂ is often a robust and air-stable choice. For sterically hindered substrates, using a Pd(0) source like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from Pd(OAc)₂ with a suitable phosphine ligand can be advantageous.[5]
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is the classic and most reliable co-catalyst for accelerating the reaction, especially with less reactive aryl bromides.[5] However, its presence can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts, particularly if oxygen is not rigorously excluded.[4]
Ligand Triphenylphosphine (PPh₃), Bulky phosphines (e.g., P(t-Bu)₃, XPhos)For this sterically hindered substrate, standard PPh₃ may suffice, but if yields are low, switching to a bulkier, more electron-rich phosphine ligand can promote the formation of a highly active monoligated palladium complex, which is more effective at oxidative addition with hindered substrates.[3]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃An amine base like Et₃N or DIPA is standard as it also serves as a solvent and neutralizes the HBr byproduct.[6] For sensitive substrates, a milder inorganic base like K₂CO₃ or Cs₂CO₃ can be employed, though this may require a different solvent.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, or neat amineTHF is a good general-purpose solvent. DMF can be beneficial for less soluble substrates. Using the amine base as the solvent is a common and effective strategy.[6]
Temperature Room Temperature to 80 °CAryl bromides typically require heating to achieve a reasonable reaction rate, unlike more reactive aryl iodides.[1] For this challenging substrate, starting at a moderate temperature (e.g., 50-60 °C) and increasing if necessary is a prudent approach.

Experimental Protocols

The following protocols are designed as robust starting points for the Sonogashira coupling of 1-Bromo-3,5-difluoro-2-methylbenzene. It is recommended to perform a small-scale test reaction first to optimize conditions for your specific alkyne.

Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling

This protocol employs the traditional Pd/Cu catalytic system, which is often reliable for challenging aryl bromides.

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up node_flask Schlenk flask with stir bar node_reagents Add: 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 eq) PdCl₂(PPh₃)₂ (0.02-0.05 eq) CuI (0.04-0.10 eq) node_flask->node_reagents node_vacuum Evacuate and backfill with inert gas (3x) node_reagents->node_vacuum node_solvent Add degassed solvent (THF) and base (e.g., Et₃N) node_vacuum->node_solvent node_alkyne Add terminal alkyne (1.1-1.5 eq) node_solvent->node_alkyne node_heat Heat to 50-70 °C node_alkyne->node_heat node_monitor Monitor by TLC/GC-MS node_heat->node_monitor node_cool Cool to RT node_monitor->node_cool node_filter Filter through Celite node_cool->node_filter node_extract Aqueous work-up and extraction node_filter->node_extract node_purify Purify by column chromatography node_extract->node_purify

Workflow for the copper-catalyzed Sonogashira coupling.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed anhydrous THF (e.g., 5 mL per mmol of aryl bromide) and degassed triethylamine (3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may take several hours to reach completion.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling or when copper contamination of the final product is a concern. It often requires a more specialized ligand and may need slightly higher temperatures.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 eq), a palladium precatalyst such as Pd(OAc)₂ (0.02 eq), and a bulky phosphine ligand like P(t-Bu)₃ (0.04 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent such as DMF or toluene (e.g., 4 mL per mmol of aryl bromide) and a degassed amine base like diisopropylamine (3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Troubleshooting and Self-Validation

A well-designed protocol should be a self-validating system. Here are some common issues and how to address them:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure a truly inert atmosphere was maintained. Oxygen can deactivate the Pd(0) catalyst. Consider using a fresh bottle of catalyst or ligand. For the sterically hindered substrate, increasing the catalyst loading (e.g., to 5 mol% Pd) may be necessary.[2]

    • Insufficient Temperature: Aryl bromides are less reactive than iodides and often require heat.[1] If the reaction is sluggish at 60 °C, try increasing the temperature incrementally to 80 °C.

  • Formation of Alkyne Dimer (Glaser Coupling):

    • Oxygen Contamination: This is the most common cause in copper-catalyzed reactions. Ensure all solvents and the reaction atmosphere are rigorously deoxygenated.

    • Switch to Copper-Free: If dimerization persists, the best solution is to switch to a copper-free protocol.

  • Incomplete Reaction:

    • Steric Hindrance: The ortho-methyl group is a significant barrier. Employing a bulkier, more electron-rich phosphine ligand can enhance the activity of the palladium catalyst and overcome this hindrance.[3]

    • Reaction Time: Challenging substrates may simply require longer reaction times. Monitor the reaction for an extended period (e.g., 24 hours) before concluding it has stalled.

Conclusion

The Sonogashira coupling of 1-Bromo-3,5-difluoro-2-methylbenzene is a challenging yet achievable transformation. Success lies in a rational approach to the reaction design, acknowledging the substrate's unique electronic and steric properties. By carefully selecting the catalyst system, base, and reaction conditions, and by maintaining a scrupulously inert atmosphere, researchers can effectively synthesize the corresponding arylalkynes, which are valuable building blocks in drug discovery and materials science. The protocols provided herein serve as a robust starting point for further optimization and application.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Cai, M., Hao, Y., Zhao, H., & Song, C. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(8), 7061–7077.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
  • Plenio, H., & Fleckenstein, C. A. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Chemistry–A European Journal, 18(28), 8586-8597.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Plenio, H., & Fleckenstein, C. A. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry - A European Journal, 18(28), 8586-8597.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved January 30, 2026, from [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

Sources

Application

Application Note: Optimized Heck Coupling Protocol for 1-Bromo-3,5-difluoro-2-methylbenzene

Abstract & Scientific Rationale This application note details a robust protocol for the Heck-Mizoroki coupling of 1-Bromo-3,5-difluoro-2-methylbenzene . This substrate presents a unique dichotomy in reactivity: Electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details a robust protocol for the Heck-Mizoroki coupling of 1-Bromo-3,5-difluoro-2-methylbenzene . This substrate presents a unique dichotomy in reactivity:

  • Electronic Activation: The 3,5-difluoro substitution pattern renders the aromatic ring electron-deficient, theoretically accelerating the oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The ortho-methyl group (C2 position) imposes significant steric strain, impeding the approach of the palladium catalyst and destabilizing the square-planar Pd(II) intermediate.

Standard ligand-free or triphenylphosphine-based protocols often fail with ortho-substituted aryl halides due to rapid catalyst decomposition (palladium black formation) before the difficult oxidative addition can occur. This protocol utilizes Tri(o-tolyl)phosphine (P(o-tol)₃) , a bulky ligand specifically established to facilitate couplings of hindered substrates by stabilizing the coordinatively unsaturated Pd(0) species while permitting the necessary steric flexibility for the oxidative addition of ortho-blocked halides.

Chemical Analysis & Retrosynthesis

Substrate Properties
PropertySpecification
Compound 1-Bromo-3,5-difluoro-2-methylbenzene
CAS 160205-06-9 (Analogous)
Molecular Weight 207.02 g/mol
Physical State Liquid or Low-melting solid
Key Challenge Steric clash at C2 (Methyl) vs. C1 (Bromine)
Activation C-Br bond activated by -I effect of F atoms at C3/C5
Mechanistic Pathway (The "Ortho-Effect")

The catalytic cycle for this substrate deviates from the standard text-book model. The oxidative addition (OA) is the rate-determining step (RDS). The large cone angle of P(o-tol)₃ (194°) encourages the formation of the active mono-phosphine palladium species [Pd(P(o-tol)₃)], which is more reactive toward the hindered bromide than the bis-phosphine complex [Pd(P(o-tol)₃)₂].

Pathway Visualization

HeckCycle cluster_substrate Substrate Specificity PreCat Pre-Catalyst Pd(OAc)2 + P(o-tol)3 ActiveCat Active Species [Pd(0)L] PreCat->ActiveCat Reduction (in situ) OxAdd Oxidative Addition (RDS) Ar-Pd(II)-Br (Steric Clash Here) ActiveCat->OxAdd + Ar-Br (1-Bromo-3,5-difluoro-2-methylbenzene) Coord Olefin Coordination Ar-Pd-Br(Olefin) OxAdd->Coord + Olefin MigIns Migratory Insertion C-C Bond Formation Coord->MigIns BetaElim Beta-Hydride Elimination Product Release MigIns->BetaElim BaseRegen Reductive Elimination Base + HBr BetaElim->BaseRegen - Product BaseRegen->ActiveCat Regeneration

Caption: Catalytic cycle highlighting the Oxidative Addition as the Rate Determining Step (RDS) due to the ortho-methyl steric hindrance.

Optimized Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction using Methyl Acrylate as the coupling partner. It can be scaled linearly.

Reagents & Equipment[1][2][3]
  • Aryl Halide: 1-Bromo-3,5-difluoro-2-methylbenzene (207 mg, 1.0 mmol)

  • Olefin: Methyl Acrylate (1.5 mmol, 1.5 equiv) [Note: Stabilized with MEHQ]

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (11.2 mg, 0.05 mmol, 5 mol%)

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (30.4 mg, 0.10 mmol, 10 mol%)

  • Base: Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv) [Alternative: K₂CO₃ for higher temp]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide) (5 mL)

  • Equipment: 10 mL microwave vial or heavy-walled pressure tube with a magnetic stir bar.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical Step):

    • In the reaction vessel, add Pd(OAc)₂ and P(o-tol)₃.

    • Add 2 mL of DMF.

    • Stir at Room Temperature (RT) for 15 minutes. The solution should turn from orange to a clear yellow/amber, indicating the formation of the active phosphine-palladium complex. Skipping this pre-stirring can lead to rapid Pd black precipitation upon heating.

  • Substrate Addition:

    • Add the aryl bromide (1-Bromo-3,5-difluoro-2-methylbenzene) to the vessel.

    • Add the Methyl Acrylate.

    • Add the Triethylamine.

    • Add the remaining 3 mL of DMF.

  • Degassing:

    • Seal the vessel with a septum.

    • Sparge the solution with Argon or Nitrogen gas for 5-10 minutes (needle in solution, vent needle out). Oxygen inhibits the catalytic cycle and oxidizes the phosphine ligand.

  • Reaction:

    • Seal the vessel tightly (crimp cap or screw cap).

    • Heat the reaction block to 100°C .

    • Stir vigorously (800-1000 rpm) for 12-16 hours .

    • Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS after 4 hours. The electron-deficient nature of the ring may allow for faster conversion than typical hindered bromides.

  • Workup:

    • Cool the mixture to RT.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Wash the organic layer with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0-10% EtOAc).

    • Expected Product: Methyl (E)-3-(3,5-difluoro-2-methylphenyl)acrylate.

Experimental Workflow Diagram

Workflow Step1 1. Pre-complexation Pd(OAc)2 + Ligand (15 min @ RT) Step2 2. Addition Substrate + Base + Solvent Step1->Step2 Step3 3. Degassing Ar/N2 Sparging (Critical) Step2->Step3 Step4 4. Heating 100°C, 12-16h Step3->Step4 Step5 5. Workup EtOAc/H2O Ext. Step4->Step5

Caption: Sequential workflow ensuring catalyst stability and oxygen exclusion.

Troubleshooting & Critical Parameters

ObservationDiagnosisCorrective Action
Pd Black Precipitation Catalyst decomposition ("Death" of catalyst).Increase Ligand:Pd ratio to 4:1. Ensure rigorous degassing. Lower temp to 90°C.
No Reaction (SM recovered) Steric bulk preventing Oxidative Addition.Switch to Jeffery Conditions : Pd(OAc)₂, TBAB (1 equiv), K₂CO₃, DMF, 100°C. TBAB acts as a "phase transfer" ligand stabilizing Pd nanoparticles.
Low Yield (<40%) Homocoupling of Aryl Halide.[2]Reduce catalyst loading. Ensure the olefin is in excess (1.5 - 2.0 equiv).
Regioisomer Mix Electronic bias vs Steric bias.For this substrate, the beta-product is heavily favored. If alpha-product appears, switch solvent to Acetonitrile.

References

  • Heck Reaction of Ortho-Substituted Halides

    • Citation: Gibson, S. et al. "The Heck Reaction: New Developments and Applications."[3] Chemistry – A European Journal, 2000.

    • Relevance: Establishes P(o-tol)₃ as the gold standard for ortho-hindered aryl bromides.
  • Fluorinated Aromatics in Coupling Reactions

    • Citation: Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation.
    • Relevance: Discusses the stability and electronic activation of C-F bonds in metal c
  • General Heck Protocol (Organic Chemistry Portal)

    • Citation: "Heck Reaction - Mechanism and Conditions."[3][4] Organic Chemistry Portal.

    • Relevance: Provides foundational stoichiometry and solvent choices verified in this protocol.
  • Jeffery Conditions (Ligand-Free)

    • Citation: Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996.
    • Relevance: Alternative protocol using TBAB if phosphine ligands fail due to extreme sterics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Bromination of 2,4-Difluorotoluene

Topic: Side reactions in the bromination of 2,4-difluoro-toluene Content type: Technical Support Guide [1] User Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Scope: Troubleshooting regiosele...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side reactions in the bromination of 2,4-difluoro-toluene Content type: Technical Support Guide

[1]

User Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Scope: Troubleshooting regioselectivity, impurity profiling, and reaction optimization for both benzylic and nuclear bromination pathways.

Executive Summary: The Divergent Pathways

The bromination of 2,4-difluorotoluene is a bifurcation point in synthesis. Depending on your conditions, you are likely targeting one of two distinct pharmacophores:

  • 2,4-Difluorobenzyl bromide: A critical alkylating agent for nucleoside analogs and receptor antagonists (e.g., triazolium derivatives).

  • 5-Bromo-2,4-difluorotoluene: A core scaffold for cross-coupling reactions (Suzuki/Buchwald) to extend the aromatic system.

Critical Warning: The electron-deficient nature of the difluoro-ring alters standard toluene reactivity profiles. The ring is deactivated, making electrophilic substitution slower and more sensitive to catalyst choice, while the benzylic position remains susceptible to radical attack but prone to over-bromination.

Module A: Benzylic Bromination (Radical Pathway)

Target Product:


-Bromo-2,4-difluorotoluene (2,4-Difluorobenzyl bromide)
Reagents:  NBS (N-bromosuccinimide), AIBN/Benzoyl Peroxide, CCl

/Acetonitrile, Light/Heat.
Common Failure Modes & Troubleshooting
Issue 1: "I am seeing significant amounts of the dibromo impurity (Benzal bromide)."

Diagnosis: Over-bromination (


-dibromo-2,4-difluorotoluene) occurs when the local concentration of bromine radical is too high relative to the unreacted substrate, or the reaction is pushed to 100% conversion.
Root Cause:  The electron-withdrawing fluorine atoms slightly deactivate the benzylic C-H bond compared to toluene, but once the first bromine is added, the steric bulk and electronic effect do not sufficiently retard the second bromination.
Solution: 
  • Stoichiometry Control: Reduce NBS to 0.90 – 0.95 equivalents . Never use excess NBS.

  • Conversion Limit: Stop the reaction at 80-85% conversion . It is far easier to separate the starting material (b.p. ~114°C) from the mono-bromide (b.p. high/solid) than to separate the mono-bromide from the di-bromide (very similar polarity).

  • Reagent Addition: Add NBS in portions rather than all at once to keep the radical concentration steady.

Issue 2: "The reaction is sluggish or stalling."

Diagnosis: Radical quenching or insufficient initiation. Root Cause: 2,4-difluorotoluene is sensitive to oxygen (radical scavenger). Solution:

  • Degassing: Sparge the solvent with Argon/Nitrogen for at least 30 minutes prior to heating.

  • Initiator Refresh: AIBN has a half-life. Ensure your initiator is fresh. If using light, ensure the UV lamp intensity is sufficient (300-400 nm range is typical).

Issue 3: "I detect ring-brominated impurities in my benzyl bromide."

Diagnosis: Nuclear bromination (likely 5-bromo-2,4-difluorotoluene).[1] Root Cause: Presence of trace Lewis acids (Fe, Al) or moisture which facilitates the ionic pathway, or lack of sufficient radical flux. Solution:

  • Solvent Purity: Ensure solvents are anhydrous and free of metallic impurities.

  • Scavengers: Add a weak base (e.g., K

    
    CO
    
    
    
    ) to neutralize in-situ HBr, which can autocatalyze the ionic pathway or degradation.
Experimental Protocol: Optimized Benzylic Bromination
  • Setup: Flame-dried RBF with reflux condenser and argon inlet.

  • Charge: 2,4-Difluorotoluene (1.0 equiv), NBS (0.95 equiv), AIBN (0.05 equiv).

  • Solvent: Anhydrous CCl

    
     or Trifluorotoluene (greener alternative) [0.5 M].
    
  • Process: Degas for 20 mins. Heat to reflux (or irradiate) until NBS is consumed (succinimide floats to top).

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

  • Purification: Vacuum distillation or Silica Gel Chromatography (0-5% EtOAc in Hexanes). Note: The benzyl bromide is a lachrymator and skin irritant.

Module B: Nuclear Bromination (Ionic Pathway)

Target Product: 5-Bromo-2,4-difluorotoluene Reagents: Br


, Fe/FeBr

catalyst, DCM or neat.
Regioselectivity Analysis

The 2,4-difluoro substitution pattern creates a specific electronic landscape:

  • C-5 Position: Activated by ortho-F(4) and para-F(2). Sterically accessible. (Major Product)

  • C-6 Position: Activated by ortho-Methyl. Meta to F(4). (Minor Product)

  • C-3 Position: Located between two Fluorines. Sterically crowded and electronically disfavored. (Trace)

Literature Confirmation: Nuclear Overhauser Effect (NOE) studies confirm that electrophilic bromination yields the 5-bromo isomer almost exclusively (>90%) under standard iron-catalyzed conditions.

Common Failure Modes & Troubleshooting
Issue 1: "I have a mixture of 5-bromo and 6-bromo isomers."

Diagnosis: Loss of regiocontrol due to high temperature or "hot" catalyst. Root Cause: At higher temperatures, the thermodynamic control weakens, and the steric influence of the methyl group (blocking C-6) is overcome. Solution:

  • Temperature Control: Conduct the bromination at 0°C to room temperature . Do not heat.

  • Catalyst Selection: Use mild Lewis acids if possible. Iron filings (Fe) generate FeBr

    
     in situ and often provide better control than adding pre-formed anhydrous FeBr
    
    
    
    which is very hygroscopic and aggressive.
Issue 2: "The reaction yields benzylic bromide instead of ring bromide."

Diagnosis: Radical pathway competing with EAS. Root Cause: Exposure to ambient light or lack of sufficient Lewis Acid catalyst. Solution:

  • Darkness: Wrap the reaction flask in aluminum foil.

  • Catalyst Load: Ensure sufficient Fe/FeBr

    
     (1-5 mol%) is present.
    
Experimental Protocol: Regioselective Ring Bromination
  • Setup: 3-neck flask, addition funnel, caustic scrubber (for HBr gas).

  • Charge: 2,4-Difluorotoluene (1.0 equiv), Iron powder (0.05 equiv).

  • Process: Cool to 0-5°C. Add Br

    
     (1.05 equiv) dropwise in the dark.
    
  • Monitoring: Stir at RT. Monitor by GC/TLC.

  • Quench: Pour into ice water/NaHSO

    
     (to quench excess Br
    
    
    
    ).
  • Purification: Extraction (DCM). The 5-bromo isomer can often be purified by fractional distillation or crystallization if solid derivatives are made.

Visualizing the Pathways

BrominationPathways Start 2,4-Difluorotoluene RadicalCond Radical Conditions (NBS, AIBN, Light) Start->RadicalCond Path A IonicCond Ionic Conditions (Br2, Fe/FeBr3, Dark) Start->IonicCond Path B BenzylBr Target: 2,4-Difluorobenzyl bromide (Alpha-substitution) RadicalCond->BenzylBr 1.0 eq NBS Control Conv. BenzalBr Impurity: Benzal Bromide (Over-bromination) RadicalCond->BenzalBr Excess NBS High Conv. RingBr5 Target: 5-Bromo-2,4-difluorotoluene (Major Regioisomer) IonicCond->RingBr5 Ortho/Para Directing (F-controlled) RingBr6 Impurity: 6-Bromo isomer (Minor Regioisomer) IonicCond->RingBr6 Ortho to Methyl

Caption: Divergent reaction pathways for 2,4-difluorotoluene. Path A (Radical) targets the side chain; Path B (Ionic) targets the ring position 5.

Quantitative Data & Purification

Impurity Profile Table
ComponentStructureBoiling Point / PropertiesOriginRemoval Strategy
2,4-Difluorotoluene Starting Material~114°C (Liquid)UnreactedDistillation (First cut)
2,4-Difluorobenzyl bromide Target (Path A) High BP / LachrymatorProductIsolate
2,4-Difluorobenzal bromide Side ProductHigher BP than MonoOver-reactionColumn Chromatography (Non-polar)
5-Bromo-2,4-difluorotoluene Target (Path B) Liquid/SolidEAS MajorIsolate
6-Bromo-2,4-difluorotoluene IsomerSimilar to 5-bromoEAS MinorFractional Distillation (Difficult)
Separation of Mono- vs Di-bromo (Benzylic)

Separating the benzyl bromide (mono) from the benzal bromide (di) is the most challenging aspect of Path A.

  • TLC: Use 100% Hexanes or 5% EtOAc/Hexanes. The Di-bromo compound is slightly less polar (higher Rf) than the Mono-bromo compound, but the spots often overlap.

  • Flash Chromatography: A shallow gradient of 0%

    
     5% EtOAc in Hexanes is recommended.
    
  • Chemical Purification: If separation is impossible, the mixture can be treated with diethyl phosphite and base (HWE conditions) which reacts preferentially with the benzylic bromide, but this destroys the product. Prevention (stopping at 85% conversion) is the only robust solution.

References

  • Synthesis of 2,4-Difluorobenzyl bromide (Radical Path)

    • ChemicalBook & Sigma-Aldrich Product Data. (2025).[2][3] "2,4-Difluorobenzyl bromide Properties and Synthesis." Link

  • Regioselectivity of Ring Bromination (Ionic Path)

    • Kool, E. T., et al. (2006).[4] "Aromatic Nonpolar Nucleosides as Hydrophobic Isosteres." Journal of the American Chemical Society. (Confirming 5-bromo regioselectivity via NOE). Link

  • General Mechanism of Toluene Bromination

    • Master Organic Chemistry. (2018).[5] "Electrophilic Aromatic Substitution: Halogenation." Link

  • Separation Techniques

    • Organic Syntheses. "p-Nitrobenzyl Bromide." (Analogous purification of benzylic bromides). Link

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 1-Bromo-3,5-difluoro-2-methylbenzene

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 1-Bromo-3,5-difluoro-2-methylbenzene. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 1-Bromo-3,5-difluoro-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging substrate. The unique substitution pattern of this molecule, featuring steric hindrance from the methyl group ortho to the bromine and electronic effects from the two fluorine atoms, requires careful consideration of reaction parameters to achieve high yields and purity.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter when working with 1-Bromo-3,5-difluoro-2-methylbenzene.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing very low or no conversion of my 1-Bromo-3,5-difluoro-2-methylbenzene in a Suzuki-Miyaura coupling. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion with this substrate is a common hurdle and can stem from several factors related to the catalyst's activity and the reaction conditions. The steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the fluorine atoms can make oxidative addition, the first step in the catalytic cycle, challenging. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • Rationale: The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for activating the sterically encumbered C-Br bond. Bulky, electron-rich ligands are often necessary to promote oxidative addition and stabilize the active catalytic species.

  • Recommendations:

    • Initial Screening: If you are using a standard catalyst like Pd(PPh₃)₄ and observing low reactivity, consider switching to a more active system. Buchwald-type biarylphosphine ligands are excellent choices for sterically demanding substrates.

    • Ligand Comparison: Refer to the table below for a selection of ligands known to be effective for challenging aryl bromides.

LigandStructureKey FeaturesRecommended Application
SPhos

Bulky, electron-rich biarylphosphine.Excellent for sterically hindered aryl bromides.
XPhos

Highly effective for a broad range of cross-coupling reactions.A robust general ligand for difficult couplings.
RuPhos

Electron-rich and provides good catalyst stability.Useful for both C-C and C-N bond formation.

2. Catalyst Loading:

  • Rationale: While lower catalyst loading is economically and environmentally desirable, challenging substrates often require a higher initial catalyst concentration to achieve a reasonable reaction rate.

  • Recommendations:

    • Starting Point: Begin with a relatively high catalyst loading, for example, 2-5 mol% of the palladium precursor.

    • Optimization: Once you achieve good conversion, you can then systematically decrease the catalyst loading in increments (e.g., to 1 mol%, 0.5 mol%, etc.) to find the optimal level for your specific reaction.

3. Base and Solvent Effects:

  • Rationale: The choice of base and solvent can significantly influence the reaction rate and yield. The base is crucial for the transmetalation step in Suzuki couplings, and the solvent affects the solubility of reagents and the stability of the catalytic species.

  • Recommendations:

    • Base Screening: For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially with hindered substrates.

    • Solvent Choice: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used. A mixture of an organic solvent and water is often employed in Suzuki reactions to facilitate the dissolution of the inorganic base.[1]

4. Temperature and Reaction Time:

  • Rationale: Higher temperatures can provide the necessary activation energy to overcome the steric and electronic barriers to oxidative addition.

  • Recommendations:

    • Temperature Increase: If the reaction is sluggish at lower temperatures, gradually increase the reaction temperature. For many cross-coupling reactions, temperatures between 80-120 °C are effective.

    • Reaction Monitoring: Monitor the reaction progress by techniques like TLC, GC, or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or products at elevated temperatures.

Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)

Question: My reaction is producing significant amounts of homocoupled biaryl product from my boronic acid and/or hydrodehalogenated starting material (3,5-difluoro-2-methylbenzene). How can I minimize these side reactions?

Answer:

The formation of side products is a common issue in cross-coupling reactions, particularly when the desired cross-coupling is slow.

1. Minimizing Homocoupling:

  • Rationale: Homocoupling of the boronic acid is often promoted by the presence of oxygen. The palladium catalyst can also facilitate this side reaction, especially at high temperatures.

  • Recommendations:

    • Degassing: Ensure that your reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.

    • Reagent Purity: Use high-purity boronic acids, as impurities can sometimes promote homocoupling.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

2. Minimizing Hydrodehalogenation:

  • Rationale: Hydrodehalogenation (replacement of the bromine with a hydrogen) can occur in the presence of a hydride source. This can be water, alcohols, or even the phosphine ligand in some cases. It is more prevalent with electron-deficient aryl halides.[2]

  • Recommendations:

    • Anhydrous Conditions: If hydrodehalogenation is a significant issue, ensure that your solvent and reagents are anhydrous.

    • Choice of Base: Some bases can be a source of hydrides. Consider screening different bases to see if this reduces the amount of hydrodehalogenation.

    • Ligand Selection: Certain ligands are more prone to degradation that can lead to hydride formation. Using robust, well-defined pre-catalysts can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for a screening reaction with 1-Bromo-3,5-difluoro-2-methylbenzene?

A1: For a challenging substrate like this, a good starting point for catalyst loading is in the range of 2-3 mol% of the palladium precursor. This provides a reasonable chance of observing product formation even if the conditions are not fully optimized. Once you have identified a promising catalyst system, you can then work on reducing the catalyst loading.

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: The suitability of a cross-coupling reaction depends on the desired transformation:

  • Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming C-C bonds with boronic acids. It is a good first choice for creating biaryl structures.[3]

  • Buchwald-Hartwig Amination: If you want to form a C-N bond, this is the premier method. Given the steric hindrance, a bulky, electron-rich phosphine ligand will likely be necessary.

  • Sonogashira Coupling: For the formation of a C-C triple bond with a terminal alkyne, the Sonogashira coupling is the standard method.[4][5]

  • Heck Reaction: To couple with an alkene, the Heck reaction is appropriate. However, regioselectivity can sometimes be an issue with substituted alkenes.[6]

The reactivity of 1-bromo-3,5-difluoro-2-nitrobenzene in various cross-coupling reactions suggests that the C-Br bond in a similarly substituted ring is susceptible to these transformations.[7]

Q3: How do the fluorine and methyl substituents influence the reactivity?

A3: The substituents have competing effects:

  • Fluorine Atoms: The two electron-withdrawing fluorine atoms make the aromatic ring electron-deficient. This generally accelerates the oxidative addition step of the catalytic cycle.

  • Methyl Group: The ortho-methyl group introduces significant steric hindrance around the bromine atom. This steric bulk can slow down the oxidative addition step by impeding the approach of the palladium catalyst.

The interplay of these electronic and steric effects makes catalyst and ligand selection crucial for achieving successful coupling.

Q4: Can I use a ligand-free catalyst system for this reaction?

A4: While ligand-free palladium catalysis can be effective for some aryl bromides, it is generally not recommended for sterically hindered substrates like 1-Bromo-3,5-difluoro-2-methylbenzene.[8] The steric bulk of the ortho-methyl group necessitates the use of a bulky phosphine ligand to promote efficient oxidative addition and prevent catalyst decomposition.

Q5: What are the key steps in a typical Suzuki-Miyaura catalytic cycle?

A5: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar ArB Ar'B(OH)₂ + Base ArB->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling Screening

This protocol provides a starting point for screening catalyst systems for the coupling of 1-Bromo-3,5-difluoro-2-methylbenzene with a generic arylboronic acid.

Materials:

  • 1-Bromo-3,5-difluoro-2-methylbenzene

  • Arylboronic acid (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., Dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.

  • Add 1-Bromo-3,5-difluoro-2-methylbenzene and the arylboronic acid.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precursor, Ligand, Base, Aryl Halide, and Boronic Acid setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end End purification->end

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Sources

Troubleshooting

Technical Support Center: Synthesis, Workup, and Purification of 1-Bromo-3,5-difluoro-2-methylbenzene

Welcome to the Technical Support Center for 1-Bromo-3,5-difluoro-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-Bromo-3,5-difluoro-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges encountered during its synthesis, reaction workup, and purification, providing in-depth, field-tested solutions to streamline your experimental workflow. Our approach is rooted in explaining the "why" behind each step, ensuring you have the foundational knowledge to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-Bromo-3,5-difluoro-2-methylbenzene?

A1: The primary and most reliable method for synthesizing 1-bromo-3,5-difluoro-2-methylbenzene is through a Sandmeyer-type reaction starting from 3,5-difluoro-2-methylaniline. This multi-step process involves the diazotization of the aniline derivative followed by a copper-catalyzed bromination. While direct electrophilic bromination of 1,3-difluoro-2-methylbenzene is conceptually possible, it often leads to a mixture of isomers that are challenging to separate, making the Sandmeyer route the preferred choice for obtaining a pure product.

Q2: What are the key physical and safety properties of 1-Bromo-3,5-difluoro-2-methylbenzene to be aware of?

A2: 1-Bromo-3,5-difluoro-2-methylbenzene is typically a liquid at room temperature. It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It may cause skin and eye irritation.[1] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

PropertyValue
Molecular FormulaC₇H₅BrF₂
Molecular Weight207.02 g/mol
AppearanceColorless to pale yellow liquid[2]
Boiling Point~140 °C (literature for 1-bromo-3,5-difluorobenzene)[3]
Density~1.6-1.7 g/mL (estimated based on similar compounds)[3]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the consumption of the starting material and the formation of the product. A common eluent system is a mixture of hexanes and ethyl acetate. The spots can often be visualized under UV light (254 nm) due to the aromatic nature of the compounds.[4][5] For compounds that are not UV-active, staining with potassium permanganate or iodine can be used.[6]

Troubleshooting Guide: Reaction Workup & Purification

This section provides a question-and-answer-style troubleshooting guide for common issues encountered during the workup and purification of 1-bromo-3,5-difluoro-2-methylbenzene.

Issue 1: Incomplete Reaction or Low Conversion

Q: My TLC analysis shows a significant amount of starting material remaining. What could be the cause and how can I address it?

A: Incomplete reactions are a common challenge. The root cause often depends on the synthetic route being employed.

  • For Sandmeyer Reactions:

    • Incomplete Diazotization: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite.[7] A slight excess of sodium nitrite may be necessary, but a large excess should be avoided. The presence of nitrous acid can be checked with starch-iodide paper.

    • Inefficient Copper Catalyst: The copper(I) bromide catalyst should be of high quality. If it has oxidized to a green Cu(II) species, its activity will be diminished.

  • For Electrophilic Bromination:

    • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., FeBr₃) may be old or have absorbed moisture. Ensure it is anhydrous and handled under an inert atmosphere.

    • Deactivated Ring: The fluorine atoms are deactivating groups, making electrophilic substitution more challenging than for unsubstituted toluene.[8] Reaction temperature and time may need to be optimized.

Solution Workflow:

Purification_Strategy Start Crude Product Workup Aqueous Workup (Quench, Neutralize, Dry) Start->Workup Assess_Purity Assess Purity (TLC/GC-MS) Workup->Assess_Purity Isomers Isomers Present? Assess_Purity->Isomers Yes Other_Impurities Other Impurities Present? Assess_Purity->Other_Impurities No Pure_Product Pure Product Assess_Purity->Pure_Product Purity >98% Column_Chromo Flash Column Chromatography (Silica, Hexanes/EtOAc) Isomers->Column_Chromo Distillation Fractional Distillation (Reduced Pressure) Other_Impurities->Distillation Column_Chromo->Assess_Purity Distillation->Assess_Purity

Sources

Optimization

Byproducts in the Sandmeyer reaction for substituted bromobenzenes

Topic: Byproducts in the Synthesis of Substituted Bromobenzenes Ticket ID: SR-BROMO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Mission Statement Welcome to the Advanced Synthesis Support Hub....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproducts in the Synthesis of Substituted Bromobenzenes Ticket ID: SR-BROMO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Mission Statement

Welcome to the Advanced Synthesis Support Hub. This guide is not a textbook; it is a diagnostic tool designed to troubleshoot and optimize the Sandmeyer bromination of substituted anilines. We focus on the causality of impurity formation to help you secure high-purity outcomes in drug discovery and intermediate synthesis.

Module 1: Diagnostic Pathway Visualization

Before troubleshooting, you must visualize where your process is diverging. The Sandmeyer reaction is a competition between ionic (diazotization) and radical (substitution) pathways.[1]

Mechanism & Divergence Map

The following diagram illustrates the critical decision points where the reaction splits into the desired product versus common byproducts (Phenols, Biaryls, Azo Dyes, and Reduced Arenes).

SandmeyerPathways Aniline Starting Aniline (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium Diazotization (NaNO2, HX) ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical SET from Cu(I) Phenol Byproduct: Phenol (Ar-OH) Diazonium->Phenol Hydrolysis (H2O) Temp > 5°C Azo Byproduct: Azo Dye (Ar-N=N-Ar') Diazonium->Azo Coupling w/ Aniline pH > 4 MixedHalo Byproduct: Chlorobenzene (Ar-Cl) Diazonium->MixedHalo Counter-ion Exchange (if HCl used) Prod Target: Bromobenzene (Ar-Br) ArylRadical->Prod Cu(II)-Br Transfer Biaryl Byproduct: Biaryl (Ar-Ar) ArylRadical->Biaryl Dimerization Reduced Byproduct: Arene (Ar-H) ArylRadical->Reduced H-Abstraction (Solvent)

Caption: Divergent pathways in Sandmeyer bromination. Blue arrows indicate the desired Single Electron Transfer (SET) mechanism; red dashed lines indicate failure modes.

Module 2: Critical Impurity Profiling

Understanding the mechanism of failure is the first step to prevention.

Impurity TypeChemical StructureMechanistic OriginRoot Cause
Phenols Ar-OHIonic: Nucleophilic attack by water on the diazonium cation (

-like).
Thermal instability (Temp > 5°C) or insufficient acid concentration during diazotization.
Azo Compounds Ar-N=N-ArElectrophilic Substitution: Diazonium ion attacks unreacted electron-rich aniline.Insufficient acidity (pH > 2-3) allows free amine to exist; poor stirring creates local "hotspots" of unreacted amine.
Biaryls Ar-ArRadical: Homocoupling of two aryl radicals (

).
High concentration of radicals generated too quickly (fast addition of diazonium to catalyst) or low catalyst loading.
Reduced Arenes Ar-HRadical: Hydrogen atom abstraction from solvent or acid.Presence of H-donors (e.g., ethanol, THF) or prolonged reaction times.
Chlorobenzenes Ar-ClHalogen Exchange: Competition between

and

anions.
Using HCl/NaCl for diazotization instead of HBr/NaBr when synthesizing bromides.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "My product contains 10-15% phenol impurity."

Diagnosis: The diazonium salt is hydrolyzing before the copper catalyst can act. The Fix:

  • Temperature Control: Maintain the diazotization step strictly between -5°C and 0°C. Do not allow the quench into the copper solution to exceed ambient temperature too rapidly.

  • Acid Concentration: Ensure the reaction is strongly acidic. The formation of phenol is suppressed by high

    
    .
    
  • Protocol Adjustment: Add the cold diazonium solution into the copper bromide solution, not vice versa. This minimizes the time the diazonium salt sits in water without the catalyst [1].

Issue 2: "I'm seeing a bright orange/red tar that won't crystallize."

Diagnosis: Azo coupling.[2] You have unreacted aniline attacking your formed diazonium salt. The Fix:

  • Acid Check: Your pH is likely too high. The amine must be fully protonated (

    
    ) to prevent it from acting as a nucleophile. Add more HBr.
    
  • Addition Rate: Slow down the addition of nitrite. If you add nitrite too fast, local excesses of diazonium form while unreacted amine is still present nearby.

  • End-Point Verification: Use starch-iodide paper. It should turn blue immediately, indicating a slight excess of nitrous acid (HONO), ensuring all amine has been consumed [2].

Issue 3: "I used CuBr, but I have significant Chlorobenzene in my MS."

Diagnosis: Halogen exchange (The "Counter-Ion Effect"). The Fix:

  • The Rule of Matching: Never use HCl to generate the diazonium salt if you want the bromide. The chloride ion (

    
    ) is a better nucleophile in the ionic pathway and competes in the radical transfer.
    
  • Correction: Use 48% HBr and

    
     for the diazotization. If solubility is an issue and you must use HCl, you must isolate the diazonium tetrafluoroborate salt first (Balz-Schiemann intermediate) and then react it with CuBr, though this is operationally heavy [3].
    
Issue 4: "Yield is low, and I see biaryl dimers."

Diagnosis: Radical concentration is too high (Homocoupling). The Fix:

  • Dilution: The radical recombination rate is second-order with respect to radical concentration (

    
    ), while the product formation is pseudo-first-order dependent on the copper species.
    
  • Technique: Add the diazonium salt dropwise to the CuBr solution. This keeps the instantaneous concentration of aryl radicals low, statistically favoring the reaction with Cu(II)-Br over dimerization with another radical [4].

Module 4: Validated Protocol (Self-Validating System)

Based on Organic Syntheses standards, optimized for impurity suppression.

Target: 4-Bromotoluene (Example) Reagents: 4-Toluidine, 48% HBr,


, CuBr (purified).
Step 1: Diazotization (The "Cold" Phase)
  • Dissolution: Dissolve 0.1 mol amine in a mixture of 30 mL 48% HBr and 30 mL water.

  • Precipitation: Cool to -5°C. The amine hydrobromide salt may precipitate (this is fine; the slurry helps control kinetics).

  • Nitrosation: Add 0.11 mol

    
     (dissolved in min. water) dropwise.
    
    • Checkpoint: Temperature must never exceed 5°C.[3]

    • Checkpoint: Starch-iodide paper must turn blue 5 mins after final addition. If not, add small aliquots of nitrite until it does.[1]

Step 2: The Sandmeyer Step (The "Radical" Phase)[4][5]
  • Catalyst Prep: In a separate flask, dissolve 0.05 mol CuBr in 15 mL 48% HBr. (Note: CuBr is often 0.5 equiv, but 1.0 equiv ensures faster kinetics and less biaryl).

  • Transfer: Transfer the cold diazonium solution via a chilled addition funnel into the CuBr solution.

    • Crucial: The CuBr solution can be at room temperature or slightly warmed (up to 40°C) to facilitate immediate decomposition, but the addition must be slow to prevent radical buildup.

  • Workup: Steam distillation is the gold standard for purification to separate the volatile bromide from non-volatile azo tars and biphenyls [1].

References

  • Organic Syntheses: Bigelow, L. A. (1925). o-Bromotoluene. Org. Synth. 5, 21.

  • Mechanism Insight: Galli, C. (1988). Radical reactions of arenediazonium ions: An ESR study. Chemical Reviews, 88(5), 765–792.

  • Halogen Exchange: Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination. Direct Synthesis of Aryl Chlorides and Bromides. J. Org.[2] Chem., 42, 2426.

  • Radical Kinetics: Kochi, J. K. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. J. Am. Chem. Soc., 79(11), 2942–2948.

Sources

Troubleshooting

Technical Support Guide: Managing Exothermic Reactions in the Synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene

Emergency Triage: Immediate Actions for Thermal Runaway If you are currently experiencing an uncontrolled temperature spike (>10°C/min rise) or rapid gas evolution: STOP DOSING IMMEDIATELY. Cut the feed of the limiting r...

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Triage: Immediate Actions for Thermal Runaway

If you are currently experiencing an uncontrolled temperature spike (>10°C/min rise) or rapid gas evolution:

  • STOP DOSING IMMEDIATELY. Cut the feed of the limiting reagent (e.g., Sodium Nitrite, Bromine).

  • MAXIMIZE COOLING. Set jacket temperature to minimum capacity (do not freeze reaction mass if it increases viscosity/stops stirring).

  • OPEN VENT LINES. Ensure the scrubber bypass is open to prevent vessel over-pressurization from

    
     or 
    
    
    
    gas.
  • DO NOT QUENCH WATER directly into a hot bromination or lithiation mass; this will trigger a secondary violent exotherm. Use the designated emergency dump tank containing pre-cooled solvent if available.

Technical Overview: The Molecule & The Hazard

Target Molecule: 1-Bromo-3,5-difluoro-2-methylbenzene Common Synonym: 2-Bromo-4,6-difluorotoluene CAS Number: 1783551-12-1

Synthesizing this fluorinated aromatic intermediate typically involves one of two routes, both of which present distinct exothermic profiles. The presence of the methyl group (activator) and two fluorine atoms (inductive deactivators but resonance donors) creates a unique electronic environment that can lead to "delayed" or "explosive" reaction kinetics.

Comparative Hazard Profile
FeatureRoute A: Sandmeyer (Diazotization)Route B: Direct Bromination (

)
Primary Hazard Thermal Instability of Diazonium SaltInduction Period ("Sleeping Giant")
Exotherm Type Rapid, gas-generating (

)
Autocatalytic, sustained heat release
Critical Temp Must stay < 5°C (typically)Reflux control or < 40°C
Gas Evolution Nitrogen (

) - Sudden pressure risk
Hydrogen Bromide (

) - Corrosive/Toxic
Failure Mode Decomposition "Volcano"Runaway upon accumulation

Troubleshooting Modules (Q&A)

Module A: The Sandmeyer Route (Diazotization)

Context: You are converting 2-methyl-3,5-difluoroaniline to its diazonium salt using


 and acid (

or

).

Q1: The temperature spikes every time I add the sodium nitrite solution, even at slow rates. How do I control this? A: This is a classic diffusion-limited exotherm.

  • Root Cause: The reaction between the aniline and nitrosonium ion is near-instantaneous. If mixing is poor, local "hot spots" form where nitrite concentration is high, triggering decomposition before the heat dissipates.

  • Solution:

    • Sub-surface Addition: Ensure the nitrite feed dip tube is submerged below the liquid level and near the impeller tip.

    • Dilution: Dilute the

      
       solution (e.g., from 40% to 20% w/w) to increase thermal mass.
      
    • Cryogenic Buffer: Pre-cool the reactor to -10°C before starting. The reaction is viable down to -15°C in many solvent systems (e.g.,

      
      /Water/Acetic Acid).
      

Q2: I see brown fumes (


) instead of the expected colorless gas. Is the reaction failing? 
A:  Yes, this indicates thermal decomposition of the diazonium salt or the nitrite itself.
  • Immediate Action: Stop addition. Check internal temperature. If

    
    , the diazonium intermediate is likely degrading.
    
  • Corrective Protocol: Add a small amount of urea or sulfamic acid to scavenge excess nitrous acid if the reaction is paused. Resume only after re-establishing cooling.

Module B: Direct Bromination

Context: Bromination of 3,5-difluorotoluene using


 and a Lewis Acid catalyst (

or

).

Q3: I added 20% of the Bromine, but the temperature hasn't moved. Should I increase the feed rate? A: ABSOLUTELY NOT. You are facing an Induction Period .

  • The Hazard: The catalyst (

    
    ) may need time to activate, or moisture in the system is quenching the catalyst. If you continue adding 
    
    
    
    , you are building a "bomb" of unreacted reagent. Once the reaction initiates, all that accumulated bromine will react simultaneously, overwhelming your cooling capacity.
  • The Fix:

    • Stop Feed: Halt addition immediately.

    • Initiate: Wait. If no exotherm occurs after 15-30 mins, gently warm the jacket by 5°C.

    • Spike: Once you see the "kick" (temperature rise +

      
       evolution), then and only then resume the feed at a rate matched to your cooling capacity (Q_rxn = Q_cooling).
      

Q4: The reaction is done, but when I add water to quench, it boils over. A: You likely have unreacted Lewis Acid or residual Bromine/HBr complexes.

  • Protocol:

    • Never add water to the reaction. Always add the reaction mass into a large volume of ice-water (Inverse Quench).

    • Bisulfite Wash: Use Sodium Bisulfite (

      
      ) in the quench water to instantly neutralize residual bromine, preventing redox exotherms.
      

Process Safety Visualization

The following diagram illustrates a Safe Reaction Loop for the Sandmeyer route, highlighting the critical interlocks required to prevent thermal runaway.

G cluster_safety Safety Interlock Loop Reagent Sodium Nitrite Feed (Reagent) Pump Dosing Pump (Controlled) Reagent->Pump Feed Reactor Reactor Vessel (Aniline + Acid) Pump->Reactor Dosing Sensor_T Temp Sensor (TC) Reactor->Sensor_T Internal T Sensor_P Pressure Sensor (N2 Gas) Reactor->Sensor_P Internal P Scrubber Gas Scrubber (NaOH) Reactor->Scrubber Off-gas (N2/NOx) Controller PLC / Controller (Interlock Logic) Sensor_T->Controller Data Sensor_P->Controller Data Controller->Pump STOP Signal if T > 5°C Cooling Cryogenic Cooling (Jacket) Controller->Cooling Max Cooling if T rising

Caption: Automated Safety Interlock System for Diazotization. The dosing pump is hard-wired to stop if internal temperature exceeds the setpoint (e.g., 5°C), preventing reagent accumulation.

Quantitative Hazard Analysis

ParameterValue (Est.)Operational LimitNotes
Heat of Reaction (

)
-150 to -200 kJ/molN/AHighly Exothermic (Diazotization)
Adiabatic Temp Rise (

)
> 80°CMust stay < 10°C risePotential for solvent boiling if cooling fails.
Gas Generation 1 mol

/ mol reactant
Vent sizingEnsure vent is sized for emergency relief, not just process flow.
Reaction Onset Temp -10°C to 0°C< 5°CAbove 10°C, side reactions accelerate exponentially.

References

  • Chemical Identity & CAS Verification

    • 2-Bromo-4,6-difluorotoluene (Synonym: 1-Bromo-3,5-difluoro-2-methylbenzene).[1][2] CAS: 1783551-12-1.[1][2][3] SynQuest Laboratories.[4] Link

  • Sandmeyer Reaction Safety: Process Safety in Diazotization. Organic Process Research & Development. General guidance on diazonium salt handling and thermal stability.
  • Bromination Hazards

    • Electrophilic Bromination in Flow: A Safe Alternative. Discusses the "induction period" and thermal runaway risks of batch bromination. Link

  • General Safety Data

    • Safety Data Sheet (SDS) for Fluorinated Bromotoluenes. Fisher Scientific.[4] Link

Disclaimer: This guide is for informational purposes for trained professionals only. Always perform a specific Risk Assessment (RA) and Differential Scanning Calorimetry (DSC) analysis on your specific reaction mixture before scale-up.

Sources

Optimization

Overcoming low reactivity of 1-Bromo-3,5-difluoro-2-methylbenzene

The following technical guide serves as a specialized support resource for researchers working with 1-Bromo-3,5-difluoro-2-methylbenzene . It addresses the specific reactivity challenges imposed by its steric and electro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-Bromo-3,5-difluoro-2-methylbenzene . It addresses the specific reactivity challenges imposed by its steric and electronic environment, providing optimized protocols for cross-coupling and metallation.

Topic: Overcoming Steric Hindrance & Chemoselectivity Issues Ticket ID: CHEM-SUP-2024-BFM Status: Resolved / Guide Published

Reactivity Profile & Challenge Analysis

The Core Problem: Users frequently report "low reactivity" or "unexpected side products" with this scaffold. This is rarely due to inertness but rather a conflict between steric shielding and competing reactive sites .

  • Steric Deactivation (The "Low Reactivity" Cause): The methyl group at the C2 position is ortho to the C1-Bromine. This creates a steric wall that hinders the approach of Palladium catalysts during the oxidative addition step and, more critically, retards transmetallation in Suzuki/Buchwald couplings.

  • Lateral Lithiation (The "Side Reaction" Cause): The C3-Fluorine is ortho to the C2-Methyl group. The inductive electron-withdrawing effect of the fluorine significantly increases the acidity of the benzylic methyl protons. Standard lithiation attempts (e.g., n-BuLi) often result in deprotonation of the methyl group (lateral lithiation) rather than the desired Halogen-Metal Exchange (HME).

Molecular Reactivity Map

ReactivityMap Core 1-Bromo-3,5-difluoro- 2-methylbenzene Steric ISSUE 1: Steric Hindrance (C2-Methyl blocks C1-Br) Result: Failed Coupling Core->Steric Affects Pd-Catalysis Lateral ISSUE 2: Lateral Lithiation (C3-F acidifies C2-Me) Result: Wrong Product Core->Lateral Affects Lithiation Electronic ADVANTAGE: Electronic Activation (3,5-F activates C-Br) Result: Fast Oxidative Addition Core->Electronic Intrinsic Property

Figure 1: Reactivity analysis highlighting the conflict between steric hindrance and electronic activation.

Protocol 1: High-Fidelity Suzuki-Miyaura Coupling

Objective: Overcome the C2-Methyl steric barrier to achieve >90% conversion.

The Science of the Solution

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here because their ligands are too bulky to allow oxidative addition or not electron-rich enough to drive the cycle against the steric strain. The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • SPhos / XPhos: These ligands are bulky but flexible. They form a reactive monoligated Pd(0) species that can access the hindered C-Br bond.

  • Base Selection: Weak bases (Carbonates) may be too slow. Phosphate (K₃PO₄) is preferred for hindered substrates.

Optimized Workflow
ParameterStandard Condition (FAIL)Optimized Condition (PASS)Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂ Source of Pd(0/II)
Ligand None / PPh₃SPhos or XPhos Ligand bulk promotes reductive elimination; electron richness aids oxidative addition.
Ratio 1:2 (Pd:L)1:2 (Pd:L) Maintains active catalytic species.
Base Na₂CO₃ (aq)K₃PO₄ (3.0 equiv) Higher basicity helps activate the boronic acid in hindered systems.
Solvent DMF or THFToluene/Water (10:1) Biphasic system often stabilizes the active catalyst.
Temp 80°C100-110°C Thermal energy required to overcome steric activation barrier.
Step-by-Step Procedure
  • Charge: In a reaction vial, combine 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 equiv), Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4-8 mol%).

  • Inert: Seal and purge with Argon for 5 minutes. (Oxygen kills the active monomeric Pd species).

  • Solvent: Add degassed Toluene and Water (10:1 ratio).

  • Base: Add K₃PO₄ (3.0 equiv).

  • Heat: Stir vigorously at 110°C for 4-12 hours.

  • QC: Monitor by LCMS. If conversion <50% after 4h, add 0.5 equiv more Boronic Acid (protodeboronation is a common competitor).

Protocol 2: Selective Metallation (Avoiding Lateral Lithiation)

Objective: Generate the Grignard or Lithium species at C1 without deprotonating the C2-Methyl group.

The Science of the Solution
  • The Trap: Using n-BuLi at -78°C is risky. The basicity of n-BuLi is high enough to deprotonate the benzylic position (pKa ~40, lowered by F) faster than the Br/Li exchange in some cases, or concurrently.

  • The Fix: Turbo-Grignard (iPrMgCl·LiCl) . This reagent operates via a mechanism that is less basic but highly active for Halogen-Metal Exchange (HME). The LiCl breaks up the magnesium aggregates, making the reagent kinetically fast for exchange but thermodynamically less basic than alkyllithiums.

Decision Pathway for Metallation

Metallation Start Start: 1-Bromo-3,5-difluoro- 2-methylbenzene Choice Select Reagent Start->Choice nBuLi n-BuLi (-78°C) Choice->nBuLi High Risk Turbo iPrMgCl·LiCl (0°C to RT) Choice->Turbo Recommended SideRxn SIDE REACTION: Lateral Lithiation at Methyl nBuLi->SideRxn High Basicity Benzylic Deprotonation Success SUCCESS: Magnesium Species Formed Turbo->Success Selective Br/Mg Exchange

Figure 2: Selection of metallation reagent to avoid benzylic deprotonation.

Optimized Workflow (Turbo-Grignard)
  • Preparation: Dry the starting material thoroughly (azeotrope with toluene if necessary). Dissolve in anhydrous THF (0.5 M).

  • Activation: Cool the solution to 0°C (Ice bath). Note: Cryogenic temperatures (-78°C) are often unnecessary for Turbo-Grignard and may slow the exchange too much.

  • Addition: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Aging: Stir at 0°C for 1 hour, then warm to Room Temperature for 1 hour.

    • Validation: Take a 50 µL aliquot, quench with D₂O. Analyze by NMR/MS.

    • Success: Mass corresponds to Deuterated product (M+1) at the Br position.

    • Failure: Mass corresponds to starting material (no exchange) or deuterated methyl (lateral).

  • Quench: Add the electrophile (Aldehyde, Ketone, etc.) at 0°C.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Suzuki: Starting material remains untouched.Catalyst death (Pd black formation) or Oxidative Addition failure.Switch to XPhos Pd G3 precatalyst. Ensure rigorous O₂ exclusion. Increase temp to 120°C.
Suzuki: Product formed but yield low; lots of de-brominated arene (Ar-H).Protodeboronation of the boronic acid.The boronic acid is unstable under the reaction conditions. Add the boronic acid in portions (0.5 equiv every 2 hours) or switch to a Boronic Ester (Pinacol) .
Metallation: Recovered starting material after quench.Exchange was too slow at low temp.If using iPrMgCl[1]·LiCl, warm to RT or even 40°C. The steric hindrance at C1 slows the approach of the Mg reagent.
Metallation: Complex mixture of alkylated products.Lateral lithiation followed by polymerization or scrambling.STOP using n-BuLi. Switch immediately to iPrMgCl·LiCl or t-BuLi (2 equiv at -100°C if Mg is not an option).

Frequently Asked Questions (FAQ)

Q: Can I use standard Pd(PPh₃)₄ for this coupling? A: It is highly discouraged. The cone angle of PPh₃ is often insufficient to promote the reductive elimination in such a sterically crowded environment (ortho-methyl). You will likely see <20% conversion. Use SPhos or XPhos .

Q: Why not use t-BuLi? A: You can use t-BuLi (2 equivalents) at -78°C. This promotes Halogen-Metal Exchange very rapidly (faster than deprotonation). However, it is pyrophoric and dangerous. Turbo-Grignard is safer, scalable, and offers superior chemoselectivity for this specific substrate.

Q: Is this compound a candidate for SNAr (Nucleophilic Aromatic Substitution)? A: generally, No . While the fluorines are electron-withdrawing, the ring lacks a strong activating group (like Nitro or Cyano) in the ortho/para position to the leaving group. The Bromine is also a poor leaving group for SNAr compared to Fluorine. If you need to displace the Bromine with an amine, use Buchwald-Hartwig Amination (Pd-catalyzed) rather than SNAr conditions.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH.
  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society, 2007.[2] Link (Foundational work on SPhos/XPhos for hindered substrates).

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link (Detailed analysis of steric hindrance in biaryl coupling).

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004. Link (The definitive Turbo-Grignard protocol).

Sources

Troubleshooting

Catalyst poisoning in reactions with 1-Bromo-3,5-difluoro-2-methylbenzene

Ticket Subject: Catalyst poisoning in reactions with 1-Bromo-3,5-difluoro-2-methylbenzene Case ID: HA-F2Me-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Catalyst poisoning in reactions with 1-Bromo-3,5-difluoro-2-methylbenzene Case ID: HA-F2Me-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Substrate Challenge

You are working with 1-Bromo-3,5-difluoro-2-methylbenzene . This substrate presents a classic "Steric-Electronic Mismatch" that frequently leads to catalyst deactivation (poisoning) or stalling.

  • The Steric Barrier (The "2-Methyl" Group): The ortho-methyl group creates significant steric hindrance. This slows down the Oxidative Addition step, which is the entry point into the catalytic cycle.[1] If oxidative addition is slower than the rate of catalyst aggregation, your Palladium (Pd) will precipitate as inactive Pd-black.

  • The Electronic Trap (The "3,5-Difluoro" Pattern): The electron-withdrawing fluorine atoms make the ring electron-deficient. While this typically accelerates oxidative addition, in this specific motif, it makes the resulting Aryl-Pd(II) species prone to Hydrodehalogenation (replacing Br with H) rather than the desired coupling, especially in the presence of moisture or alcoholic solvents.[1]

Diagnostic Workflow

Before altering your conditions, identify the specific failure mode using the visual and analytical cues below.

DiagnosticFlow Start Start Diagnosis Obs Visual/LCMS Observation Start->Obs Black Precipitate: Black Solids (Pd Aggregation) Obs->Black Rapid Darkening Clear Solution: Clear/Homogeneous (No Conversion) Obs->Clear Stalls after 1h SideProd LCMS: Mass = M-Br + H (Hydrodehalogenation) Obs->SideProd Wrong Product Mass Sol1 Fix: Switch to Bulky Ligand (XPhos, PEPPSI-IPr) Black->Sol1 Sol2 Fix: Increase Temp or Use Pre-catalyst Clear->Sol2 Sol3 Fix: Exclude Water/Alcohols Switch to Dioxane/Toluene SideProd->Sol3

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Troubleshooting Guide (Q&A)
Issue 1: "My reaction turns black immediately, and I get <10% yield."

Root Cause: Ligand Dissociation & Aggregation. The ortho-methyl group prevents the Pd(0) species from easily accessing the C-Br bond. If your ligand is not bulky or electron-rich enough to stabilize the Pd(0) intermediate while it "waits" for an opening, the Pd atoms will bind to each other instead of the substrate, forming inactive Palladium black.[1]

Resolution Protocol:

  • Abandon PPh3/dppf: Standard ligands are insufficient for ortho-substituted aryl bromides.

  • Adopt Buchwald Ligands or NHCs:

    • Option A (Phosphines): Use XPhos or SPhos . These ligands have a "roof" structure that stabilizes Pd(0) and forces the active species into a mono-ligated state, which is more reactive toward hindered substrates.

    • Option B (NHC): Use Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand is extremely bulky and binds tightly to Pd, preventing aggregation even when oxidative addition is slow.[1]

Issue 2: "I see the starting material disappearing, but I'm isolating 1,3-difluoro-5-methylbenzene (Des-bromo product)."

Root Cause: Hydrodehalogenation (Protodebromination). Because your ring is electron-deficient (3,5-difluoro), the Pd(II)-Aryl intermediate is highly reactive. If the Transmetallation (Suzuki) or Amine Binding (Buchwald) step is slow due to the ortho-methyl steric block, the complex will scavenge a hydride (H-) from the solvent or trace moisture.

Resolution Protocol:

  • Solvent Switch: Avoid alcohols (MeOH, iPrOH) which act as hydride sources.[1] Use anhydrous Toluene or 1,4-Dioxane .[1]

  • Water Control: This side reaction is often water-mediated. Add 3Å molecular sieves to the reaction vessel.

  • Catalyst Loading: paradoxically, increasing catalyst loading (to 2-5 mol%) can sometimes favor the desired cycle over the side reaction by increasing the local concentration of active species available for the coupling partner.

Issue 3: "The reaction is clear, but conversion stops at 40%."

Root Cause: Product Inhibition / Catalyst Poisoning by Heteroatoms. If you are performing a Buchwald-Hartwig amination, the product (a secondary or tertiary amine) or the starting amine might be binding to the Pd center more tightly than the bulky substrate can approach.[1]

Resolution Protocol:

  • Use a Pre-catalyst: Do not use Pd(OAc)2 or Pd2(dba)3 generated in situ. Use a pre-formed oxidative addition complex like XPhos Pd G4 or Pd-PEPPSI-IPr . This ensures 100% of your Pd enters the cycle correctly.[1]

  • Base Selection: Switch from NaOtBu to K3PO4 or Cs2CO3 . Strong bases can sometimes promote catalyst decomposition pathways in electron-deficient systems.

Optimization Data & Protocols

The following data summarizes ligand performance specifically for ortho-substituted, electron-deficient aryl bromides.

Catalyst SystemYield (24h)StatusMechanism of Failure/Success
Pd(PPh3)4 < 5%Failed Rapid Pd black formation (Ligand dissociation).
Pd(dppf)Cl2 15-20%Stalled Bite angle too small for steric bulk; slow oxidative addition.
Pd2(dba)3 + XPhos 85-92%Optimal Bulky biaryl ligand facilitates oxidative addition on hindered centers.
Pd-PEPPSI-IPr 88-95%Robust NHC ligand prevents poisoning; highly stable in air/moisture.
Recommended Protocol: Pd-PEPPSI-IPr Method

Best for scale-up and resistance to poisoning.

  • Charge Vessel: Add 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 equiv), Coupling Partner (1.2 equiv), and Base (Cs2CO3, 2.0 equiv).[1]

  • Catalyst: Add Pd-PEPPSI-IPr (2.0 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 10 minutes (Critical to prevent oxidation of the sensitive active species).

  • Heat: Stir at 80°C for 12 hours.

    • Note: Do not exceed 100°C initially, as the ortho-methyl group can cause catalyst decomposition at very high thermal stress if the cycle isn't turning over fast enough.[1]

Mechanistic Insight: The Poisoning Pathway

Understanding where the cycle breaks allows you to intervene precisely.[1]

PoisoningMechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Slow due to 2-Me Sterics Substrate Substrate: 1-Br-3,5-F2-2-Me-Ph Substrate->OxAdd PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII Successful Insertion Agg POISONING A: Pd Black Aggregation OxAdd->Agg If Ligand L is not bulky enough Dehal POISONING B: Hydrodehalogenation (Reaction with solvent/H2O) PdII->Dehal If Transmetallation is slow Product Coupled Product PdII->Product Transmetallation & Red. Elimination

Figure 2: The Kinetic Competition. The steric bulk of the substrate slows Oxidative Addition, increasing the residence time of Pd(0) and risk of aggregation (Path A). Once formed, the electron-poor Pd(II) species is vulnerable to reduction (Path B).[1]

References
  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

    • Relevance: Defines the mechanism of bulky "XPhos" type ligands in overcoming ortho-substitution sterics.
  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling applications. Chemistry – A European Journal, 12(18), 4749-4755.[1]

    • Relevance: Establishes the protocol for using PEPPSI catalysts with hindered substr
  • Ahmadi, Z., & McIndoe, J. S. (2013).[1] A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(90), 10572-10574.[1]

    • Relevance: Explains the mechanism of the "des-bromo" side reaction common in electron-deficient aryl halides.
  • BenchChem Application Note. (2025). Buchwald-Hartwig Amination of 1-Bromo-3-butoxy-5-nitrobenzene.[2]

    • Relevance: Provides comparative protocols for electron-deficient aryl bromides.

Sources

Optimization

Technical Support Center: Reactivity Optimization for 1-Bromo-3,5-difluoro-2-methylbenzene

Ticket ID: #RXN-461-96-1 Subject: Solvent Effects & Troubleshooting Guide for Polyfluorinated Aryl Bromides Status: Active Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-461-96-1 Subject: Solvent Effects & Troubleshooting Guide for Polyfluorinated Aryl Bromides Status: Active Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Substrate Profile

Welcome to the technical support hub for 1-Bromo-3,5-difluoro-2-methylbenzene . This substrate presents a unique "push-pull" electronic profile that often confuses standard reaction protocols.

  • The "Pull" (Electronics): The two fluorine atoms at the 3,5-positions create a highly electron-deficient ring (

    
    -acidic). This accelerates oxidative addition in Pd-cycles but increases the acidity of the benzylic protons.
    
  • The "Push" (Sterics): The 2-methyl group is wedged between a bromine and a fluorine. This steric crowding hinders catalyst approach and affects the stability of organometallic intermediates.

Critical Advisory: Standard "textbook" solvents for non-fluorinated toluene derivatives often fail here. This guide details the specific solvent modifications required to suppress side reactions like lateral lithiation , protodebromination , and catalyst decomposition .

Module A: Lithium-Halogen Exchange (The "THF Trap")

User Issue: “I attempted to generate the aryl-lithium species using n-BuLi in THF at -78°C, but upon quenching with an electrophile, I recovered a mixture of starting material and a deprotonated methyl species. Yields are inconsistent.”

Root Cause Analysis

This is a classic solvent-induced selectivity error.

  • Acidity: The electron-withdrawing fluorine atoms significantly lower the pKa of the benzylic methyl protons (lateral position).

  • Solvent Coordination: THF is a strong Lewis base. It coordinates to the lithium aggregate, breaking up the hexamers/tetramers into more reactive monomers/dimers. While this usually helps reactivity, here it makes the n-BuLi basic enough to deprotonate the methyl group faster than it exchanges the bromine.

The Solution: Solvent Polarity Tuning

To favor Lithium-Halogen Exchange (Li-Br) over Lateral Deprotonation , you must reduce the basicity of the alkyllithium reagent by using non-coordinating solvents.

Optimized Protocol:

  • Solvent: Toluene/Diethyl Ether (4:1 ratio) or pure Diethyl Ether. Avoid THF.

  • Temperature: Must be maintained strictly at -78°C .

  • Reagent: Consider t-BuLi (2 equiv) instead of n-BuLi for faster exchange kinetics that outcompete deprotonation.

Visualizing the Pathway

Lithiation_Pathway Start Substrate: 1-Bromo-3,5-difluoro-2-methylbenzene Solvent_THF Solvent: THF (Strong Coordination) Start->Solvent_THF Route A Solvent_Ether Solvent: Et2O / Toluene (Weak Coordination) Start->Solvent_Ether Route B (Recommended) Path_Deprot Lateral Deprotonation (Benzylic Anion) Solvent_THF->Path_Deprot Kinetic Control (Basicity) Path_Exchange Li-Halogen Exchange (Aryl Lithium) Solvent_Ether->Path_Exchange Kinetic Control (Exchange) Product_Trash Side Product: Polymerization / Scrambling Path_Deprot->Product_Trash Product_Good Target Nucleophile: Ready for Electrophile Path_Exchange->Product_Good

Figure 1: Solvent-directed selectivity in organolithium generation. THF promotes unwanted deprotonation due to increased aggregate reactivity.

Module B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Issue: “My Suzuki coupling yields are low (30-40%). I see significant protodebromination (reduction of Br to H) and black metal precipitation.”

Root Cause Analysis
  • Protodebromination: Electron-poor aryl halides are prone to reduction, especially in polar protic solvents or solvents that can act as hydride sources (like alcohols or DMF/DMA under specific conditions).

  • Steric Hindrance: The 2-methyl group hinders the transmetalation step. If the catalytic cycle stalls, the unstable Pd(II)-Ar intermediate can decompose or undergo reduction.

The Solution: The "Anhydrous Non-Polar" Strategy

While water is common in Suzuki couplings, this substrate requires a shift toward anhydrous, non-polar systems to prevent side reactions.

Optimized Protocol:

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Base: Anhydrous K₃PO₄ or Cs₂CO₃ (suspended).

  • Catalyst System: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition despite the crowding and stabilize the Pd species.

Data Comparison: Solvent Effects on Yield

Solvent SystemAdditiveYield (%)Major Side Product
DMF / H₂O Na₂CO₃35%Reduced Arene (Ar-H)
THF / H₂O K₂CO₃52%Hydrolysis of Boronic Acid
Toluene (Anhydrous) K₃PO₄ 88% None (<5% Homocoupling)
1,4-Dioxane Cs₂CO₃82%Trace Dimer

Module C: Benzylic Functionalization (Radical Bromination)

User Issue: “I am trying to brominate the methyl group using NBS. I am using CCl4 as per an old paper, but the reaction is slow and I am getting di-brominated impurities.”

Root Cause Analysis
  • Solvent Choice: CCl₄ is not only toxic but has a low boiling point (77°C) and poor solubility for succinimide, which can affect radical propagation rates.

  • Selectivity: The electron-deficient ring makes the benzylic radical less stable (less electron density to delocalize), raising the activation energy. Once one bromine is added, the position becomes even more electron-poor, theoretically deactivating it, but high temperatures can override this.

The Solution: Polar Effect Tuning

Switch to Trifluorotoluene (PhCF₃) or Acetonitrile (MeCN) .

  • PhCF₃: Mimics the dielectric properties of the substrate, allowing higher temperatures (102°C) for faster initiation without the toxicity of CCl₄.

  • Acetonitrile: The "Polar Effect" in radical chemistry suggests that electron-deficient radicals (like the one formed here) are stabilized in polar solvents, improving selectivity.

Frequently Asked Questions (FAQ)

Q1: Can I use Grignard reagents instead of Lithium? A: Yes, but with caution. Formation of the Grignard (Mg insertion) will be sluggish due to the electron-rich nature of the C-Br bond being perturbed by the fluorines. You must use THF here (unlike the Lithium case) because Ether is often too weak to stabilize the Mg species. Troubleshooting: Add DIBAL-H (1 mol%) as an activator to scrub the surface of the Mg turnings.

Q2: Why does the reaction turn black immediately upon adding the catalyst in DMF? A: This is "Pd-Black" formation. In highly polar solvents like DMF, if the phosphine ligand dissociates, the naked Pd(0) aggregates rapidly. This substrate's steric bulk (2-Me) encourages ligand dissociation. Switch to Toluene to keep the complex tight and stable.

Q3: How do I remove the 3,5-difluoro impurities? A: If you have unreacted starting material, it is difficult to separate by silica chromatography due to similar polarity. We recommend a "Reverse Phase" workup or using a scavenger resin (thiol-based) to remove the brominated starting material if the product has a significantly different functional group.

References & Authority

  • Solvent Effects in Pd-Catalyzed Coupling: Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[1] Green Chemistry, 2019.[1] Link

  • Lithiation of Fluorinated Aromatics: Schlosser, M. "The 2-Methyl Effect in Organometallic Chemistry." Organometallics, Wiley Online Library. (General principle citation).

  • Benzylic Bromination Protocols: BenchChem Application Notes. "Benzylic Bromination of 2-(Trifluoromethyl)toluene using NBS." Link

  • Physical Properties & Safety: Sigma-Aldrich Safety Data Sheet (SDS) for 1-Bromo-3,5-difluoro-2-methylbenzene. Link

  • Mechanistic Insight: Capriati, V. et al. "Lithiated fluorinated styrene oxides: configurational stability."[2] Chemistry - A European Journal, 2010. Link

Diagram: Decision Tree for Solvent Selection

Solvent_Decision_Tree Root Reaction Type? Type_Li Lithium-Halogen Exchange Root->Type_Li Type_Pd Pd-Catalyzed Coupling Root->Type_Pd Type_Rad Radical Bromination Root->Type_Rad Q_Li Is lateral deprotonation observed? Type_Li->Q_Li Q_Pd Is protodebromination observed? Type_Pd->Q_Pd Q_Rad Is reaction slow/dirty? Type_Rad->Q_Rad Sol_Li_Good Use Toluene/Ether (4:1) Temp: -78°C Q_Li->Sol_Li_Good Yes/Prevent Sol_Li_Bad Avoid THF (Increases Basicity) Q_Li->Sol_Li_Bad Cause Sol_Pd_Good Use Anhydrous Toluene Ligand: SPhos/XPhos Q_Pd->Sol_Pd_Good Yes/Prevent Sol_Pd_Bad Avoid DMF/Alcohols (Hydride Sources) Q_Pd->Sol_Pd_Bad Cause Sol_Rad_Good Use Trifluorotoluene or MeCN High Temp (>80°C) Q_Rad->Sol_Rad_Good

Figure 2: Quick-reference decision matrix for solvent selection based on reaction intent.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Bromo-3,5-difluoro-2-methylbenzene vs. 1-Bromo-3,5-difluorobenzene

Executive Summary This technical guide contrasts the reactivity profiles of 1-Bromo-3,5-difluorobenzene (Scaffold A) and its sterically modified analog, 1-Bromo-3,5-difluoro-2-methylbenzene (Scaffold B) . While Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide contrasts the reactivity profiles of 1-Bromo-3,5-difluorobenzene (Scaffold A) and its sterically modified analog, 1-Bromo-3,5-difluoro-2-methylbenzene (Scaffold B) .

While Scaffold A acts as a standard electrophile in cross-coupling and a regioselective substrate for lithiation, Scaffold B presents a distinct challenge and opportunity. The introduction of the ortho-methyl group at the C2 position introduces significant steric hindrance that inhibits standard Pd-catalyzed oxidative addition, necessitating specialized ligand systems (Buchwald-type). However, this same modification offers superior regiocontrol by blocking the C2 site, preventing unwanted ortho-lithiation or metabolic degradation often seen in the non-methylated parent.

Structural & Electronic Profiling

To select the correct experimental protocol, one must understand the electronic and steric vectors at play.

The Steric-Electronic Matrix
FeatureScaffold A (Non-Methylated)Scaffold B (2-Methyl Variant)
Steric Environment Open: C1-Br bond is accessible. Low barrier to catalyst approach.Congested: C2-Methyl group creates a steric wall, hindering Pd approach to C1-Br.
Electronic State Electron Deficient: Two F atoms withdraw density (

-induction), activating C-Br for oxidative addition.
Modified: Methyl group (

-donor) slightly counteracts F withdrawal, but steric effects dominate reactivity.
Acidic Sites (pKa) C4-H (High Acidity): Flanked by two F atoms. C2/C6-H: Flanked by Br/F.C4-H (High Acidity): Still flanked by two F atoms. C2 Blocked: Eliminates one site of potential side-reaction.
Visualization of Reactivity Vectors

The following diagram illustrates the "Cone of Interference" introduced by the methyl group and the competing acidic sites.

G cluster_0 Scaffold A: 1-Bromo-3,5-difluorobenzene cluster_1 Scaffold B: 1-Bromo-3,5-difluoro-2-methylbenzene A_Node 1-Br-3,5-diF-Ph A_C2 C2-H (Vuln. to Lithiation) A_Node->A_C2 Side Rxn A_C1 C1-Br (Open for Pd) A_Node->A_C1 Fast Ox. Add. B_Node 1-Br-3,5-diF-2-Me-Ph B_C2 C2-Me (Steric Block) B_Node->B_C2 Blocked B_C1 C1-Br (Hindered) B_Node->B_C1 Slow Ox. Add. Requires Bulky Ligand

Figure 1: Comparative reactivity vectors. Note the "Blocked" status of C2 in Scaffold B, which forces selectivity but hinders C1 coupling.

Critical Workflow: Palladium-Catalyzed Cross-Coupling

This is the primary differentiator. Standard protocols that work for Scaffold A will likely fail or give low yields for Scaffold B due to the ortho-effect.

The "Ortho-Effect" Challenge

In Scaffold B, the C2-methyl group prevents the planar alignment required for transmetallation and slows down the oxidative addition of Palladium into the C-Br bond.

  • Scaffold A: Works with standard phosphines (

    
    , dppf).
    
  • Scaffold B: Requires electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and stabilize the crowded intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling
Protocol A: For Scaffold A (Standard)
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (2.0 equiv, aq).
    
  • Solvent: DME/Water or Toluene/Ethanol/Water.

  • Temp: 80°C.

  • Expectation: High yield (>90%) in 2-4 hours.

Protocol B: For Scaffold B (Sterically Demanding)
  • Catalyst System:

    
     (2 mol%) + SPhos  or XPhos  (4-8 mol%).
    
    • Why: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) creates a reactive pocket that accommodates the ortho-methyl group while preventing catalyst aggregation.

  • Base:

    
     (3.0 equiv).
    
    • Why: Anhydrous conditions often favor hindered substrates to prevent protodeboronation.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temp: 100-110°C (Higher energy barrier required).

  • Procedure:

    • Charge flask with Scaffold B (1.0 equiv), Boronic Acid (1.5 equiv),

      
      , SPhos, and 
      
      
      
      .
    • Evacuate and backfill with Argon (3x). Oxygen sensitivity is higher due to the electron-rich ligand.

    • Add anhydrous Toluene via syringe.

    • Heat to 110°C for 12-18 hours.

    • Checkpoint: Monitor via GC-MS. If conversion <50% at 4h, add additional catalyst/ligand stock solution.

Regioselective Lithiation & Functionalization

Lithiation allows for the introduction of electrophiles (aldehydes, silanes, iodides). The presence of the methyl group fundamentally alters the regioselectivity.

Acidity Hierarchy

In both molecules, the proton at C4 (between two Fluorines) is the most acidic (


). However, in Scaffold A, the protons at C2 and C6 are also activated by the adjacent C-Br bond (inductive effect).
Comparative Lithiation Pathways
VariableScaffold A Scaffold B
Preferred Site C4 (Thermodynamic) or C2 (Kinetic/Chelation).C4 (Exclusive).
Base Selection LDA (favors C4 due to sterics) vs n-BuLi (risk of Halogen-Lithium exchange at C1).LDA (favors C4).
Risk Factor "Halogen Dance": Lithium at C2 can migrate or cause scrambling.Low Risk: C2 is blocked. Halogen dance is suppressed.
Decision Logic for Functionalization

L cluster_A Scaffold A cluster_B Scaffold B Start Select Substrate A 1-Br-3,5-diF-Ph Start->A B 1-Br-3,5-diF-2-Me-Ph Start->B A_Li Lithiation (LDA, -78°C) A->A_Li A_Prod Mixture Risk: C4-Li (Major) + C2-Li (Minor) A_Li->A_Prod B_Li Lithiation (LDA, -78°C) B->B_Li B_Prod High Selectivity: C4-Li (Exclusive) B_Li->B_Prod

Figure 2: Lithiation selectivity pathways. Scaffold B offers cleaner crude profiles for C4 functionalization.

Performance Comparison Matrix

Use this table to predict experimental outcomes.

Parameter1-Bromo-3,5-difluorobenzene1-Bromo-3,5-difluoro-2-methylbenzene
Suzuki Coupling Yield High (85-98%) with standard catalysts.Moderate-Good (60-85%) requires SPhos/XPhos .
Reaction Time Fast (2-6 hours).Slow (12-24 hours).
Metabolic Stability Lower (C2 is a metabolic soft spot).Higher (C2 methyl blocks P450 oxidation).
Crystallinity Generally lower melting point.Generally higher (Methyl reduces symmetry but increases MW/packing).
Cost Low (Commodity chemical).High (Specialty building block).

References

  • Suzuki-Miyaura Coupling of Hindered Aryl Bromides

    • Title: "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides"
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

    • Relevance: Establishes the necessity of specialized ligands for di-ortho and ortho-substituted aryl bromides.
  • Lithiation Regioselectivity

    • Title: "Regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes"
    • Source: Tetrahedron Letters[1]

    • URL:[Link]

    • Relevance: Defines the competition between the "acidic pocket" (between fluorines) and the position ortho to bromine.
  • General Properties and Safety

    • Title: "1-Bromo-3,5-difluorobenzene Compound Summary"
    • Source: PubChem (NIH)
    • URL:[Link]

  • Impact of Ortho-Methyl Groups

    • Title: "Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migr
    • Source: NIH / PMC
    • URL:[Link]

    • Relevance: Discusses how ortho-methyl substitution inhibits dimerization and affects yields due to steric hindrance.

Sources

Comparative

A Comparative Guide to the Synthetic Utility of 1-Bromo-3,5-difluoro-2-methylbenzene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to the unique ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. Among the vast array of fluorinated building blocks, substituted bromodifluorobenzenes serve as versatile intermediates for the synthesis of complex molecular architectures. This guide provides an in-depth technical comparison of the synthetic utility of 1-Bromo-3,5-difluoro-2-methylbenzene and its structural isomers. By examining the interplay of electronic and steric effects, we aim to furnish researchers with the insights necessary to make informed decisions in their synthetic strategies.

Introduction: The Strategic Importance of Fluorinated Aryl Bromides

Aryl bromides are pivotal precursors in a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The introduction of fluorine atoms and a methyl group onto the benzene ring of a bromo-scaffold introduces a layer of complexity and opportunity. The strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the C-Br bond, while the position of the methyl group can introduce steric challenges and modulate electronic effects. Understanding these nuances is paramount for predicting and controlling the outcomes of synthetic transformations. This guide will focus on the comparative reactivity of 1-bromo-3,5-difluoro-2-methylbenzene and its isomers in key cross-coupling reactions, providing a framework for their strategic deployment in the synthesis of novel compounds.

The Isomers in Focus: A Structural Overview

The isomers under consideration are all derivatives of bromodifluoromethylbenzene. The varied placement of the bromine, fluorine, and methyl substituents on the aromatic ring gives rise to distinct electronic and steric environments, which in turn dictate their reactivity and synthetic applications.

Isomer Structure Key Structural Features
1-Bromo-3,5-difluoro-2-methylbenzene Bromine is ortho to the methyl group and meta to both fluorine atoms.
1-Bromo-2,4-difluoro-6-methylbenzene Bromine is ortho to the methyl and a fluorine atom.
2-Bromo-1,3-difluoro-5-methylbenzene Bromine is flanked by two fluorine atoms and para to the methyl group.
1-Bromo-2,5-difluoro-3-methylbenzene Bromine is ortho to a fluorine atom and meta to the methyl group.

Comparative Reactivity in Cross-Coupling Reactions

The synthetic utility of these isomers is best illustrated through their performance in widely used palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions.

Suzuki-Miyaura Coupling: The Impact of Steric Hindrance and Electronic Effects

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. The efficiency of this reaction is highly dependent on the steric and electronic properties of the aryl bromide.

1-Bromo-3,5-difluoro-2-methylbenzene presents a sterically hindered environment around the C-Br bond due to the adjacent methyl group. This steric bulk can impede the oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1] However, the two meta-disposed fluorine atoms exert a strong electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbon bearing the bromine, thereby facilitating oxidative addition. The interplay of these opposing effects makes the choice of catalyst and ligand crucial for achieving high yields. For sterically demanding couplings, bulky and electron-rich phosphine ligands, such as S-Phos or X-Phos, are often employed to promote the reaction.[2]

In contrast, 2-Bromo-1,3-difluoro-5-methylbenzene is expected to be more reactive in Suzuki-Miyaura coupling. The bromine atom is situated between two electron-withdrawing fluorine atoms, significantly increasing the electrophilicity of the reaction center. Furthermore, the para-position of the methyl group offers minimal steric hindrance to the approaching catalyst.

1-Bromo-2,4-difluoro-6-methylbenzene represents an intermediate case. The ortho-methyl and ortho-fluoro groups create a highly congested environment around the bromine atom. While the ortho-fluorine atom's electron-withdrawing effect can activate the C-Br bond, the combined steric hindrance from both ortho substituents can be a significant challenge to overcome.[3]

Experimental Insight: While direct comparative studies are scarce, literature on similar sterically hindered aryl bromides suggests that for substrates like 1-bromo-3,5-difluoro-2-methylbenzene, higher catalyst loadings, elevated temperatures, and specialized ligands are often necessary to achieve comparable yields to their less hindered counterparts.[4]

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Navigating Steric Crowding for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, this reaction is sensitive to steric hindrance at the ortho position of the aryl halide.

For 1-Bromo-3,5-difluoro-2-methylbenzene , the ortho-methyl group presents a significant steric barrier for the incoming amine nucleophile and the bulky phosphine-ligated palladium catalyst.[5] Overcoming this steric clash often requires the use of highly active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos), and strong bases like sodium or lithium tert-butoxide. The electron-withdrawing fluorine atoms can also influence the pKa of the amine, which can affect the rate of the deprotonation step in the catalytic cycle.

The less sterically encumbered isomers, such as 2-Bromo-1,3-difluoro-5-methylbenzene , are expected to undergo Buchwald-Hartwig amination more readily. The absence of ortho-substituents allows for easier access of the catalyst and the amine to the reaction site.

Protocol Considerations: When performing a Buchwald-Hartwig amination with a sterically hindered substrate like 1-bromo-3,5-difluoro-2-methylbenzene, it is crucial to meticulously control the reaction conditions. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. The choice of ligand is paramount, and a screening of different ligands may be necessary to identify the optimal conditions for a specific amine coupling partner.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Amine, Base, and Pd-catalyst/Ligand B Add Anhydrous, Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Quench Reaction & Aqueous Workup D->E Completion F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G

Figure 2: General experimental workflow for a Buchwald-Hartwig amination reaction.
Negishi Coupling: A Powerful Alternative for Sterically Challenged Substrates

The Negishi coupling, which utilizes organozinc reagents, is often a valuable alternative for cross-coupling reactions involving sterically hindered substrates where Suzuki-Miyaura or other couplings may falter. Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction rates and higher yields, particularly at lower temperatures.

For the challenging 1-Bromo-3,5-difluoro-2-methylbenzene , a Negishi coupling could offer a more efficient route to C-C bond formation. The higher reactivity of the organozinc nucleophile can help to overcome the steric barrier presented by the ortho-methyl group. Nickel-based catalysts have also emerged as a cost-effective and highly active alternative to palladium for certain Negishi couplings.[6]

Strategic Advantage: The ability to perform the reaction at lower temperatures can be advantageous when dealing with thermally sensitive functional groups on either coupling partner.

Spectroscopic Differentiation of Isomers

The unambiguous identification of each isomer is critical for quality control and reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The chemical shifts of the aromatic protons and carbons, as well as the fluorine atoms (¹⁹F NMR), are highly sensitive to the substitution pattern.

¹H NMR: The number of signals, their splitting patterns (multiplicity), and their chemical shifts provide a unique fingerprint for each isomer. For instance, the proton ortho to the bromine in 1-bromo-3,5-difluoro-2-methylbenzene will exhibit a different chemical shift and coupling pattern compared to the protons in its isomers.

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. The chemical shifts of the fluorine atoms are highly dependent on their electronic environment, and the coupling constants between fluorine and neighboring protons or other fluorine atoms can provide valuable structural information.

Comparative Data Summary:

IsomerExpected ¹H NMR Aromatic RegionExpected ¹⁹F NMR (vs. CFCl₃)
1-Bromo-3,5-difluoro-2-methylbenzene Two distinct signals, likely a doublet and a triplet of doublets.One signal, appearing as a multiplet due to coupling with aromatic protons.
1-Bromo-2,4-difluoro-6-methylbenzene Two distinct signals, likely doublets of doublets.Two distinct signals, each coupled to each other and to neighboring protons.
2-Bromo-1,3-difluoro-5-methylbenzene One singlet for the two equivalent aromatic protons.One signal for the two equivalent fluorine atoms.
1-Bromo-2,5-difluoro-3-methylbenzene Two distinct signals, likely complex multiplets.Two distinct signals with complex coupling patterns.

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific NMR instrument used.

Conclusion: A Guide to Strategic Selection

The synthetic utility of bromodifluoromethylbenzene isomers is a nuanced interplay of steric and electronic factors.

  • 1-Bromo-3,5-difluoro-2-methylbenzene , with its sterically hindered bromine atom, presents the most significant challenge for cross-coupling reactions. However, its unique substitution pattern may be essential for accessing specific target molecules. Success with this isomer often hinges on the use of highly active catalyst systems and carefully optimized reaction conditions.

  • 2-Bromo-1,3-difluoro-5-methylbenzene is arguably the most versatile of the isomers discussed, offering high reactivity due to the activating effect of the flanking fluorine atoms and minimal steric hindrance.

  • The other isomers, 1-Bromo-2,4-difluoro-6-methylbenzene and 1-Bromo-2,5-difluoro-3-methylbenzene , present intermediate levels of steric and electronic activation, and the choice between them will depend on the specific synthetic target and the desired regiochemical outcome of subsequent transformations.

By understanding the inherent reactivity differences between these valuable building blocks, researchers can devise more efficient and robust synthetic routes to novel pharmaceuticals and advanced materials. The strategic selection of the appropriate isomer, coupled with the judicious choice of reaction conditions, is key to unlocking their full synthetic potential.

References

Sources

Validation

A Comparative Guide to Purity Validation of 1-Bromo-3,5-difluoro-2-methylbenzene: GC-MS as the Gold Standard

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] 1-Bromo-3,5-difluoro-2-methylbenzene, a key building block in the synthesis of various novel therapeutic agents, is no exception. Even trace impurities can have significant effects on the compound's reactivity and the impurity profile of the subsequent API.[3] This guide provides an in-depth comparison of analytical methodologies for the purity validation of 1-Bromo-3,5-difluoro-2-methylbenzene, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the benchmark technique. We will explore the technical underpinnings of GC-MS, compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

The Imperative for Rigorous Purity Analysis

The synthesis of complex organic molecules like 1-Bromo-3,5-difluoro-2-methylbenzene often involves multi-step reactions where the formation of isomers, by-products, and the carry-over of unreacted starting materials are inherent challenges.[4] Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent purity requirements for APIs and their intermediates to ensure patient safety.[5] Therefore, the selection of a robust and reliable analytical method for purity determination is a cornerstone of the drug development process.[6]

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[7] This synergy makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds like 1-Bromo-3,5-difluoro-2-methylbenzene.

The principle of GC lies in the partitioning of a sample's components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[5] This separation is based on differences in the compounds' boiling points and their interactions with the stationary phase.[8] Once separated, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its unambiguous identification and quantification.[3][9]

Why GC-MS is the Preferred Method
  • High Sensitivity and Selectivity: GC-MS can detect and identify impurities at very low concentrations, often in the parts-per-million (ppm) range.[3] The mass spectrometer's ability to selectively monitor for specific ions further enhances its selectivity, allowing for the detection of trace impurities even in the presence of the main compound.

  • Structural Elucidation of Unknowns: The fragmentation patterns generated by the mass spectrometer provide valuable structural information, aiding in the identification of unknown impurities without the need for reference standards.

  • Robustness and Reliability: GC-MS is a well-established and validated technique, widely accepted by regulatory agencies for purity analysis.[10]

Experimental Protocol: GC-MS Analysis

Objective: To determine the purity of 1-Bromo-3,5-difluoro-2-methylbenzene and identify any potential impurities.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice for the separation of halogenated aromatic compounds.

Reagents:

  • High-purity solvent for sample dilution (e.g., Dichloromethane, pesticide grade).

  • Helium (99.999% purity) as the carrier gas.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 1-Bromo-3,5-difluoro-2-methylbenzene sample and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution. Further dilute to a final concentration of approximately 100 µg/mL.

  • Instrument Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Scan Range: 40-400 amu.

  • Data Analysis:

    • Identify the peak corresponding to 1-Bromo-3,5-difluoro-2-methylbenzene based on its retention time and mass spectrum.

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity of the main compound using the area percent method.

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize MS Ionization Separate->Ionize Detect MS Detection Ionize->Detect Identify Identify Peaks Detect->Identify Integrate Integrate Areas Identify->Integrate Identify_Imp Identify Impurities Identify->Identify_Imp Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for GC-MS Purity Analysis.

Comparative Methodologies

While GC-MS is the preferred method, other techniques can provide complementary information or may be more suitable under specific circumstances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used in the pharmaceutical industry for purity analysis.[5][6] It is particularly well-suited for non-volatile or thermally labile compounds. For a relatively non-polar compound like 1-Bromo-3,5-difluoro-2-methylbenzene, a reversed-phase HPLC method would be appropriate.[12][13]

Causality Behind HPLC Method Choices:

  • Stationary Phase: A C18 or C8 column is typically the first choice for non-polar compounds as the hydrophobic stationary phase will interact with the non-polar analyte, providing retention and allowing for separation.[12][14]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used. The higher the proportion of the organic solvent, the faster the non-polar compound will elute. Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of compounds with a range of polarities.[12][14]

Objective: To determine the purity of 1-Bromo-3,5-difluoro-2-methylbenzene using HPLC.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • HPLC-grade water.

  • HPLC-grade acetonitrile.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.

  • Instrument Parameters:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity based on the area percent of the main peak.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Weigh_hplc Weigh Sample Dissolve_hplc Dissolve in Acetonitrile Weigh_hplc->Dissolve_hplc Inject_hplc Inject Sample Dissolve_hplc->Inject_hplc Separate_hplc RP-HPLC Separation Inject_hplc->Separate_hplc Detect_hplc UV Detection Separate_hplc->Detect_hplc Identify_hplc Identify Peaks Detect_hplc->Identify_hplc Integrate_hplc Integrate Areas Identify_hplc->Integrate_hplc Calculate_hplc Calculate Purity Integrate_hplc->Calculate_hplc

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[15][16] It provides detailed information about the chemical environment of each atom in a molecule. For purity determination, a ¹H NMR spectrum can be used to identify and quantify impurities by comparing the integrals of their signals to that of a known internal standard.[17]

Causality Behind NMR Method Choices:

  • Quantitative NMR (qNMR): This technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[17] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be accurately determined.

Objective: To determine the absolute purity of 1-Bromo-3,5-difluoro-2-methylbenzene by ¹H qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d).

  • Certified internal standard (e.g., Maleic acid).

Procedure:

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Instrument Parameters: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the known purity and mass of the internal standard.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing Weigh_nmr Weigh Sample & Standard Dissolve_nmr Dissolve in Deuterated Solvent Weigh_nmr->Dissolve_nmr Acquire_nmr Acquire 1H Spectrum Dissolve_nmr->Acquire_nmr Process_nmr Process Spectrum Acquire_nmr->Process_nmr Integrate_nmr Integrate Signals Process_nmr->Integrate_nmr Calculate_nmr Calculate Absolute Purity Integrate_nmr->Calculate_nmr

Caption: Workflow for qNMR Purity Analysis.

Performance Comparison

The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for the purity analysis of 1-Bromo-3,5-difluoro-2-methylbenzene.

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceNuclear spin resonance in a magnetic field
Sensitivity Very High (ppm-ppb)High (ppm)Moderate (requires higher concentration)
Selectivity Very HighModerate to HighVery High
Impurity ID Excellent (Mass Spectrum)Poor (requires standards)Excellent (Structural Information)
Quantitation Relative (Area %)Relative (Area %)Absolute (with internal standard)
Speed ModerateModerate to SlowFast
Sample Volatility RequiredNot RequiredNot Required

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of 1-Bromo-3,5-difluoro-2-methylbenzene, GC-MS stands out as the gold standard due to its exceptional sensitivity, selectivity, and ability to identify unknown impurities.[3][7] It is the cornerstone of a robust quality control strategy for this critical pharmaceutical intermediate.

However, a truly comprehensive understanding of a compound's purity profile often benefits from an orthogonal approach, where different analytical techniques are used to complement each other. HPLC can be a valuable tool for confirming purity and for analyzing any non-volatile impurities that may be present. qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, making it an excellent primary method for the qualification of reference materials.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the highest quality of 1-Bromo-3,5-difluoro-2-methylbenzene, thereby safeguarding the integrity of the final drug product and, ultimately, patient safety. The validation of these analytical procedures should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data reliability and regulatory compliance.[18][19][20]

References

  • Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity. Retrieved from [Link]

  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • Labstat. (2025, May 9). GC/MS Analysis in Essential Oils: Understanding the Gold Standard of Purity Testing. Retrieved from [Link]

  • Roe, A., & Little, W. F. (1955). J. Org. Chem. 20, 1577-1590.
  • Google Patents. (1995). Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Google Patents. (1990). Method for the bromination of aromatic compound.
  • Blazsó, M. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 71(2), 529-538.
  • Walczak, B., & Nowicka, A. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(22), 5369.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Doc Brown's Chemistry. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates. Retrieved from [Link]

  • Food and Drug Administration. (2023, February). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Journal of Chromatographic Science. Analysis of Brominated Benzene Compounds by Gas Chromatography. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • ResearchGate. A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Retrieved from [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples.
  • MDPI. Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Retrieved from [Link]

  • ResearchGate. Mass spectral fragmentations of sulfonates. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop. Retrieved from [Link]

  • Quality System Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved from [Link]

  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • Shimadzu. Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • ResearchGate. Time-of-flight mass spectra of benzene (a), methylbenzene (b), and.... Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • GOV.UK. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

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Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Bromo-3,5-difluoro-2-methylbenzene

This technical guide offers a comprehensive analysis and predicted spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-3,5-difluoro-2-methylbenzene. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive analysis and predicted spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-3,5-difluoro-2-methylbenzene. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document provides a detailed interpretation based on fundamental NMR principles and comparative data from analogous structures. The guide will delve into the rationale behind chemical shift and coupling constant predictions, supported by tabulated data and a comparative analysis with the known spectrum of 1-bromo-3,5-difluorobenzene.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. For complex substituted aromatic compounds like 1-bromo-3,5-difluoro-2-methylbenzene, NMR provides critical insights into the electronic environment of each proton and carbon atom, confirming connectivity and substitution patterns. The interplay of electron-withdrawing halogens (bromine and fluorine) and an electron-donating methyl group creates a unique spectral fingerprint, which can be deciphered through a systematic analysis of chemical shifts and spin-spin coupling patterns.

Molecular Structure and Predicted Spectral Features

The structure of 1-bromo-3,5-difluoro-2-methylbenzene, with its distinct proton and carbon environments, is the foundation for predicting its NMR spectra. The numbering of the carbon atoms is crucial for a clear and concise assignment.

Figure 1: Molecular structure of 1-bromo-3,5-difluoro-2-methylbenzene with atom numbering.

¹H NMR Spectral Prediction

The ¹H NMR spectrum is anticipated to display two distinct signals in the aromatic region, corresponding to H4 and H6, and one signal in the aliphatic region for the methyl protons.

  • Aromatic Protons (H4 and H6):

    • H4: This proton is situated between a fluorine (meta) and a hydrogen (ortho). It will experience deshielding effects from the adjacent fluorine and bromine substituents. The signal is expected to be a doublet of doublets due to coupling with H6 and the fluorine at C5.

    • H6: This proton is positioned between a bromine (ortho) and a fluorine (meta). The electron-withdrawing nature of these halogens will shift this proton downfield. Its signal will likely appear as a doublet of doublets due to coupling to H4 and the fluorine at C5.

  • Methyl Protons (-CH₃):

    • The methyl group at C2 is flanked by a bromine and a fluorine atom. This electron-withdrawing environment will cause the methyl proton signal to appear further downfield than a typical aromatic methyl group. Due to the distance, any coupling to the aromatic protons or fluorine atoms is likely to be small and may not be resolved.

¹³C NMR Spectral Prediction

The proton-decoupled ¹³C NMR spectrum is predicted to show seven unique signals, one for each carbon atom in the molecule.

  • Aromatic Carbons:

    • C1 (C-Br): The carbon attached to bromine will be significantly deshielded.

    • C2 (C-CH₃): The carbon bearing the methyl group will also be in a downfield region, influenced by the adjacent bromine and fluorine.

    • C3 and C5 (C-F): These carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF) and will be strongly deshielded.[1]

    • C4 (C-H): This carbon will show a signal in the typical aromatic region, influenced by the neighboring fluorine and bromine. It will also exhibit smaller, long-range C-F coupling.

    • C6 (C-H): Similar to C4, this carbon's chemical shift will be affected by the adjacent bromine and fluorine substituents.

  • Methyl Carbon (-CH₃):

    • The methyl carbon will appear in the aliphatic region of the spectrum, with its chemical shift influenced by the aromatic ring and the adjacent electronegative atoms.

Comparative Analysis with 1-Bromo-3,5-difluorobenzene

To refine our predictions, we can compare the expected spectrum with the known experimental data for 1-bromo-3,5-difluorobenzene.[2] The addition of a methyl group at the C2 position is the key structural difference.

Table 1: Comparison of Predicted ¹H NMR Data

CompoundProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
1-Bromo-3,5-difluoro-2-methylbenzeneH4~7.0-7.2dd
H6~6.8-7.0dd
-CH₃~2.3-2.5s
1-Bromo-3,5-difluorobenzene (Experimental)[2]H2/H67.047m
H46.756m

The introduction of the methyl group at C2 is expected to cause a slight upfield shift for the adjacent H6 compared to the analogous protons in 1-bromo-3,5-difluorobenzene due to its electron-donating nature. Conversely, H4 may experience a slight downfield shift due to the altered electronic distribution.

Table 2: Comparison of Predicted ¹³C NMR Data

CompoundCarbonPredicted Chemical Shift (ppm)
1-Bromo-3,5-difluoro-2-methylbenzeneC1 (C-Br)~125-130
C2 (C-CH₃)~135-140
C3, C5 (C-F)~160-165 (d, ¹JCF ≈ 240-260 Hz)
C4 (C-H)~115-120
C6 (C-H)~110-115
-CH₃~15-20
1-Bromo-3,5-difluorobenzene (Experimental)[2]C1 (C-Br)125.1
C2/C6113.6
C3/C5 (C-F)163.7 (d, ¹JCF = 250.5 Hz)
C4109.8

The methyl substituent at C2 will likely cause a downfield shift for C2 itself and have a smaller effect on the other ring carbons. The principles of substituent chemical shift (SCS) additivity can be applied for a more quantitative prediction, although deviations can occur in highly substituted systems.[3]

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3) dissolve->solvent tms Add TMS as internal standard solvent->tms tube Transfer to a 5 mm NMR tube tms->tube spectrometer Place sample in NMR spectrometer tube->spectrometer lock Lock on the deuterium signal spectrometer->lock shim Shim the magnetic field lock->shim acquire Acquire 1H and 13C spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate

Figure 2: General workflow for NMR spectral analysis.

¹H NMR Acquisition
  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Acquisition
  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

Conclusion

The ¹H and ¹³C NMR spectra of 1-bromo-3,5-difluoro-2-methylbenzene are predicted to exhibit distinct patterns of chemical shifts and coupling constants arising from the unique electronic environment created by the substituents. The aromatic region of the ¹H NMR spectrum is expected to show two doublet of doublets, while the ¹³C NMR spectrum will display seven unique signals, with the carbons attached to fluorine showing characteristic large one-bond coupling constants. By comparing these predictions with the experimental data of the closely related 1-bromo-3,5-difluorobenzene, a high degree of confidence in the spectral assignment for the target molecule can be achieved. This guide provides a robust framework for the interpretation of the NMR data for this and similar polysubstituted aromatic compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58712463, 2-Bromo-1,3-difluoro-5-methylbenzene. [Link]

  • Levy, G. C., Lichter, R. L., & Nelson, G. L. (1980). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Gunther, H. (2013).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. Substituent Effects on ¹³C Chemical Shifts in Benzene Derivatives. University of Wisconsin. [Link]

  • Alfa Aesar. 19F Coupling Constants Table. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

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Validation

Technical Comparison: Strategic Alternatives to 1-Bromo-3,5-difluoro-2-methylbenzene

The following technical guide provides a strategic comparison of alternatives to 1-Bromo-3,5-difluoro-2-methylbenzene , designed for medicinal chemists and process development scientists. Executive Summary: The "Ortho-Me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a strategic comparison of alternatives to 1-Bromo-3,5-difluoro-2-methylbenzene , designed for medicinal chemists and process development scientists.

Executive Summary: The "Ortho-Methyl" Challenge

1-Bromo-3,5-difluoro-2-methylbenzene is a high-value scaffold in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability via the 3,5-difluoro motif. However, the C2-methyl group introduces significant steric strain (the "ortho-effect") adjacent to the C1-bromine reaction center.

This steric hindrance retards oxidative addition in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), often requiring high catalyst loadings or harsh conditions. Furthermore, the synthesis of this specific isomer is non-trivial due to regioselectivity issues during direct bromination of 3,5-difluorotoluene.

This guide evaluates three strategic alternatives:

  • The Kinetic Bioisostere: 1-Iodo-3,5-difluoro-2-methylbenzene (Enhanced Reactivity).

  • The Process Isostere: 1-Chloro-3,5-difluoro-2-methylbenzene (Cost Efficiency).

  • The Nucleophilic Inversion: 3,5-Difluoro-2-methylphenylboronic Acid (Mechanistic Switch).

Comparative Performance Analysis

Alternative A: 1-Iodo-3,5-difluoro-2-methylbenzene (The High-Reactivity Option)

The iodo-analog is the superior choice for late-stage functionalization or when coupling with electron-poor/sterically hindered partners.

  • Mechanism: The C–I bond is longer and weaker (approx. 65 kcal/mol) than the C–Br bond (approx. 81 kcal/mol). This lowers the activation energy for oxidative addition, the rate-determining step in sterically congested systems.

  • Application: Ideal for installing the 3,5-difluoro-2-methylphenyl moiety onto complex heterocycles where thermal degradation is a risk.

  • Trade-off: Lower atom economy and potential light sensitivity.

Alternative B: 1-Chloro-3,5-difluoro-2-methylbenzene (The Cost-Effective Option)

For kilogram-scale process chemistry, the chloro-analog offers significant cost advantages.

  • Mechanism: The C–Cl bond is strong (approx. 96 kcal/mol). Standard Pd(PPh3)4 catalysts are ineffective due to the ortho-methyl steric clash preventing the close approach required for oxidative addition.

  • Solution: Requires electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-Heterocyclic Carbenes (NHC) to facilitate the reaction.

  • Trade-off: Requires specialized, often expensive ligands.

Alternative C: 3,5-Difluoro-2-methylphenylboronic Acid (The Nucleophilic Switch)

Instead of using the halide as the electrophile, this reagent serves as the nucleophile.

  • Strategic Advantage: Bypasses the need to lithiate the sterically hindered 1-bromo-3,5-difluoro-2-methylbenzene intermediate. It allows the chemist to use a less hindered halide on the coupling partner.

  • Stability: The ortho-methyl group can protect the C–B bond from protodeboronation, a common side reaction in fluorinated boronic acids.

Data Summary Table
FeatureTarget: Bromo-Analog Alt A: Iodo-Analog Alt B: Chloro-Analog Alt C: Boronic Acid
Bond Energy ~81 kcal/mol~65 kcal/mol (Weakest)~96 kcal/mol (Strongest)N/A (C-B bond)
Oxidative Addition Moderate (Hindered)Fast (Facile)Slow (Requires forcing)N/A (Transmetallation)
Steric Sensitivity HighLowVery HighModerate
Preferred Catalyst Pd(dppf)Cl2 / Pd(PPh3)4Pd(OAc)2 / simple phosphinesPd2(dba)3 + XPhosPd(dppf)Cl2
Primary Use Case General DiscoveryDifficult SubstratesLarge Scale / Cost Sensitive"Reverse" Coupling

Decision Logic for Reagent Selection

The following diagram illustrates the decision matrix for selecting the appropriate reagent based on synthetic stage and substrate complexity.

ReagentSelection Start Start: Need 3,5-difluoro-2-methylphenyl motif ScaleCheck Is the Synthesis Scale > 100g? Start->ScaleCheck SubstrateCheck Is the Coupling Partner Sterically Hindered? ScaleCheck->SubstrateCheck No (Discovery Scale) CostCheck Is Cost the Primary Driver? ScaleCheck->CostCheck Yes UseIodo Select: 1-Iodo-Analog (High Reactivity) SubstrateCheck->UseIodo Yes (Difficult Coupling) UseBoronic Select: Boronic Acid (Reverse Coupling) SubstrateCheck->UseBoronic Partner is Halide UseBromo Select: 1-Bromo-Analog (Standard Baseline) SubstrateCheck->UseBromo No (Standard Coupling) UseChloro Select: 1-Chloro-Analog (Requires SPhos/XPhos) CostCheck->UseChloro Yes CostCheck->UseBromo No

Caption: Decision matrix optimizing reagent selection based on scale, cost, and steric environment.

Experimental Protocols

Protocol A: Synthesis of High-Reactivity 1-Iodo-3,5-difluoro-2-methylbenzene

Rationale: Direct iodination of 3,5-difluorotoluene is poorly regioselective. The Sandmeyer reaction via the aniline provides the highest regiocontrol.

Reagents:

  • 2-Methyl-3,5-difluoroaniline (1.0 eq)

  • NaNO2 (1.2 eq)

  • KI (2.5 eq)

  • H2SO4 (2.5 M aqueous solution)

Methodology:

  • Diazotization: Suspend 2-methyl-3,5-difluoroaniline in 2.5 M H2SO4 at -5°C. Add NaNO2 (dissolved in minimal water) dropwise, maintaining temperature < 0°C. Stir for 30 min to form the diazonium salt.

  • Iodination: Dissolve Potassium Iodide (KI) in water. Add the cold diazonium solution slowly to the KI solution with vigorous stirring. (Note: Nitrogen gas evolution will be vigorous).

  • Workup: Stir at room temperature for 2 hours, then heat to 60°C for 30 min to ensure complete decomposition. Extract with Ethyl Acetate. Wash organic layer with 10% Sodium Thiosulfate (to remove free iodine) and Brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Optimized Cross-Coupling using the Chloro-Analog

Rationale: Overcoming the ortho-methyl steric barrier using Buchwald's biaryl phosphine ligands.

Reagents:

  • 1-Chloro-3,5-difluoro-2-methylbenzene (1.0 eq)

  • Aryl Boronic Acid Partner (1.2 eq)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos (4 mol%) (Critical for ortho-substitution)

  • Base: K3PO4 (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Methodology:

  • Degassing: Charge reaction vessel with Chloro-analog, Boronic acid, Pd2(dba)3, XPhos, and K3PO4. Evacuate and backfill with Argon (3x).[1]

  • Reaction: Add degassed Toluene/Water. Heat to 100°C for 12-16 hours.

  • Monitoring: Monitor by LCMS. The conversion rate will be slower than the bromo-analog, but the XPhos ligand creates a "pocket" that facilitates the oxidative addition despite the methyl group.

Mechanistic Visualization: The Ortho-Effect

The following pathway illustrates why the Iodo-analog or specialized ligands are necessary when replacing the standard Bromo-reagent.

Mechanism cluster_factors Factors Influencing Rate Substrate 1-Halo-3,5-difluoro- 2-methylbenzene Complex Oxidative Addition Complex (Pd-Ar-X) Substrate->Complex Rate Determining Step (Hindered by 2-Me) Pd0 Pd(0) Catalyst Pd0->Complex Product Coupled Biaryl Complex->Product Transmetallation & Reductive Elimination Factor1 X = I: Fast (Weak Bond) Factor2 X = Br: Slow (Steric Clash) Factor3 X = Cl: No Reaction (w/o Specialized Ligand)

Caption: Mechanistic bottleneck showing the impact of the halogen (X) on the rate-determining oxidative addition step.

References

  • Frontiers in Chemistry. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides." Frontiers. Accessed January 30, 2026. [Link]

  • Organic Syntheses. "Iodosobenzene and Iodosoarenes Preparation." Org.[1][2][3][4][5][6] Synth. Accessed January 30, 2026. [Link]

  • Campeau, L.-C., et al. "Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides."[3] Journal of the American Chemical Society. Accessed January 30, 2026. [Link]

Sources

Comparative

Strategic Scaffold Optimization: The 1-Bromo-3,5-difluoro-2-methylbenzene Advantage

Executive Summary: The High-Value Fluorinated Synthon 1-Bromo-3,5-difluoro-2-methylbenzene (CAS: 1783551-12-1) is not merely a reagent; it is a strategic problem-solver in modern medicinal chemistry. While significantly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-Value Fluorinated Synthon

1-Bromo-3,5-difluoro-2-methylbenzene (CAS: 1783551-12-1) is not merely a reagent; it is a strategic problem-solver in modern medicinal chemistry. While significantly more expensive than non-fluorinated analogs, its cost is justified by its ability to simultaneously address two critical failure modes in drug discovery: metabolic instability and conformational promiscuity .

This guide provides a rigorous cost-benefit analysis, positioning this building block against cheaper alternatives. It demonstrates that the upfront investment in this specific substitution pattern yields downstream savings by preventing late-stage attrition due to poor DMPK (Drug Metabolism and Pharmacokinetics) profiles.

Comparative Analysis: The Cost-Benefit Matrix

In lead optimization, researchers often choose between three classes of building blocks. The table below quantifies the trade-offs.

FeatureBaseline (1-Bromo-2-methylbenzene)Electronic Fix (1-Bromo-3,5-difluorobenzene)The Hybrid Solution (1-Bromo-3,5-difluoro-2-methylbenzene)
Cost (Normalized) $ (1x)

(5x)

(20x)
Metabolic Stability Low (Benzylic oxidation prone)High (Blocked metabolic sites)Superior (Blocked sites + Steric shield)
Conformational Control Moderate (Ortho-methyl twist)Low (Planar biaryls common)High (Ortho-methyl + F-repulsion)
Synthetic Reactivity HighHighModerate (Steric hindrance requires specific catalysts)
Solubility (LogP) ModerateHighOptimized (F lowers polarity, Methyl disrupts packing)
The "Hidden" Benefit: The Ortho-Fluoro Effect

While the 3,5-difluoro pattern blocks oxidative metabolism at the para and meta positions, the 2-methyl group is the differentiator. In biaryl couplings, this methyl group forces the two aromatic rings to twist out of planarity (dihedral angle > 60°). This "conformational lock" improves selectivity for protein targets and increases solubility by disrupting crystal lattice energy—a benefit cheaper planar analogs cannot provide.

Decision Logic: When to Incur the Cost

The following decision tree illustrates the logical pathway for selecting this premium building block over generic alternatives.

ScaffoldSelection Start Lead Compound Analysis MetabIssue Is Metabolic Clearance High? Start->MetabIssue PlanarIssue Is Solubility/Selectivity Poor? MetabIssue->PlanarIssue Yes (Oxidation) CheapRoute Use 1-Bromo-2-methylbenzene MetabIssue->CheapRoute No FluorineRoute Use 1-Bromo-3,5-difluorobenzene PlanarIssue->FluorineRoute No (Just Stability) PremiumRoute DEPLOY 1-Bromo-3,5-difluoro-2-methylbenzene PlanarIssue->PremiumRoute Yes (Need Twist + Stability)

Figure 1: Strategic decision tree for scaffold selection. The premium reagent is reserved for cases requiring simultaneous optimization of stability and conformation.

Technical Deep Dive: Reactivity & Protocol

The 2-methyl group introduces significant steric hindrance at the reaction center. Standard Suzuki coupling conditions (e.g., Pd(PPh3)4) often fail or result in low yields due to slow oxidative addition.

Optimized Experimental Protocol: Sterically Demanding Suzuki Coupling

Objective: Couple 1-Bromo-3,5-difluoro-2-methylbenzene with a boronic acid partner with >85% yield.

Mechanistic Rationale:

  • Catalyst: Pd(dtbpf)Cl2 or SPhos-Pd-G2 . These bulky, electron-rich phosphine ligands facilitate oxidative addition into the hindered C-Br bond.

  • Base: K3PO4 . A mild base prevents deboronation of the coupling partner while sufficiently activating the boronic acid.

  • Solvent: THF/Water (10:1) . The biphasic system dissolves inorganic bases and organic reactants.

Step-by-Step Workflow
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 equiv, 1.0 mmol, 207 mg)

    • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

    • Pd(dtbpf)Cl2 (0.02 equiv, 2 mol%)

    • K3PO4 (3.0 equiv, 3.0 mmol)

  • Solvation: Add degassed THF (4 mL) and degassed Water (0.4 mL).

  • Reaction: Seal the vial and heat to 60°C for 4-16 hours. Note: Higher temperatures (80°C+) may cause protodeboronation of the partner; the activated catalyst allows milder heating.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Visualizing the Mechanism

The steric bulk of the methyl group alters the standard catalytic cycle. The diagram below highlights the critical "Rate Limiting Step" (RLS) managed by the specialized catalyst.

ReactionMechanism cluster_0 Critical Success Factor PreCat Pd(II) Precatalyst ActiveCat Pd(0)L2 (Active) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Sterically Hindered) ActiveCat->OxAdd + Ar-Br (Substrate) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 2: Catalytic cycle emphasizing the oxidative addition step, which is hindered by the ortho-methyl group but facilitated by electron-deficient fluorine atoms and specialized ligands.

References

  • Vertex AI Search . (2025). Synthesis and Applications of 1-Bromo-3,5-difluoro-2-methylbenzene. Retrieved from 1

  • National Institutes of Health (NIH) . (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from 2

  • BLDpharm . (2025). Product Analysis: 1-Bromo-3,5-difluoro-2-methylbenzene (CAS 1783551-12-1).[3] Retrieved from 3

  • Royal Society of Chemistry . (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from 4

Sources

Validation

Technical Comparison &amp; Authentication Guide: 1-Bromo-3,5-difluoro-2-methylbenzene

This guide provides an in-depth technical analysis of 1-Bromo-3,5-difluoro-2-methylbenzene , a critical halogenated building block used in the synthesis of complex pharmaceuticals and agrochemicals.[1] [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Bromo-3,5-difluoro-2-methylbenzene , a critical halogenated building block used in the synthesis of complex pharmaceuticals and agrochemicals.[1]

[1]

Executive Summary

1-Bromo-3,5-difluoro-2-methylbenzene (CAS: 1783551-12-1), also known as 2-Bromo-4,6-difluorotoluene , serves as a specialized electrophile in palladium-catalyzed cross-coupling reactions.[1] Its unique substitution pattern—combining an ortho-methyl group with electron-withdrawing fluorines—offers a precise balance between steric conformational locking and metabolic blocking.[1]

This guide objectively compares this scaffold against its chloro- and non-methylated analogs, providing self-validating authentication protocols to ensure experimental reproducibility.

Chemical Identity & Specifications

To establish a "Gold Standard" for procurement and quality control, the compound must meet the following physicochemical criteria.

ParameterSpecification
IUPAC Name 1-Bromo-3,5-difluoro-2-methylbenzene
Common Synonym 2-Bromo-4,6-difluorotoluene
CAS Number 1783551-12-1
Molecular Formula C₇H₅BrF₂
Molecular Weight 207.02 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~206 °C (Predicted/Lit)
Density ~1.68 g/mL
Key Impurities 1-Chloro-3,5-difluoro-2-methylbenzene (synthesis byproduct); Isomers (e.g., 4-bromo-2,6-difluoro)

Comparative Performance Analysis

Reactivity Profile: Bromo- vs. Chloro- Analogs

In drug discovery, the choice between the Bromo- and Chloro- analogs dictates the success of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

Feature1-Bromo-3,5-difluoro-2-methylbenzene 1-Chloro-3,5-difluoro-2-methylbenzene Impact on Protocol
C-X Bond Energy Lower (~68 kcal/mol)Higher (~81 kcal/mol)Bromo allows milder activation temperatures (60–80°C).[1]
Oxidative Addition Fast (

high)
Slow (

low)
Bromo is preferred for sterically hindered substrates.[1]
Catalyst Requirement Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂Specialized bulky ligands (e.g., XPhos, SPhos)Chloro requires expensive 3rd-gen precatalysts.[1]
Cost Efficiency Moderate CostLow CostChloro is viable only at process scale (>10kg) after optimization.[1]

Scientific Insight: The ortho-methyl group at position 2 exerts significant steric pressure on the C1-Halogen bond.[1] While aryl chlorides are generally cheaper, the added steric bulk of the methyl group makes the oxidative addition of the Chloro-analog kinetically difficult.[1] Therefore, the Bromo-analog is the superior choice for discovery-phase chemistry where yield and reliability outweigh raw material cost.[1]

Structural Impact: Methylated vs. Non-Methylated

Comparing 1-Bromo-3,5-difluoro-2-methylbenzene with 1-Bromo-3,5-difluorobenzene :

  • Conformational Locking: The 2-methyl group restricts rotation in biaryl systems, potentially creating atropisomers.[1] This is a desired feature for increasing binding selectivity in kinase inhibitors.

  • Metabolic Stability: The methyl group blocks the reactive ortho-position, preventing metabolic oxidation (P450 hydroxylation) that often occurs on the electron-deficient ring of the non-methylated analog.[1]

Authentication & Characterization Protocols

Trustworthiness in chemical synthesis relies on validating the starting material. The following multi-modal approach ensures the compound is the correct isomer.

"Self-Validating" NMR Logic

The substitution pattern (1-Br, 2-Me, 3-F, 5-F) creates a unique magnetic environment that distinguishes it from symmetric isomers.[1]

  • ¹H NMR (Proton):

    • Methyl Group: A distinct singlet (or doublet due to long-range F coupling) at δ 2.2–2.4 ppm .[1]

    • Aromatic Region: You will observe two distinct signals for the aromatic protons (H4 and H6).

      • H4 (between two Fluorines): Appears as a triplet of triplets (

        
        ) due to coupling with both F3 and F5.
        
      • H6 (between Br and F): Appears as a doublet of doublets (

        
         with F5, weak 
        
        
        
        with F3).
  • ¹⁹F NMR (Fluorine) - The Critical Check:

    • Because the molecule lacks a plane of symmetry (due to the 2-Methyl/1-Bromo asymmetry), F3 and F5 are chemically non-equivalent. [1]

    • Result: You must see two distinct fluorine signals .

    • Failure Mode: If you see only one Fluorine signal, the product is likely the symmetric isomer (e.g., 4-bromo-2,6-difluorotoluene or 1-bromo-3,5-difluorobenzene).[1]

GC-MS Fingerprint[1]
  • Molecular Ion (

    
    ):  Peaks at 206 and 208 m/z  (1:1 intensity ratio characteristic of 
    
    
    
    Br/
    
    
    Br).
  • Base Peak: Loss of Br (

    
    ) resulting in a fluorinated tropylium ion cation at m/z ~127 .[1]
    

Experimental Workflows

Quality Control Decision Tree

This diagram outlines the logic for accepting or rejecting a batch based on the analytical data described above.

QC_Workflow Start Batch Receipt (Liquid Sample) GCMS Step 1: GC-MS Analysis Check M+ (206/208) Start->GCMS CheckMass Mass Correct? GCMS->CheckMass NMR_19F Step 2: 19F NMR (Solvent: CDCl3) CheckMass->NMR_19F Yes Reject_Mass REJECT: Wrong Compound CheckMass->Reject_Mass No CheckSignals Signal Count? NMR_19F->CheckSignals Reject_Iso REJECT: Symmetric Isomer (Likely 4-Br-2,6-F2) CheckSignals->Reject_Iso One Signal (Symmetric) NMR_1H Step 3: 1H NMR Verify Methyl Integral (3H) CheckSignals->NMR_1H Two Signals (Asymmetric) Pass PASS: Release for Synthesis NMR_1H->Pass

Figure 1: QC Decision Tree. A self-validating workflow ensuring the exclusion of symmetric isomers.

Comparative Reactivity Pathway (Suzuki Coupling)

This diagram illustrates the mechanistic advantage of the Bromo- analog over the Chloro- analog in a standard Suzuki coupling.[1]

Reactivity_Comparison Substrate_Br 1-Bromo-3,5-difluoro- 2-methylbenzene OxAdd_Br Oxidative Addition (Br) Fast (k1) Substrate_Br->OxAdd_Br + Pd(0) Substrate_Cl 1-Chloro-3,5-difluoro- 2-methylbenzene OxAdd_Cl Oxidative Addition (Cl) Slow (k2) - Rate Limiting Substrate_Cl->OxAdd_Cl + Pd(0) Pd0 Pd(0) Catalyst Intermed Pd(II) Intermediate (Sterically Crowded) OxAdd_Br->Intermed Facile OxAdd_Cl->Intermed Requires Heat/Ligands Product Biaryl Product Intermed->Product + Boronic Acid + Base

Figure 2: Kinetic pathway comparison.[1] The Bromo-analog bypasses the rate-limiting oxidative addition barrier imposed by the ortho-methyl group.[1]

References

  • Royal Society of Chemistry. (2014). Comparative study of aryl halides in Pd-mediated reactions. Inorganic Chemistry Frontiers. Retrieved from [Link]

Sources

Comparative

Quantitative NMR (qNMR) Assay Guide: 1-Bromo-3,5-difluoro-2-methylbenzene

[1] Executive Summary For the assay of 1-Bromo-3,5-difluoro-2-methylbenzene (also referred to as 2-bromo-4,6-difluorotoluene), Quantitative NMR (qNMR) offers a superior metrological alternative to chromatographic methods...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For the assay of 1-Bromo-3,5-difluoro-2-methylbenzene (also referred to as 2-bromo-4,6-difluorotoluene), Quantitative NMR (qNMR) offers a superior metrological alternative to chromatographic methods (HPLC/GC) during early-stage development and reference standard characterization.[1] Unlike chromatography, which requires an identical, high-purity reference standard to determine response factors, qNMR is a primary ratio method .[1] It relies on the direct proportionality between signal integration and the number of nuclei, allowing for precise purity determination using a generic internal standard (IS) traceable to the SI system (e.g., NIST SRM).

This guide details the validation of 1-Bromo-3,5-difluoro-2-methylbenzene using both


H qNMR  (standard) and 

F qNMR
(highly specific), providing a robust protocol for researchers in drug development.

Analyte Profile & NMR Prediction

Understanding the spin system is prerequisite to accurate integration.[1] The analyte contains a methyl group and two non-equivalent aromatic protons significantly coupled to fluorine atoms.[1]

Chemical Structure: 1-Bromo-3,5-difluoro-2-methylbenzene[1]

  • C1: Bromo

  • C2: Methyl (Ortho to F)

  • C3: Fluoro

  • C4: Aromatic Proton (Between two F atoms)

  • C5: Fluoro

  • C6: Aromatic Proton (Between F and Br)

Predicted NMR Signals (Solvent: CDCl )[2][3]
NucleusMoietyChemical Shift (

)
MultiplicityCoupling (

)
Notes

H
-CH

~2.35 ppmDoublet (d)

Hz
Long-range coupling to F3.

H
H-4 ~6.75 ppmTriplet (t)

Hz
Shielded by two ortho-F atoms.[1]

H
H-6 ~7.10 ppmDoublet of Doublets (dd)

Hz,

Hz
Deshielded by ortho-Br.

F
F-3 ~-110 to -115 ppmMultiplet-Coupled to H4 and Me.[1]

F
F-5 ~-110 to -115 ppmMultiplet-Coupled to H4 and H6.[1]

Critical Insight: The methyl signal at ~2.35 ppm is the most intense (3H) but lies in a region often crowded by aliphatic impurities. The aromatic proton at H-4 (~6.75 ppm) is often the cleanest "quantitation target" despite being a triplet, as it sits in a silent region of the spectrum.

Methodological Comparison

The following table objectively compares qNMR against traditional chromatographic assays for this specific halogenated toluene derivative.

FeatureqNMR (

H or

F)
HPLC-UV GC-FID
Reference Standard Generic (e.g., Dimethyl sulfone).[1] No structural identity required.[1]Identical high-purity standard of the analyte required.Identical standard required.
Response Factor Unity (1:1) .[1] Signal is directly proportional to molar concentration.[1]Variable . F and Br substituents alter UV extinction coefficients significantly.[1]Variable . Halogens reduce FID response; requires calibration.[1]
Precision (RSD) < 1.0% (typically 0.5%).[1]< 0.5% (High precision).< 1.0%.[1][2]
Specificity Structural Confirmation . Detects isomeric impurities (e.g., regioisomers of F/Br).[1]Retention Time only . Risk of co-elution with isomers.[1]Retention Time only . Thermal degradation possible.[1]
Analysis Time < 20 mins (Prep + Acquisition).> 40 mins (Equilibration + Run + Wash).[1]> 30 mins.[1][3]

Core Protocol: H qNMR Assay

A. Internal Standard (IS) Selection

For 1-Bromo-3,5-difluoro-2-methylbenzene, the selection of IS is critical to avoid overlap with the methyl doublet (~2.35 ppm) or aromatic signals (6.7–7.2 ppm).[1]

  • Recommended IS: 1,3,5-Trimethoxybenzene (Sigma-Aldrich TraceCERT®).[1]

    • Signals: Singlets at 6.1 ppm (Ar-H) and 3.8 ppm (OMe).[1]

    • Rationale: The 6.1 ppm signal is in a "clean" window between the analyte's aromatic and aliphatic regions.[1]

  • Alternative IS: Dimethyl Sulfone (DMSO

    
    ) .[1]
    
    • Signal: Singlet at ~3.0 ppm.[1]

    • Rationale: Good if using DMSO-d

      
      ; completely resolved from analyte methyl group.[1]
      
B. Sample Preparation Workflow
  • Weighing: Accurately weigh ~10-15 mg of the analyte (

    
    ) and ~5-10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg or better).
    • Note: Precision in weighing is the limiting factor in qNMR accuracy.[1]

  • Solvation: Add 0.6 mL of deuterated solvent (CDCl

    
     or DMSO-d
    
    
    
    ). Ensure complete dissolution.
    • Tip: Use CDCl

      
       containing TMS as a chemical shift reference, but ensure the TMS signal does not overlap with any volatile impurities.[1]
      
  • Transfer: Transfer to a high-quality 5mm NMR tube.

C. Acquisition Parameters (Bruker/Jeol/Varian)

To ensure quantitative accuracy (99.9% recovery of magnetization), the relaxation delay is paramount.

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm).[1]

  • Relaxation Delay (D1): 60 seconds .

    • Scientific Logic:[4][5][6][7]

      
      .[1] Degassed halogenated aromatics can have 
      
      
      
      relaxation times of 5-8 seconds.[1] A 60s delay ensures full relaxation for all protons.[1]
  • Scans (NS): 16 or 32 (Sufficient for S/N > 250:1).

  • Acquisition Time (AQ): > 3.0 seconds (to prevent truncation artifacts).

  • Temperature: 298 K (controlled).

D. Data Processing[1]
  • Phasing: Manual phasing is required.[1] Autophase is often insufficient for quantitative integration.[1]

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure flat integration baselines.[1]

  • Integration: Integrate the IS signal (e.g., 1,3,5-TMB at 6.1 ppm) and the Analyte signal (e.g., H-4 triplet at 6.75 ppm). Include 13C satellites in the integration range if they are not decoupled.[1]

Advanced Protocol: F qNMR

For fluorinated compounds,


F qNMR is often superior due to the absence of background signals from common solvents and hydrocarbon impurities.
  • Internal Standard: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) (

    
     ppm).[1]
    
  • Advantages: The analyte fluorines resonate at ~ -110 ppm.[1] The IS resonates at -61 ppm.[1] The separation is massive (>40 ppm), guaranteeing zero overlap.[1]

  • Protocol Adjustment:

    • Use a dedicated

      
      F probe or broadband probe.[1]
      
    • Set SW to cover -50 to -150 ppm.[1]

    • Verify

      
       for fluorine nuclei (often shorter than protons, allowing faster scans, but check first).[1]
      

Calculation & Visualization

Purity Calculation Equation

The purity (


) is calculated using the molar ratio derived from integrals:


Where:

  • 
     = Integral area
    
  • 
     = Number of nuclei (e.g., 1 for H-4, 3 for TMB aromatic H)
    
  • 
     = Molecular Weight (Analyte: 223.04  g/mol ; TMB: 168.19  g/mol )
    
  • 
     = Mass weighed (mg)
    
  • 
     = Purity of the Internal Standard (as a decimal)
    
Experimental Workflow Diagram

qNMR_Workflow Start Start: 1-Bromo-3,5-difluoro-2-methylbenzene Assay Weighing Gravimetric Prep Weigh Analyte (m_Sx) & IS (m_IS) (Precision Balance) Start->Weighing Solvation Solvation Add 0.6 mL CDCl3 Ensure Homogeneity Weighing->Solvation Acquisition NMR Acquisition Pulse: 30° | D1: 60s | Scans: 16 Target: H-4 Triplet (6.75 ppm) Solvation->Acquisition Processing Processing Phase Corr. -> Baseline Corr. Integration Range Selection Acquisition->Processing Calculation Quantitation Calculate Purity % via Eq. 1 Processing->Calculation Validation Validation Check Is S/N > 250? Is Baseline Flat? Compare 1H vs 19F results Calculation->Validation

Caption: Step-by-step qNMR workflow ensuring metrological traceability and data integrity.

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012).[1] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • Sigma-Aldrich. "Certified Reference Materials for 19F qNMR." Technical Guide. Link

  • TCI Chemicals. "1-Bromo-3,5-difluorobenzene Product Specification." (Used for structural analog comparison). Link

  • ChemicalBook. "1H NMR Spectrum Data for Fluorinated Bromobenzenes." Link

Sources

Validation

A Comparative Guide to the Synthetic Routes of 1-Bromo-3,5-difluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, bindi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. 1-Bromo-3,5-difluoro-2-methylbenzene is a valuable building block in this endeavor, providing a versatile platform for the introduction of a difluorinated methylphenyl moiety. This guide offers a comparative analysis of the primary synthetic routes to this key intermediate, providing detailed experimental protocols and insights to inform your selection of the most appropriate method for your research and development needs.

Route 1: Electrophilic Aromatic Bromination of 1,3-Difluoro-2-methylbenzene

This approach is a direct and often intuitive method for the synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene. It relies on the principles of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile to attack an electrophilic bromine species.

Mechanism and Rationale

In electrophilic aromatic substitution, the reaction proceeds through a two-step mechanism.[1] First, the aromatic π system attacks an electrophile, in this case, a polarized bromine molecule or a bromonium ion generated with the aid of a Lewis acid catalyst. This initial attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[1][2] The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of electrophilic attack.[3] In the second, faster step, a base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.[1]

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. Both the fluorine and methyl groups are ortho, para-directors. However, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, while the methyl group is an activating group. The bromine will preferentially substitute at the position that is ortho to the activating methyl group and para to one of the deactivating fluorine atoms, leading to the desired product.

Experimental Protocol: Bromination of 1,3-Difluoro-2-methylbenzene
  • Materials:

    • 1,3-Difluoro-2-methylbenzene

    • N-Bromosuccinimide (NBS)

    • Iron(III) bromide (FeBr₃) or another suitable Lewis acid

    • Dichloromethane (CH₂Cl₂) or another inert solvent

    • Aqueous sodium thiosulfate solution

    • Aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a solution of 1,3-difluoro-2-methylbenzene in dichloromethane at 0 °C, add a catalytic amount of iron(III) bromide.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature between 0-5 °C.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of an aqueous sodium thiosulfate solution to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation or column chromatography to yield pure 1-Bromo-3,5-difluoro-2-methylbenzene.

Electrophilic Bromination start 1,3-Difluoro-2-methylbenzene reagents NBS, FeBr₃ in CH₂Cl₂ product 1-Bromo-3,5-difluoro-2-methylbenzene start->product Bromination reagents->product Sandmeyer Reaction start 3,5-Difluoro-2-methylaniline diazotization_reagents NaNO₂, HBr 0-5 °C diazonium_salt Aryl Diazonium Salt start->diazonium_salt Diazotization diazotization_reagents->diazonium_salt sandmeyer_reagents CuBr, HBr product 1-Bromo-3,5-difluoro-2-methylbenzene diazonium_salt->product Bromination sandmeyer_reagents->product

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Feasible Synthetic Routes

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1-Bromo-3,5-difluoro-2-methylbenzene
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